molecular formula C23H30N12O8S2 B606591 Ceftolozane CAS No. 689293-68-3

Ceftolozane

货号: B606591
CAS 编号: 689293-68-3
分子量: 666.7 g/mol
InChI 键: JHFNIHVVXRKLEF-DCZLAGFPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceftolozane is a novel cephalosporin antibiotic, often used in research in combination with tazobactam (as this compound/Tazobactam, C/T) to study Gram-negative bacterial infections . Its primary research value lies in its potent activity against multidrug-resistant (MDR) Pseudomonas aeruginosa, a World Health Organization priority pathogen, making it a critical compound for antimicrobial resistance (AMR) research . The mechanism of action is dualistic: this compound exerts its effect by binding to essential penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, PBP2, and PBP3, thereby disrupting bacterial cell wall synthesis and leading to cell lysis . This action is complemented by tazobactam, a beta-lactamase inhibitor that protects this compound from degradation by inactivating many serine beta-lactamases, thereby extending its efficacy against resistant strains . Key research applications include in vitro studies on resistance mechanisms, such as mutations in ampC, ftsI (PBP3), and other genes , surveillance of antimicrobial susceptibility trends , and the evaluation of treatment strategies for complex infections like ventilator-associated pneumonia and intra-abdominal infections caused by MDR organisms . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11-/t12-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFNIHVVXRKLEF-DCZLAGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N12O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031217
Record name Ceftolozane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689293-68-3
Record name Ceftolozane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=689293-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftolozane [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0689293683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftolozane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftolozane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFTOLOZANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37A4IES95Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Structure-Activity Relationship of Ceftolozane and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Ceftolozane is a fifth-generation cephalosporin antibiotic renowned for its potent activity against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2][3] Its unique chemical structure, featuring a modified C-3 side chain, allows it to evade common resistance mechanisms such as efflux pumps and hydrolysis by chromosomal AmpC β-lactamases.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, detailing its mechanism of action, interaction with bacterial resistance elements, and the experimental protocols used for its evaluation. Quantitative data on its antimicrobial activity and target affinity are presented, alongside visualizations of key biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction to this compound

Chemical Structure and Novelty

This compound (formerly FR264205) is a novel oxyimino-aminothiazolyl cephalosporin. Its structure is chemically similar to that of ceftazidime, but with a critical modification at the 3-position of the cephem nucleus. This position features a bulky and complex pyrazole group, which is fundamental to its enhanced antibacterial profile. Specifically, the introduction of amino groups to the 4-position of the 3-amino-2-methylpyrazole side chain was a key step in enhancing its activity against P. aeruginosa. This modification confers potent antipseudomonal activity and provides steric hindrance that protects the β-lactam ring from degradation by certain β-lactamases.

Mechanism of Action

Like all β-lactam antibiotics, this compound's mechanism of action is the inhibition of bacterial cell wall biosynthesis. It covalently binds to essential penicillin-binding proteins (PBPs), which are enzymes required for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inactivation of PBPs leads to the disruption of cell wall integrity, ultimately causing cell lysis and bacterial death. This compound exhibits a particularly high affinity for PBP1b, PBP1c, PBP2, and PBP3 of P. aeruginosa and Escherichia coli. Its potent inhibition of PBP3, a primary target, is a key contributor to its bactericidal activity.

Spectrum of Activity

This compound, typically combined with the β-lactamase inhibitor tazobactam, demonstrates a broad spectrum of activity against Gram-negative bacteria. It is highly potent against P. aeruginosa, including strains resistant to carbapenems, piperacillin/tazobactam, and ceftazidime. The addition of tazobactam extends its activity to include many Enterobacteriaceae that produce extended-spectrum β-lactamases (ESBLs), such as E. coli and Klebsiella pneumoniae. However, its activity is compromised against bacteria that produce serine carbapenemases (like KPC) and metallo-β-lactamases (like VIM, IMP, and NDM).

Core Structure-Activity Relationships (SAR)

The potent and targeted activity of this compound is a direct result of specific chemical features integrated into the cephalosporin scaffold.

The C-7 Acylamino Side Chain

The (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino side chain at the C-7 position is a feature shared with other advanced-generation cephalosporins. This group is crucial for providing a broad spectrum of activity against Gram-negative bacteria by conferring high affinity for essential PBPs. The oxyimino moiety, in particular, enhances stability against some common β-lactamases.

The C-3 Side Chain: The Key to Anti-Pseudomonal Potency

The defining feature of this compound is its large and complex C-3 side chain: (5-amino-4-{[(2-aminoethyl)carbamoyl]amino}-1-methyl-1H-pyrazol-2-ium-2-yl)methyl. SAR studies leading to the discovery of this compound (FR264205) revealed that introducing various amino groups to the 4-position of a 3-amino-2-methylpyrazole cephalosporin C-3 side chain significantly enhanced MIC values against multiple P. aeruginosa strains. This side chain is responsible for several key properties:

  • Enhanced AmpC Stability: The bulky nature of the pyrazole ring provides steric hindrance, making this compound a poor substrate for the chromosomal AmpC β-lactamase of P. aeruginosa, a common mechanism of resistance to other cephalosporins like ceftazidime.

  • Efflux Pump Evasion: this compound is not a significant substrate for the major MexAB-OprM efflux pump in P. aeruginosa, another critical advantage over other antibiotics.

  • Potent PBP Affinity: The overall structure contributes to the high binding affinity for key P. aeruginosa PBPs.

Quantitative Analysis of this compound and Analogs

The following tables summarize the in vitro activity of this compound/Tazobactam against key pathogens. Data for specific analogs are limited in publicly available literature, so comparisons are made against relevant existing agents.

Table 1: In Vitro Activity of this compound/Tazobactam against Pseudomonas aeruginosa
Compound/AgentMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Susceptibility (%)Reference(s)
This compound/Tazobactam0.5297.0
This compound/Tazobactam0.5>3291.7
Ceftazidime/Avibactam1.5-94.0
Meropenem----
Piperacillin/Tazobactam----
Table 2: In Vitro Activity of this compound/Tazobactam against Enterobacteriaceae
OrganismCompoundMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Susceptibility (%)Reference(s)
All Enterobacteriaceae This compound/Tazobactam0.251-
ESBL-producing E. coli This compound/Tazobactam0.5491.3
ESBL-producing K. pneumoniae This compound/Tazobactam32>3265.6
ESBL Isolates (All) This compound/Tazobactam0.38-96.6
ESBL Isolates (All) Ceftazidime/Avibactam0.125-100

Interaction with Resistance Mechanisms

A crucial aspect of this compound's SAR is its ability to overcome prevalent resistance mechanisms in P. aeruginosa.

  • Stability to AmpC β-Lactamases: As mentioned, the C-3 side chain sterically hinders hydrolysis by the chromosomal AmpC β-lactamase (PDC) that is commonly overexpressed in resistant P. aeruginosa. However, mutations within the Ω-loop of the AmpC enzyme can alter its structure, expanding its substrate profile to efficiently hydrolyze this compound.

  • Susceptibility to ESBLs and Carbapenemases: this compound is labile to hydrolysis by many ESBLs (e.g., PER, GES, VEB types) and carbapenemases (KPC, VIM, NDM). The combination with tazobactam, a β-lactamase inhibitor, protects it from most ESBLs, thereby restoring its activity. Tazobactam does not, however, inhibit carbapenemases.

  • Evasion of Efflux Systems: this compound is a poor substrate for the Resistance-Nodulation-Division (RND) family of efflux pumps in P. aeruginosa, such as MexAB-OprM, which are responsible for extruding many other antibiotics. This property contributes significantly to its sustained potency.

  • PBP Alterations: While less common, mutations in the genes encoding PBPs, particularly PBP3 (encoded by ftsI), can reduce the binding affinity of this compound and lead to resistance.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium. Colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Preparation: A series of 2-fold serial dilutions of the antimicrobial agent (e.g., this compound/Tazobactam) is prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.

  • Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Results are interpreted based on established breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the affinity of a β-lactam for its PBP targets.

  • Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to prepare a cell membrane fraction containing the PBPs.

  • Competition Reaction: The membrane preparation is incubated with various concentrations of the test compound (e.g., this compound or an analog) for a set period.

  • Labeling: A labeled β-lactam probe (e.g., fluorescent or radioactive penicillin) is added to the reaction. This probe will bind to any PBPs not already occupied by the test compound.

  • Separation and Detection: The PBP-β-lactam complexes are separated by SDS-PAGE. The labeled PBPs are visualized by fluorography or autoradiography.

  • Analysis: The concentration of the test compound that inhibits 50% of the binding of the labeled probe (IC₅₀) is determined. A lower IC₅₀ value indicates a higher affinity of the compound for that specific PBP.

Synthesis of this compound Analogs (General Scheme)

The synthesis of this compound and its analogs involves a multi-step process. A key reaction is the coupling of the C-7 side chain with the 7-aminocephem nucleus.

  • Activation of C-7 Side Chain: The thiadiazolyl-oximinoacetic acid derivative (the C-7 side chain precursor) is activated, for example, using methanesulfonyl chloride.

  • Synthesis of C-3 Side Chain: The complex pyrazole-based C-3 side chain is synthesized separately through a series of organic reactions.

  • Coupling to Cephem Nucleus: The synthesized C-3 side chain is attached to the 3-position of the 7-aminocephem core.

  • Amide Formation: The activated C-7 side chain is then coupled to the 7-amino group of the cephem nucleus to form the final amide bond.

  • Deprotection and Purification: Protecting groups used during the synthesis are removed, and the final compound is purified, often as a salt (e.g., sulfate), to yield the active pharmaceutical ingredient.

Visualized Pathways and Workflows

Ceftolozane_Mechanism_of_Action Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space EffluxPump Efflux Pump (e.g., MexAB-OprM) Periplasmic Space->EffluxPump Poor Substrate PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP3) Periplasmic Space->PBP Inner Membrane Inner Membrane This compound This compound Porin Porin Channel This compound->Porin Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Blocks CellLysis Cell Wall Instability & Cell Lysis Peptidoglycan->CellLysis Leads to

Caption: this compound enters the periplasm, evades efflux, and inhibits PBPs, blocking cell wall synthesis.

Ceftolozane_Resistance_Mechanisms This compound This compound Target PBP Target This compound->Target Normal Binding AmpC AmpC β-Lactamase (with Ω-loop mutation) This compound->AmpC Hydrolysis ESBL ESBL / Carbapenemase (e.g., KPC, VIM) This compound->ESBL Hydrolysis Inhibition Inhibition of Cell Wall Synthesis Target->Inhibition AmpC->Inhibition Prevents ESBL->Inhibition Prevents PBP_mut PBP Target Alteration PBP_mut->Inhibition Prevents Binding SAR_Workflow Start Analog Library Synthesis (C-3 & C-7 Modifications) Screen1 Primary Screening: In Vitro MIC vs. E. coli Start->Screen1 Screen2 Secondary Screening: In Vitro MIC vs. P. aeruginosa Screen1->Screen2 Screen3 Screening vs. Resistant Strains (ESBL+, AmpC-derepressed) Screen2->Screen3 Assay1 Mechanism-Based Assays: PBP Binding Affinity (IC₅₀) Screen3->Assay1 Assay2 β-Lactamase Stability Assay (AmpC, ESBLs) Screen3->Assay2 Decision Potent Activity & Favorable Profile? Assay1->Decision Assay2->Decision Decision->Start No (Synthesize New Analogs) Lead Lead Compound Identified Decision->Lead Yes SAR_Logic_Diagram cluster_C3 C-3 Pyrazole Side Chain cluster_C7 C-7 Acylamino Side Chain This compound This compound Core Structure Potency Potent Anti-Pseudomonal Activity (Low MIC) This compound->Potency AmpC High Stability against Chromosomal AmpC This compound->AmpC Efflux Evasion of Efflux Pumps This compound->Efflux PBP_Affinity High PBP Affinity (especially PBP3) This compound->PBP_Affinity Spectrum Broad Gram-Negative Spectrum This compound->Spectrum

References

Ceftolozane's Efficacy Against Multidrug-Resistant Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftolozane, a novel cephalosporin, combined with the β-lactamase inhibitor tazobactam, presents a significant advancement in the therapeutic arsenal against multidrug-resistant (MDR) Gram-negative bacteria. This technical guide provides an in-depth analysis of this compound/tazobactam's spectrum of activity, particularly against challenging pathogens such as Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. The document details the underlying mechanisms of action and resistance, presents a compilation of in vitro susceptibility data, and outlines the standardized experimental protocols for its evaluation.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria constitutes a critical global health threat. Organisms such as Pseudomonas aeruginosa and ESBL-producing Enterobacterales are responsible for a substantial burden of healthcare-associated infections and are often resistant to multiple classes of antibiotics. This compound, a fifth-generation cephalosporin, was specifically designed to have enhanced activity against P. aeruginosa.[1] When combined with tazobactam, a well-established β-lactamase inhibitor, its spectrum is broadened to include many ESBL-producing organisms.[2][3] This guide serves as a comprehensive resource for understanding the microbiological profile of this compound/tazobactam.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] It binds to essential penicillin-binding proteins (PBPs), thereby blocking the final transpeptidation step of peptidoglycan synthesis. This compound has demonstrated a high affinity for PBPs in P. aeruginosa and Escherichia coli.

Tazobactam, a β-lactamase inhibitor, protects this compound from degradation by many Class A and some Class C β-lactamases. This combination restores this compound's activity against bacteria that have acquired resistance through the production of these enzymes.

Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_antibiotics This compound/Tazobactam Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Inhibition leads to PBPs Penicillin-Binding Proteins (PBPs) PBPs->Bacterial_Cell_Wall Essential for Beta_Lactamases β-Lactamases (e.g., ESBLs) This compound This compound Beta_Lactamases->this compound Degrades This compound->PBPs Inhibits Tazobactam Tazobactam Tazobactam->Beta_Lactamases Inhibits

Mechanism of action of this compound/Tazobactam.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound/tazobactam against a range of multidrug-resistant bacteria has been extensively studied. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, as well as overall susceptibility rates.

Table 1: Activity of this compound/Tazobactam against Multidrug-Resistant Pseudomonas aeruginosa

Study Region/YearNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)Citation(s)
Spain129 (MDR/XDR)2492.2
U.S. (2012-2015)3,8510.5297.0
U.S. (2017)1,9090.5297.5
Europe-wide2,191 (MDR)--53.2
Europe-wide2,191 (XDR)--42.8
Singapore (2009-2020)195 (Carbapenem-nonsusceptible)--37.9

Table 2: Activity of this compound/Tazobactam against ESBL-Producing Enterobacterales

OrganismStudy/YearNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)Citation(s)
E. coliMeta-analysis-0.5291.3
K. pneumoniaeMeta-analysis---65.6
EnterobacteralesQatar109<0.5<0.599.1
EnterobacteralesU.S.119-->90

Mechanisms of Resistance

Resistance to this compound/tazobactam can emerge through various mechanisms. The most significant is the production of β-lactamases that are not inhibited by tazobactam, such as carbapenemases (e.g., KPC, NDM, VIM, IMP) and some Class D oxacillinases. Alterations in the target PBPs can also reduce the binding affinity of this compound. In P. aeruginosa, overexpression of the chromosomal AmpC β-lactamase, often due to mutations in regulatory genes, can also contribute to resistance. Unlike some other cephalosporins, this compound appears to be less affected by efflux pumps and porin channel loss in P. aeruginosa.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance Ceftolozane_Tazobactam This compound/Tazobactam Carbapenemases Production of Carbapenemases (KPC, NDM, VIM, IMP) Carbapenemases->Ceftolozane_Tazobactam Hydrolyzes this compound AmpC AmpC β-lactamase Overexpression/Modification AmpC->Ceftolozane_Tazobactam Can hydrolyze this compound PBP_Alterations Alterations in PBPs PBP_Alterations->Ceftolozane_Tazobactam Reduces binding affinity ESBLs Production of certain ESBLs ESBLs->Ceftolozane_Tazobactam Some variants can hydrolyze this compound

Key mechanisms of resistance to this compound/Tazobactam.

Experimental Protocols

The evaluation of this compound/tazobactam's efficacy relies on standardized in vitro and in vivo methodologies.

In Vitro Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of this compound, with tazobactam maintained at a constant concentration (typically 4 mg/L), in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

  • Inoculation and Incubation: Dispense the antimicrobial dilutions into 96-well microtiter plates. Inoculate each well with the prepared bacterial suspension. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent impregnated on a paper disk.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Application: Aseptically apply a this compound/tazobactam disk (containing a specified amount of each drug) to the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zone of growth inhibition around the disk. The zone size is interpreted as susceptible, intermediate, or resistant according to breakpoints established by regulatory bodies like CLSI or EUCAST.

AST_Workflow Start Start: Bacterial Isolate Inoculum_Prep Inoculum Preparation (0.5 McFarland) Start->Inoculum_Prep Broth_Microdilution Broth Microdilution Inoculum_Prep->Broth_Microdilution Disk_Diffusion Disk Diffusion Inoculum_Prep->Disk_Diffusion Serial_Dilutions Prepare serial dilutions of this compound/Tazobactam Broth_Microdilution->Serial_Dilutions Inoculate_Agar Inoculate Mueller-Hinton agar plate Disk_Diffusion->Inoculate_Agar Inoculate_Plates Inoculate microtiter plates Serial_Dilutions->Inoculate_Plates Incubate_BMD Incubate 16-20h Inoculate_Plates->Incubate_BMD Read_MIC Read MIC Incubate_BMD->Read_MIC End End: Susceptibility Result Read_MIC->End Apply_Disk Apply this compound/Tazobactam disk Inoculate_Agar->Apply_Disk Incubate_DD Incubate 16-20h Apply_Disk->Incubate_DD Measure_Zone Measure zone of inhibition Incubate_DD->Measure_Zone Measure_Zone->End

Workflow for in vitro antimicrobial susceptibility testing.
In Vivo Efficacy Testing

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide. This reduces the host's immune response, allowing for a clearer assessment of the antibiotic's activity.

  • Infection: A defined inoculum of the test bacterium is injected into the thigh muscle of the neutropenic mice.

  • Treatment: At a specified time post-infection, treatment with this compound/tazobactam is initiated. Different dosing regimens can be evaluated.

  • Assessment of Bacterial Burden: At various time points, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The number of viable bacteria (CFU) per gram of tissue is determined by plating serial dilutions of the homogenate.

  • Data Analysis: The efficacy of the treatment is determined by the reduction in bacterial burden compared to untreated control animals.

Conclusion

This compound/tazobactam is a valuable therapeutic option for infections caused by multidrug-resistant P. aeruginosa and ESBL-producing Enterobacterales. Its potent in vitro activity and demonstrated in vivo efficacy make it a critical tool in combating these challenging pathogens. A thorough understanding of its spectrum of activity, mechanisms of action, and potential for resistance is essential for its appropriate clinical use and for guiding future drug development efforts. Continuous surveillance of susceptibility patterns is crucial to monitor its long-term effectiveness.

References

The Journey of Ceftolozane: From Discovery to Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

Ceftolozane is a fifth-generation cephalosporin antibiotic developed to combat challenging Gram-negative bacterial infections, particularly those caused by multidrug-resistant Pseudomonas aeruginosa.[1][2] This guide provides an in-depth exploration of its discovery, mechanism of action, and the intricate pathways developed for its chemical synthesis, tailored for researchers and professionals in the field of drug development.

Discovery and Rationale

The rise of antibiotic resistance among Gram-negative pathogens has created a pressing need for novel therapeutic agents.[3] this compound, also known as FR-264,205 or CXA-101, emerged from this need.[4] Its chemical structure is similar to that of ceftazidime, but a key modification at the 3-position of the cephem nucleus grants it potent activity against P. aeruginosa.[5] This structural enhancement allows this compound to effectively evade several common resistance mechanisms employed by this bacterium, including efflux pumps, porin channel loss, and modifications of penicillin-binding proteins (PBPs).

To broaden its spectrum of activity, this compound is combined with tazobactam, a well-established β-lactamase inhibitor. Tazobactam protects this compound from degradation by many Class A and some Class C β-lactamases, including extended-spectrum β-lactamases (ESBLs), thereby restoring its activity against a wider range of resistant bacteria. The combination, marketed as Zerbaxa®, is administered intravenously in a fixed 2:1 ratio of this compound to tazobactam.

Mechanism of Action

Like other β-lactam antibiotics, this compound's bactericidal effect stems from the inhibition of bacterial cell wall synthesis. It achieves this by binding to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, a vital component of the bacterial cell wall. This interference leads to a weakening of the cell wall, ultimately causing cell lysis and death. This compound exhibits a high affinity for key PBPs in P. aeruginosa (PBP1b, PBP1c, and PBP3) and E. coli (PBP3).

The signaling pathway for this compound's mechanism of action is visualized below.

Ceftolozane_Mechanism_of_Action cluster_bacteria Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to & Inhibits Synthesis Peptidoglycan Cross-linking PBPs->Synthesis Catalyzes Lysis Cell Lysis (Bactericidal Effect) Wall Bacterial Cell Wall Synthesis->Wall Maintains Integrity Synthesis->Lysis Inhibition leads to Wall->Lysis Weakening leads to

Caption: Mechanism of action of this compound leading to bacterial cell death.

Chemical Synthesis Pathways

The synthesis of this compound is a complex, multi-step process that has been detailed in various patents and scientific publications. A significant advancement in its production was the development of a palladium-mediated coupling to attach the side chain to the cephalosporin nucleus. Generally, the synthesis involves preparing the core cephalosporin structure and the complex side chains separately before coupling them and performing final deprotection steps.

Key intermediates in the synthesis of this compound sulfate include compounds often designated as (III) and (IV) in patent literature, which are reacted to form the final product.

General Synthesis Workflow

The overall logic of this compound synthesis involves the preparation of two key fragments followed by their coupling and subsequent deprotection. This modular approach allows for optimization of each step independently.

Ceftolozane_General_Synthesis_Workflow A Starting Materials (e.g., 7-ACA) B Synthesis of Cephalosporin Core (Protected) A->B D Coupling Reaction (Core + Side Chain) B->D C Synthesis of Pyrazole Side Chain (Protected) C->D E Protected this compound D->E F Deprotection Steps E->F G This compound F->G H Salt Formation (e.g., with Sulfuric Acid) G->H I This compound Sulfate H->I

Caption: Generalized workflow for the chemical synthesis of this compound.

Key Synthetic Route and Experimental Protocol

One of the prominent synthetic routes starts from 7-aminocephalosporanic acid (7-ACA). The synthesis involves the acylation of the 7-amino group and the substitution at the C-3' position. The following protocol is a generalized representation based on patent literature.

Step 1: Preparation of the C-7 Side Chain Acylating Agent

The (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1-carboxy-1-methylethoxyimino)acetic acid side chain is synthesized and activated for amide coupling. This typically involves protecting the carboxy and amino groups, followed by activation, for instance, as an acid chloride or with a coupling agent.

Step 2: Acylation of the Cephalosporin Core

The protected 7-amino cephalosporin core is acylated with the activated C-7 side chain.

  • Methodology: The protected cephalosporin intermediate is dissolved in a suitable organic solvent (e.g., dichloromethane). The activated side chain is added, often in the presence of a base (e.g., triethylamine) to neutralize the acid formed during the reaction. The reaction is stirred at a controlled temperature (e.g., 0-25 °C) until completion, monitored by techniques like HPLC.

Step 3: Introduction of the C-3 Side Chain

The C-3 side chain, a substituted pyrazole, is introduced onto the cephem nucleus. This is a crucial step, and various methods have been developed to achieve this transformation efficiently. One notable method involves the reaction of a C-3 activated intermediate (e.g., a C-3' halide or triflate) with the pre-synthesized pyrazole moiety.

  • Methodology: The C-7 acylated cephalosporin intermediate is dissolved in a polar aprotic solvent (e.g., dimethylformamide). The pyrazole side chain is added, and the mixture is heated to facilitate the nucleophilic substitution reaction. Reaction progress is monitored by HPLC.

Step 4: Deprotection and Purification

The protecting groups on the carboxyl and amino functionalities are removed to yield crude this compound.

  • Methodology: The protected this compound is treated with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of a scavenger like anisole, to cleave the protecting groups. Following deprotection, the crude product is precipitated, filtered, and washed. Purification is often achieved through crystallization or chromatographic techniques to achieve high purity. The pH of the solution is carefully maintained during these steps to improve the purity of the final product.

Step 5: Salt Formation

The purified this compound free base is converted to a stable, pharmaceutically acceptable salt, typically the sulfate salt.

  • Methodology: this compound is dissolved in a suitable solvent system, and a stoichiometric amount of sulfuric acid is added. The this compound sulfate salt precipitates and is collected by filtration, washed, and dried under vacuum.

The synthesis pathway is illustrated in the diagram below.

Ceftolozane_Synthesis_Pathway cluster_synthesis This compound Synthesis start Protected 7-ACA Derivative acyl Acylation with Activated C-7 Side Chain start->acyl inter1 Intermediate 1 (C-7 Acylated Cephem) acyl->inter1 subst Nucleophilic Substitution with Protected Pyrazole (C-3 Side Chain) inter1->subst inter2 Protected this compound subst->inter2 deprot Acid-mediated Deprotection (e.g., TFA) inter2->deprot ceft_free This compound (Free Base) deprot->ceft_free salt Salt Formation with H₂SO₄ ceft_free->salt end This compound Sulfate salt->end

Caption: Key stages in the chemical synthesis of this compound Sulfate.

Quantitative Data from Synthesis

Quantitative data regarding reaction yields and conditions are often proprietary and detailed within patent literature. The following table summarizes representative data from published synthesis routes.

StepReactantsSolventsReagents/ConditionsYield (%)Purity (%)Reference
Amide Coupling Fully functionalized carbapenem, Pyrazole-ureaNot Specified1,3-bis(trimethylsilyl)urea (BSU), Potassium iodide78%Not Specified
Deprotection Protected this compoundDichloromethaneTrifluoroacetic acid (TFA), Anisole>90% (Crude)>95% (after purification)
Crystallization This compound SulfateDMAc/AcetoneControlled anti-solvent additionNot specified>99%

Note: Yields and purity can vary significantly based on the specific protecting groups used, the scale of the reaction, and the purification methods employed.

Conclusion

The development of this compound represents a significant step forward in the fight against multidrug-resistant Gram-negative bacteria. Its unique chemical structure, designed for potent antipseudomonal activity, coupled with the protective effects of tazobactam, provides a critical therapeutic option for clinicians. The synthesis of this compound is a testament to advanced organic chemistry, involving intricate steps to construct its complex molecular architecture. The patented routes, while challenging, have been optimized to produce the active pharmaceutical ingredient with high purity and reproducible yields, ensuring its availability for patients with severe bacterial infections. Further research into novel synthetic methodologies and process optimization remains a key area of interest for pharmaceutical scientists.

References

In Vitro Activity of Ceftolozane/Tazobactam Against ESBL-Producing Enterobacteriaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae represent a significant global health threat due to their resistance to many commonly used β-lactam antibiotics. This technical guide provides an in-depth analysis of the in vitro activity of ceftolozane/tazobactam, a novel cephalosporin/β-lactamase inhibitor combination, against these challenging pathogens. This compound, a potent anti-pseudomonal cephalosporin, is inherently vulnerable to ESBLs.[1][2] The addition of tazobactam, a well-established β-lactamase inhibitor, protects this compound from degradation by most class A and some class C β-lactamases, thereby restoring its activity against many ESBL-producing strains.[3][4] This document summarizes key quantitative data from multiple studies, details the experimental protocols for assessing antimicrobial susceptibility, and provides visual representations of the mechanism of action and experimental workflows.

Quantitative Assessment of In Vitro Activity

The in vitro efficacy of this compound/tazobactam against ESBL-producing Enterobacteriaceae has been evaluated in numerous studies. The minimum inhibitory concentration (MIC) is a key metric, with MIC50 and MIC90 values representing the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Activity Against Escherichia coli

This compound/tazobactam demonstrates potent activity against ESBL-producing E. coli. A global meta-analysis reported pooled MIC50 and MIC90 values of 0.5 µg/mL and 2 µg/mL, respectively, with an overall susceptibility rate of 91.3%.[3] Another study focusing on isolates from Spanish medical centers found MIC50/90 values of 0.5/1 mg/L for ESBL-phenotype E. coli.

Study ReferenceIsolate PhenotypeMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
Global Meta-analysisESBL-producing0.5291.3
CENIT Study (Spain)ESBL phenotype0.51-
SMART 2016-2019 (China)ESBL-producing--89.3

Table 1: In Vitro Activity of this compound/Tazobactam against ESBL-Producing E. coli

Activity Against Klebsiella pneumoniae

The activity of this compound/tazobactam against ESBL-producing Klebsiella pneumoniae is more variable and generally lower than against E. coli. The same global meta-analysis reported pooled MIC50 and MIC90 values of 1 µg/mL and 32 µg/mL, respectively, with a pooled susceptibility of 65.6%. The CENIT study found higher MIC50/90 values of 4/16 mg/L for ESBL-phenotype Klebsiella spp. This reduced activity can be attributed to the presence of different ESBL variants, such as SHV-5 and CTX-M-15, which are less effectively inhibited by tazobactam.

Study ReferenceIsolate PhenotypeMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
Global Meta-analysisESBL-producing13265.6
CENIT Study (Spain)ESBL phenotype416-
SMART 2016-2019 (China)ESBL-producing--68.0

Table 2: In Vitro Activity of this compound/Tazobactam against ESBL-Producing K. pneumoniae

Activity Against Other Enterobacteriaceae

This compound/tazobactam also demonstrates activity against other ESBL-producing Enterobacteriaceae. One study reported that for ESBL-producing Enterobacter cloacae, the 50th and 90th percentile concentrations of tazobactam required to reduce the this compound MIC to 8 mg/L were 0.5 and 4 mg/L, respectively. In a study of Enterobacter cloacae complex clinical isolates, 67% of ESBL-producing strains were susceptible to this compound/tazobactam.

OrganismStudy ReferenceKey Findings
Enterobacter cloacae90% of isolates had a this compound MIC of ≤4 mg/L with 4 mg/L of tazobactam.
Enterobacter cloacae complex67% of ESBL-producing isolates were susceptible.
Citrobacter freundiiIncluded in a study showing overall good activity of the combination.

Table 3: In Vitro Activity of this compound/Tazobactam against Other ESBL-Producing Enterobacteriaceae

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of antimicrobial susceptibility. The most common methods are broth microdilution and disk diffusion, with guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for MIC Determination

Broth microdilution is the reference method for determining the MIC of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared. This typically involves suspending isolated colonies in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.

  • Panel Preparation: Serial two-fold dilutions of this compound, with a fixed concentration of tazobactam (typically 4 mg/L), are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Quality Control: Reference strains, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.

Phenotypic Confirmation of ESBL Production

Phenotypic confirmation of ESBL production is essential for classifying bacterial isolates.

Protocol:

  • Initial Screening: Isolates showing elevated MICs to third-generation cephalosporins (e.g., ceftazidime, cefotaxime, or ceftriaxone >1 mg/L) are screened for potential ESBL production.

  • Confirmatory Test: The MIC of a third-generation cephalosporin is determined both alone and in combination with a β-lactamase inhibitor (e.g., clavulanic acid). A significant reduction in the MIC (e.g., a decrease of ≥3 two-fold dilutions) in the presence of the inhibitor confirms ESBL production. For Enterobacterales where chromosomal AmpC β-lactamase is common, cefepime with and without clavulanic acid can be used for confirmation.

Visualizations

Mechanism of Action of this compound/Tazobactam

G cluster_bacteria Bacterial Cell cluster_drugs Antimicrobial Agents PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to ESBL ESBL Enzyme This compound This compound ESBL->this compound Hydrolyzes (Inactivates) This compound->PBP Inhibits Tazobactam Tazobactam Tazobactam->ESBL Inhibits G cluster_mic Broth Microdilution start Start: Isolate from Clinical Specimen subculture Subculture to obtain pure colonies start->subculture inoculum Prepare 0.5 McFarland Inoculum Suspension subculture->inoculum inoculate_panel Inoculate Panel inoculum->inoculate_panel prepare_panel Prepare Microtiter Panel with This compound/Tazobactam Dilutions prepare_panel->inoculate_panel incubate Incubate at 35°C for 16-20 hours inoculate_panel->incubate read_mic Read MIC incubate->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret report Report as Susceptible, Intermediate, or Resistant interpret->report

References

The Molecular Fortress: Unraveling Ceftolozane's Stability Against AmpC β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftolozane, a fifth-generation cephalosporin, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its enhanced stability against the hydrolytic activity of AmpC β-lactamases is a cornerstone of its clinical efficacy. This technical guide delves into the molecular underpinnings of this stability, exploring the structural and mechanistic factors that protect this compound from degradation. We will examine the key interactions between this compound and the AmpC active site, the principal mechanisms of resistance that can emerge, and the experimental methodologies used to characterize these phenomena. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and overcome β-lactamase-mediated resistance.

Introduction: The Challenge of AmpC β-Lactamases

AmpC β-lactamases are a group of clinically significant enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, and second- and third-generation cephalosporins.[1] These enzymes are typically encoded on the chromosome of several Gram-negative bacteria, including Pseudomonas aeruginosa, Enterobacter spp., and Citrobacter spp., and their expression can be induced in the presence of β-lactams. The overexpression of AmpC is a common mechanism of resistance, often leading to treatment failure.

This compound was specifically designed to be a poor substrate for many AmpC β-lactamases.[1] This inherent stability, coupled with its potent antipseudomonal activity, makes it a valuable therapeutic option. Understanding the molecular basis of this stability is crucial for predicting its long-term clinical utility and for the rational design of future antibiotics that can evade this prevalent resistance mechanism.

The Molecular Basis of this compound's Stability

The enhanced stability of this compound against AmpC hydrolysis is primarily attributed to its unique chemical structure.

Steric Hindrance from the C3-Side Chain

The most critical feature contributing to this compound's stability is its bulky and complex side chain at the C3 position of the dihydrothiazine ring.[2][3] This pyrazolium-containing side chain creates significant steric hindrance within the confines of the AmpC active site. This bulkiness physically obstructs the proper positioning of the β-lactam ring for nucleophilic attack by the catalytic serine residue (Ser64) of the enzyme. Molecular modeling studies have shown that this side chain clashes with key residues in the AmpC active site, preventing the formation of a stable acyl-enzyme intermediate, which is a necessary step in the hydrolysis of β-lactam antibiotics.

The Role of the C7-Side Chain

While the C3-side chain provides the primary steric shield, the aminothiazole ring and the 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyiminoacetamido group at the C7 position also play a role in its interaction with penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics.[4] This side chain is common to many extended-spectrum cephalosporins and is optimized for high-affinity binding to PBPs, leading to potent bactericidal activity.

Mechanisms of Resistance to this compound

Despite its intrinsic stability, resistance to this compound can emerge through two primary mechanisms involving the AmpC β-lactamase.

Overexpression of AmpC

The most common mechanism of resistance is the overexpression, or hyperproduction, of the AmpC enzyme. This is typically caused by mutations in genes that regulate ampC expression. In P. aeruginosa, this regulatory network involves several key proteins:

  • AmpD: A cytoplasmic N-acetyl-anhydromuramyl-L-alanine amidase that plays a crucial role in peptidoglycan recycling. Mutations in ampD lead to an accumulation of peptidoglycan precursors that act as inducers of ampC expression.

  • AmpR: A transcriptional regulator that binds to the ampC promoter region. In the presence of peptidoglycan-derived inducers, AmpR activates the transcription of ampC.

  • AmpG: A permease responsible for transporting peptidoglycan fragments from the periplasm into the cytoplasm.

  • DacB (PBP4): A D-alanyl-D-alanine carboxypeptidase involved in peptidoglycan synthesis. Mutations in dacB can also lead to AmpC overexpression.

Derepression of the ampC gene leads to a significant increase in the intracellular concentration of the AmpC enzyme, which can eventually overcome the inherent stability of this compound through a mass action effect.

Structural Modifications of the AmpC Enzyme

High-level resistance to this compound often involves not only AmpC overexpression but also structural alterations to the enzyme itself. These mutations, frequently occurring in and around the active site, can enhance the catalytic efficiency of AmpC against this compound. Key regions where these mutations are found include:

  • The Ω-loop: A flexible loop of amino acids that forms part of the active site. Substitutions within this loop (e.g., G183D, E247K) can alter its conformation, creating a more accommodating active site for the bulky side chain of this compound.

  • Vicinity of the active site: Mutations in residues near the active site can also impact the enzyme's catalytic activity. For example, substitutions like F147L have been shown to contribute to increased this compound hydrolysis.

The development of high-level resistance is often a multi-step process, requiring a combination of both AmpC overexpression and structural mutations.

Quantitative Data

The following tables summarize the minimum inhibitory concentrations (MICs) and kinetic parameters of this compound against P. aeruginosa with varying AmpC backgrounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against P. aeruginosa Strains

Strain/GenotypeAmpC ExpressionKey AmpC MutationsThis compound MIC (μg/mL)Reference
Wild-Type (e.g., PAO1)BasalNone0.5 - 2
AmpC Overexpression (e.g., ampD mutant)HighNone4 - 16
AmpC Structural Mutant + OverexpressionHighF147L, G183D, E247K32 - >128

Table 2: Kinetic Parameters of this compound against Purified AmpC β-Lactamases

AmpC Variantkcat (s-1)Km (μM)kcat/Km (M-1s-1)Reference
Wild-Type~0.1>1000~100
G183D MutantIncreasedDecreasedSignificantly Increased
E247K MutantIncreasedDecreasedSignificantly Increased

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the interaction between this compound and AmpC β-lactamases.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test organism (P. aeruginosa) is prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound (in combination with a fixed concentration of tazobactam, typically 4 µg/mL) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.

AmpC β-Lactamase Purification

Principle: Recombinant AmpC is overexpressed in a suitable host (e.g., E. coli) and purified using chromatographic techniques.

Protocol:

  • Cloning and Expression: The ampC gene from the desired P. aeruginosa strain is cloned into an expression vector, often with a polyhistidine (His) tag for affinity purification. The vector is transformed into an E. coli expression host.

  • Cell Culture and Induction: The E. coli cells are grown in a rich medium to a specific optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: The cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged AmpC is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed to remove unbound proteins, and the AmpC enzyme is eluted with a buffer containing a high concentration of imidazole.

  • Further Purification (Optional): Depending on the required purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography may be performed.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Enzyme Kinetics

Principle: The kinetic parameters (kcat and Km) of AmpC-mediated hydrolysis of this compound are determined by measuring the rate of substrate depletion or product formation over time using a spectrophotometer.

Protocol:

  • Reaction Setup: Reactions are set up in a quartz cuvette containing a suitable buffer (e.g., phosphate buffer, pH 7.0) and the purified AmpC enzyme at a known concentration.

  • Substrate Addition: The reaction is initiated by adding varying concentrations of this compound.

  • Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength (typically around 260 nm) over time.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. These velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.

Whole Genome Sequencing (WGS)

Principle: WGS is used to identify mutations in the ampC gene and its regulatory genes in this compound-resistant isolates.

Protocol:

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the P. aeruginosa isolate.

  • Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.

  • Sequencing: The library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The sequencing reads are aligned to a reference P. aeruginosa genome. Single nucleotide polymorphisms (SNPs), insertions, and deletions are identified in the ampC gene and its regulatory genes (ampD, ampR, ampG, dacB) by comparing the sequence of the resistant isolate to that of a susceptible reference strain.

Visualizations

Signaling Pathway for AmpC Regulation

AmpC_Regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Peptidoglycan_Fragments Peptidoglycan Fragments AmpG AmpG (Permease) Peptidoglycan_Fragments->AmpG Transport Inducer Inducer (UDP-MurNAc-pentapeptide) AmpG->Inducer Generates AmpD AmpD (Amidase) AmpR_inactive Inactive AmpR AmpD->AmpR_inactive Maintains Inactive State (by degrading inducer) Inducer->AmpD Degraded by AmpR_active Active AmpR Inducer->AmpR_active Activates AmpR_inactive->AmpR_active ampC_gene ampC gene AmpR_active->ampC_gene Binds & Activates Transcription AmpC_mRNA AmpC mRNA ampC_gene->AmpC_mRNA Transcription AmpC_protein AmpC Protein (β-lactamase) AmpC_mRNA->AmpC_protein Translation

Caption: Regulation of AmpC β-lactamase expression in P. aeruginosa.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow Clinical_Isolate This compound-Resistant Clinical Isolate MIC_Testing MIC Testing Clinical_Isolate->MIC_Testing WGS Whole Genome Sequencing Clinical_Isolate->WGS Identify_Mutations Identify Mutations (ampC, ampD, ampR, etc.) WGS->Identify_Mutations Site_Directed_Mutagenesis Site-Directed Mutagenesis of ampC Identify_Mutations->Site_Directed_Mutagenesis Structural_Analysis Structural Analysis (X-ray Crystallography or Molecular Modeling) Identify_Mutations->Structural_Analysis Express_Purify Express & Purify Wild-Type & Mutant AmpC Site_Directed_Mutagenesis->Express_Purify Enzyme_Kinetics Enzyme Kinetics Assay Express_Purify->Enzyme_Kinetics Determine_Kinetic_Parameters Determine kcat, Km Enzyme_Kinetics->Determine_Kinetic_Parameters Mechanism_Elucidation Elucidate Resistance Mechanism Determine_Kinetic_Parameters->Mechanism_Elucidation Structural_Analysis->Mechanism_Elucidation

Caption: Workflow for characterizing this compound resistance mechanisms.

This compound's Stability and Resistance Mechanisms

Ceftolozane_AmpC_Interaction cluster_stable This compound Stability cluster_resistance Resistance Mechanisms Ceftolozane_Stable This compound AmpC_WT Wild-Type AmpC Active Site Ceftolozane_Stable->AmpC_WT Poor Substrate No_Hydrolysis Inefficient Hydrolysis (Steric Hindrance) AmpC_WT->No_Hydrolysis Ceftolozane_Resist This compound AmpC_Mutant Mutant AmpC (Altered Active Site) Ceftolozane_Resist->AmpC_Mutant Better Substrate AmpC_Overexpression AmpC Overexpression (Increased Enzyme Level) Ceftolozane_Resist->AmpC_Overexpression Overwhelmed by High Concentration Hydrolysis Effective Hydrolysis AmpC_Mutant->Hydrolysis AmpC_Overexpression->Hydrolysis

References

Early-Stage Research on Ceftolozane's Potential Therapeutic Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ceftolozane is a fifth-generation cephalosporin antibiotic with a novel chemical structure that confers potent activity against a range of Gram-negative bacteria. In combination with the β-lactamase inhibitor tazobactam, this compound (C/T) is an established therapeutic option for complicated urinary tract infections, intra-abdominal infections, and hospital-acquired pneumonia. However, the unique properties of this compound suggest a broader therapeutic potential beyond its current clinical indications. This technical guide summarizes key early-stage, preclinical research exploring novel applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its emerging therapeutic profile, including detailed experimental methodologies and quantitative data.

Core Mechanism of Action

This compound exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the bacterial cell wall. This inhibition disrupts peptidoglycan cross-linking, leading to cell wall degradation and lysis. The addition of tazobactam protects this compound from hydrolysis by many, though not all, β-lactamase enzymes, thereby extending its spectrum of activity.

Investigational Area 1: Activity Against Biothreat Agents - Burkholderia pseudomallei

Burkholderia pseudomallei is a Tier 1 biothreat agent and the causative agent of melioidosis, a serious infection with a high mortality rate. Early-stage research has demonstrated the potent in vitro activity of this compound/tazobactam against this pathogen.

Quantitative Data: In Vitro Susceptibility of B. pseudomallei to this compound/Tazobactam
Number of IsolatesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
56 (clinical) + 1 (NCTC)0.75 - 41.52.0[1][2]
62 (32 clinical, 26 animal, 4 environmental)Not specifiedNot specified≤4 (for >90% of isolates)[3]
28 (clinical)0.75 - 1.0Not specifiedNot specified[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination for B. pseudomallei

The in vitro activity of this compound/tazobactam against B. pseudomallei has been determined using standard antimicrobial susceptibility testing methods.

1. Isolate Preparation:

  • Clinical and environmental isolates of B. pseudomallei are cultured on appropriate agar plates.

  • A bacterial suspension is prepared in sterile saline or broth and adjusted to a 0.5 McFarland turbidity standard.

2. MIC Determination using Etest:

  • The bacterial suspension is uniformly streaked onto the surface of a Mueller-Hinton agar plate.

  • A this compound/tazobactam Etest strip, which contains a predefined gradient of the antibiotic, is placed on the agar surface.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the Etest strip.[3]

3. Quality Control:

  • Reference strains such as Staphylococcus aureus ATCC 29213 and Pseudomonas aeruginosa ATCC 27853 are included in each batch of testing to ensure the accuracy of the results.

Experimental Workflow: In Vitro Susceptibility Testing

G cluster_prep Isolate Preparation cluster_testing MIC Testing (Etest) cluster_qc Quality Control Isolate B. pseudomallei Isolate Culture Culture on Agar Isolate->Culture Suspension Prepare 0.5 McFarland Suspension Culture->Suspension Inoculate Inoculate Mueller-Hinton Agar Suspension->Inoculate ApplyStrip Apply C/T Etest Strip Inoculate->ApplyStrip Incubate Incubate at 37°C for 18-24h ApplyStrip->Incubate ReadMIC Read MIC Value Incubate->ReadMIC QC Include QC Strains

Workflow for determining the MIC of this compound/Tazobactam against B. pseudomallei.

Investigational Area 2: Activity Against Anaerobic Bacteria

While this compound/tazobactam is primarily known for its activity against aerobic Gram-negative bacteria, its potential against anaerobic organisms, particularly in the context of mixed infections such as complicated intra-abdominal infections (cIAI), has been explored.

Quantitative Data: In Vitro Susceptibility of Anaerobic Isolates to this compound/Tazobactam
OrganismNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)
Bacteroides fragilisNot specifiedNot specified2
Bacteroides thetaiotaomicronNot specifiedNot specified64
Bacteroides vulgatusNot specifiedNot specified64
Clostridium perfringens45Not specified0.5

Data from the ASPECT-cIAI study.

The variable activity against different species within the Bacteroides fragilis group suggests that for empirical treatment of infections where these organisms are suspected, combination with an agent with more reliable anti-anaerobic activity, such as metronidazole, is warranted.

Investigational Area 3: Activity Against Other Challenging Gram-Negative Pathogens

Early-stage research has also evaluated the efficacy of this compound/tazobactam against other multidrug-resistant (MDR) Gram-negative bacteria for which therapeutic options are limited.

Quantitative Data: In Vitro Susceptibility of Stenotrophomonas maltophilia and Achromobacter xylosoxydans
OrganismNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)Reference
S. maltophilia100>64>64Not applicable
S. maltophilia12Not specifiedNot specifiedInactive
A. xylosoxydans11Not specifiedNot specifiedInactive

Current preclinical data indicate that this compound/tazobactam has limited to no activity against S. maltophilia and A. xylosoxydans.

Investigational Area 4: Novel Combination Therapies

To combat infections caused by highly resistant pathogens, particularly MDR Pseudomonas aeruginosa, preclinical studies have explored the synergistic potential of this compound/tazobactam in combination with other antimicrobial agents.

Experimental Protocol: In Vitro Synergy Testing

Synergy between this compound/tazobactam and other antibiotics can be assessed using methods such as checkerboard assays or time-kill studies.

1. Checkerboard Assay:

  • A 96-well microtiter plate is prepared with serial dilutions of this compound/tazobactam along the x-axis and a second antibiotic (e.g., amikacin, colistin) along the y-axis.

  • Each well is inoculated with a standardized bacterial suspension.

  • The plate is incubated, and the MIC of each drug alone and in combination is determined.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).

2. Time-Kill Assay:

  • Bacterial cultures are exposed to this compound/tazobactam alone, a second antibiotic alone, and the combination of both at specific concentrations (e.g., at their MICs).

  • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Logical Relationship: Rationale for Combination Therapy

G cluster_pathogen MDR Pathogen cluster_ct This compound/Tazobactam cluster_combo Combination Agent cluster_outcome Therapeutic Outcome Pathogen Multidrug-Resistant P. aeruginosa CT C/T PBP Inhibits PBP CT->PBP Synergy Synergistic Killing CT->Synergy PBP->Pathogen Inhibits Cell Wall Synthesis Combo e.g., Amikacin, Colistin Target Alternative Target (e.g., Ribosome, Membrane) Combo->Target Combo->Synergy Target->Pathogen Inhibits Other Vital Functions Resistance Reduced Emergence of Resistance Synergy->Resistance

Rationale for combining this compound/Tazobactam with other antimicrobials.

Conclusion

Early-stage research on this compound is beginning to delineate its potential therapeutic applications beyond its currently approved indications. The potent in vitro activity against the biothreat agent B. pseudomallei is a promising area for further investigation. While its activity against anaerobic bacteria is variable, these data provide important guidance for its use in mixed infections. The exploration of novel combination therapies is crucial for addressing the challenge of multidrug-resistant organisms. Continued preclinical research, including in vivo studies in relevant animal models, is essential to fully elucidate the therapeutic potential of this compound and to guide its future clinical development.

References

Initial Investigations into Ceftolozane Resistance Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftolozane, combined with the β-lactamase inhibitor tazobactam, is a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. However, the emergence of resistance to this combination poses a significant clinical challenge. This guide provides an in-depth overview of the core mechanisms underlying this compound resistance, detailed experimental protocols for their investigation, and quantitative data to support further research and development in this area.

Core Resistance Mechanisms

Initial investigations have identified several key mechanisms that contribute to this compound resistance. These primarily revolve around the enzymatic degradation of the antibiotic and alterations in its molecular targets.

  • Enzymatic Degradation: The most prominent mechanism is the hydrolysis of this compound by β-lactamases. While this compound is designed to be stable against the chromosomal AmpC β-lactamase of P. aeruginosa, resistance can emerge through two main pathways:

    • Overexpression of AmpC: Mutations in genes that regulate ampC expression, such as ampD, ampR, and dacB, can lead to the constitutive overproduction of the AmpC enzyme, effectively overwhelming the tazobactam inhibitor.

    • Structural Modifications of AmpC: Amino acid substitutions, insertions, or deletions within the AmpC protein, particularly in the Ω-loop, can alter its substrate specificity and enhance its hydrolytic activity against this compound.

    • Acquisition of Other β-Lactamases: The presence of extended-spectrum β-lactamases (ESBLs) like PER and GES types, and carbapenemases such as KPC, VIM, IMP, and NDM, can also confer resistance to this compound/tazobactam.

  • Target Modification: Alterations in the primary targets of this compound, the penicillin-binding proteins (PBPs), can also contribute to resistance. This compound has a high affinity for PBP1b, PBP1c, and PBP3. Mutations in the genes encoding these proteins, particularly ftsI (encoding PBP3), can reduce the binding affinity of the drug, leading to decreased susceptibility.

  • Efflux Pumps and Porin Loss: While this compound appears to be less affected by common efflux pump systems like Mex pumps compared to other β-lactams, their overexpression in combination with other resistance mechanisms may play a role. Reduced outer membrane permeability due to porin loss is also a potential, though less common, contributing factor.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data from studies investigating this compound resistance, providing a comparative overview of minimum inhibitory concentrations (MICs) and the impact of specific mutations.

Table 1: this compound/Tazobactam MICs in Susceptible and Resistant P. aeruginosa Isolates

Isolate TypeThis compound/Tazobactam MIC Range (μg/mL)Key Resistance Mechanisms
Susceptible (Wild-Type)0.25 - 2None or basal level expression of AmpC
AmpC Overexpression8 - 32Mutations in ampD, ampR, dacB
AmpC Structural Variants16 - >256e.g., E247K, G183D, T96I, ΔG229-E247 in AmpC
Acquired β-Lactamases16 - >256Presence of ESBLs (e.g., GES-6) or carbapenemases
PBP3 Mutations4 - 16e.g., R504C in PBP3

Table 2: Key Mutations Associated with this compound Resistance in P. aeruginosa

GeneMutation/AlterationEffect on this compound/Tazobactam MIC
ampCE247KSignificant increase
ampCG183D/VSignificant increase
ampCT96ISignificant increase
ampCDeletion (e.g., ΔG229-E247)High-level resistance
ampRG154R, D135N/GAmpC overexpression, increased MIC
ampDTruncation/InactivationAmpC derepression, increased MIC
dacB (PBP4)InactivationAmpC overexpression, increased MIC
ftsI (PBP3)R504CIncreased MIC

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for AmpC-mediated resistance and a typical experimental workflow for investigating this compound resistance.

AmpC_Regulation cluster_membrane Periplasm cluster_cytoplasm Cytoplasm cluster_dna DNA AmpG AmpG Muropeptides_cyt PBP4 PBP4 (DacB) Muropeptides 1,6-Anhydromuropeptides PBP4->Muropeptides Increased Release mut_PBP4 Mutation in dacB (Loss of function) -> Increased Muropeptides AmpR_inactive AmpR (Inactive) AmpR_active AmpR (Active) AmpR_inactive->AmpR_active Conformational Change mut_ampR Mutation in ampR (Constitutive activation) -> AmpC Overexpression ampC_gene ampC AmpR_active->ampC_gene Activation of Transcription AmpD AmpD AmpD->AmpR_inactive Prevents Activation mut_ampD Mutation in ampD (Loss of function) -> AmpC Derepression Muropeptides->AmpG Transport AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein Translation BetaLactam β-Lactam (e.g., this compound) BetaLactam->PBP4 Inhibition AmpC_protein->BetaLactam Hydrolysis mut_ampC Structural Mutation in ampC -> Enhanced Hydrolysis Muropeptides_cyt->AmpR_inactive Binding Muropeptides_cyt->AmpD Resistance_Investigation_Workflow start Clinical Isolate with This compound Resistance mic_testing Antimicrobial Susceptibility Testing (MIC Determination) start->mic_testing wgs Whole Genome Sequencing (WGS) mic_testing->wgs If resistant bioinformatics Bioinformatic Analysis wgs->bioinformatics gene_expression Gene Expression Analysis (RT-qPCR for ampC) bioinformatics->gene_expression Identify potential mutations (ampC, ampR, ampD, PBPs) functional_studies Functional Characterization bioinformatics->functional_studies conclusion Elucidation of Resistance Mechanism(s) gene_expression->conclusion cloning Cloning of ampC Variants functional_studies->cloning mutagenesis Site-Directed Mutagenesis functional_studies->mutagenesis cloning->conclusion Confirm role of mutations mutagenesis->conclusion Investigate specific mutations

Methodological & Application

Standard Operating Procedures for Ceftolozane Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane is a novel cephalosporin antibiotic with potent activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa and certain Enterobacteriaceae. When combined with the β-lactamase inhibitor tazobactam, its spectrum of activity is enhanced to include many extended-spectrum β-lactamase (ESBL)-producing strains. Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for guiding appropriate clinical use and for monitoring the emergence of resistance.

These application notes provide detailed standard operating procedures for determining the susceptibility of bacteria to this compound, primarily focusing on the reference broth microdilution method and the widely used disk diffusion method. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Principles of this compound Susceptibility Testing

The in vitro susceptibility of a bacterial isolate to this compound is determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition around an antibiotic-impregnated disk. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The zone of inhibition in disk diffusion is correlated with the MIC. These values are then interpreted using clinical breakpoints established by regulatory bodies like CLSI and EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol outlines the steps for performing the broth microdilution method to determine the MIC of this compound, following CLSI guidelines.[1][2][3]

Materials:

  • This compound/tazobactam analytical powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[4][5]

Procedure:

  • Preparation of this compound/Tazobactam Stock Solution:

    • Prepare a stock solution of this compound with a constant concentration of tazobactam (typically 4 µg/mL). The this compound concentrations should be prepared in a two-fold dilution series.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Create a serial two-fold dilution of the this compound/tazobactam stock solution across the wells of the plate to achieve the desired final concentration range (e.g., 0.016/4 to 256/4 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • Interpret the MIC values according to the current CLSI or EUCAST breakpoint tables.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative test that provides a presumptive categorization of an organism's susceptibility to this compound.

Materials:

  • This compound/tazobactam disks (30 µg/10 µg)

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the broth microdilution protocol, standardized to a 0.5 McFarland turbidity.

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Disks:

    • Aseptically apply a this compound/tazobactam (30 µg/10 µg) disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter.

    • Interpret the zone diameter according to the current CLSI or EUCAST breakpoint tables.

Data Presentation

Table 1: CLSI and EUCAST MIC Breakpoints for this compound/Tazobactam (µg/mL)
Organism GroupCLSI Breakpoints (S/I/R)EUCAST Breakpoints (S/R)
Enterobacteriaceae≤2/4 / 4/4 / ≥8/4≤1 / >1
Pseudomonas aeruginosa≤4/4 / 8/4 / ≥16/4≤4 / >4

S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are for this compound concentration with a fixed tazobactam concentration of 4 µg/mL. Breakpoints are subject to change and the latest versions of CLSI M100 and EUCAST breakpoint tables should be consulted.

Table 2: CLSI and EUCAST Disk Diffusion Zone Diameter Breakpoints for this compound/Tazobactam (30 µg/10 µg) (mm)
Organism GroupCLSI Breakpoints (S/I/R)EUCAST Breakpoints (S/R)
Enterobacteriaceae≥23 / 20-22 / ≤19≥24 / <24
Pseudomonas aeruginosa≥21 / 17-20 / ≤16Not yet defined

S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are subject to change and the latest versions of CLSI M100 and EUCAST breakpoint tables should be consulted.

Table 3: Quality Control Ranges for this compound/Tazobactam
Quality Control StrainMIC (µg/mL)Disk Diffusion Zone Diameter (mm)
Escherichia coli ATCC® 25922™0.12/4 - 0.5/424 - 30
Pseudomonas aeruginosa ATCC® 27853™0.25/4 - 1/424 - 30
Klebsiella pneumoniae ATCC® 700603™0.5/4 - 2/420 - 27
Escherichia coli ATCC® 35218™0.06/4 - 0.25/426 - 32

QC ranges are based on CLSI guidelines and should be verified against the current CLSI M100 document.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_analysis Analysis start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_antibiotic Prepare this compound/ Tazobactam Stock start->prep_antibiotic prep_plates Prepare Serial Dilutions in 96-well Plates prep_media->prep_plates prep_antibiotic->prep_plates inoculate_plates Inoculate Microtiter Plates prep_plates->inoculate_plates prep_inoculum Prepare 0.5 McFarland Standardized Inoculum dilute_inoculum Dilute Inoculum for Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plates incubate Incubate at 35°C for 16-20 hours inoculate_plates->incubate read_mic Visually Read MIC incubate->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret end End interpret->end

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plating Plating cluster_analysis Analysis start Start prep_inoculum Prepare 0.5 McFarland Standardized Inoculum start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply this compound/ Tazobactam Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Results using CLSI/EUCAST Breakpoints measure_zone->interpret end End interpret->end

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

Interpretation_Logic cluster_mic MIC Interpretation cluster_disk Disk Diffusion Interpretation cluster_report Final Report mic_result MIC Value (µg/mL) mic_breakpoints {CLSI/EUCAST Breakpoints} mic_result->mic_breakpoints Compare mic_category {Susceptible | Intermediate | Resistant} mic_breakpoints->mic_category Categorize report Clinical Report mic_category->report disk_result Zone Diameter (mm) disk_breakpoints {CLSI/EUCAST Breakpoints} disk_result->disk_breakpoints Compare disk_category {Susceptible | Intermediate | Resistant} disk_breakpoints->disk_category Categorize disk_category->report

Caption: Logical Relationship for Interpreting this compound Susceptibility Results.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Ceftolozane in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vivo efficacy studies of Ceftolozane, a novel cephalosporin antibiotic, in various animal models of bacterial infection. The protocols are designed to be a practical guide for researchers in the field of infectious diseases and drug development.

Murine Pneumonia Model

This model is instrumental in evaluating the efficacy of this compound against acute pulmonary infections, particularly those caused by Pseudomonas aeruginosa.

Experimental Protocol

A detailed protocol for a murine model of P. aeruginosa acute pneumonia is as follows:

  • Animal Specification: Specific pathogen-free (SPF) female BALB/c mice, 6 weeks old, are typically used.

  • Acclimatization: Animals should be acclimatized for 3-5 days upon arrival in the animal facility.

  • Bacterial Preparation:

    • Streak the desired P. aeruginosa strain (e.g., PA14) from a -80°C stock onto a Luria-Bertani (LB) agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into LB broth and culture for 16 hours at 37°C with shaking (200 rpm).

    • Dilute the overnight culture 1:100 in fresh LB broth and grow to the desired optical density.

  • Infection Induction:

    • Anesthetize the mice.

    • Induce infection via intranasal inoculation of the bacterial suspension. This method is less invasive than direct tracheal injection.

  • Therapeutic Intervention:

    • Initiate treatment with this compound and comparator antibiotics at a specified time post-infection.

    • Administer drugs via a clinically relevant route, such as subcutaneous or intravenous injection.

  • Efficacy Endpoints:

    • Bacterial Load: At 48 hours post-treatment, euthanize the animals, aseptically remove the lungs, and homogenize the tissue. Perform serial dilutions and plate on appropriate agar to determine the colony-forming units (CFU) per gram of lung tissue. This compound has been shown to reduce the bacterial load by 3-4 log10 CFU/g of lung.[1]

    • Survival Studies: Monitor animal survival over a defined period post-infection.

    • Histopathology: Collect lung tissue for histological examination to assess lung damage and inflammation.

    • Inflammatory Markers: Measure levels of proinflammatory cytokines (e.g., TNF-α, IL-1β, MIP-2) and myeloperoxidase activity in lung homogenates to evaluate the impact on the host inflammatory response.[1]

Quantitative Data Summary
Treatment GroupBacterial Load Reduction (log10 CFU/g of lung)Reference
This compound3-4[1]

Experimental Workflow

Murine_Pneumonia_Model cluster_setup Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Endpoints acclimatization Acclimatize Mice anesthesia Anesthetize Mice acclimatization->anesthesia bacterial_prep Prepare Bacterial Inoculum infection Intranasal Inoculation treatment Administer this compound/Comparators infection->treatment bacterial_load Bacterial Load in Lungs treatment->bacterial_load survival Survival Monitoring histopathology Histopathology inflammation Inflammatory Markers

Murine Pneumonia Model Workflow

Rabbit Pneumonia Model

This model allows for the investigation of this compound's efficacy in a larger animal species, which can provide data that is more translatable to human clinical scenarios.

Experimental Protocol
  • Animal Specification: New Zealand White rabbits are commonly used.

  • Neutropenia Induction (if applicable): For studies in immunocompromised hosts, neutropenia can be induced using agents like cytosine arabinoside and methylprednisolone.[2]

  • Infection Induction: Establish pneumonia by direct endotracheal inoculation of P. aeruginosa (e.g., 1 x 10⁸–10⁹ CFUs) to induce tracheobronchial colonization that progresses to bronchopneumonia.[2]

  • Therapeutic Intervention: Administer "humanized" doses of this compound/Tazobactam and comparator drugs intravenously. Dosing regimens are designed to mimic human plasma exposures. For example, a regimen of 80 mg/kg of this compound/Tazobactam every 4 hours in rabbits can simulate the exposure of a 3g dose every 8 hours in humans.

  • Efficacy Endpoints:

    • Bacterial Load: After a defined treatment period (e.g., 2 to 12 days), determine the bacterial burden in the lungs, spleen, and blood.

    • Pulmonary Injury: Assess lung weight as a marker of organism-mediated pulmonary injury.

    • Survival: Monitor survival rates throughout the study.

Quantitative Data Summary
Treatment GroupMean Pulmonary Bacterial Load (log10 CFU/g of lung)Reference
This compound (1g humanized dose)4.9 ± 0.3
This compound (2g humanized dose)3.6 ± 0.3
Ceftazidime4.8 ± 0.2
Piperacillin/Tazobactam5.5 ± 0.8
Imipenem3.9 ± 0.3
Control (Untreated)6.3 ± 0.9
This compound/Tazobactam (in neutropenic rabbits)≥10⁵ reduction

Experimental Workflow

Rabbit_Pneumonia_Model cluster_setup Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Endpoints neutropenia Induce Neutropenia (optional) infection Endotracheal Inoculation neutropenia->infection bacterial_prep Prepare Bacterial Inoculum bacterial_prep->infection treatment Administer Humanized Doses infection->treatment bacterial_load Bacterial Load (Lungs, Spleen, Blood) treatment->bacterial_load lung_injury Pulmonary Injury Assessment treatment->lung_injury survival Survival Monitoring treatment->survival

Rabbit Pneumonia Model Workflow

Swine Model of Nosocomial Pneumonia

This large animal model closely mimics the clinical scenario of mechanically ventilated patients with severe pneumonia.

Experimental Protocol
  • Animal Specification: Domestic pigs are used.

  • Model Induction:

    • Animals are mechanically ventilated.

    • Pneumonia is induced by intrabronchial inoculation of a high concentration of P. aeruginosa (e.g., 7 log10 CFU/ml).

  • Therapeutic Intervention:

    • After confirmation of pneumonia (typically 24 hours post-inoculation), animals are randomized to receive treatment.

    • Administer this compound/Tazobactam (e.g., 50 mg/kg of this compound and 25 mg/kg of tazobactam) or comparator drugs (e.g., piperacillin/tazobactam) intravenously every 8 hours.

  • Efficacy Endpoints:

    • Bacterial Burden: Quantify P. aeruginosa in tracheal secretions, bronchoalveolar lavage (BAL) fluid, and lung tissue.

    • Antibiotic Resistance: Monitor for the emergence of antibiotic resistance.

    • Inflammatory Markers: Measure systemic inflammatory markers such as Interleukin-1β (IL-1β).

Quantitative Data Summary
Treatment GroupOutcomeResultReference
This compound/TazobactamBacterial burden in tracheal secretionsSignificant reduction vs. untreated and piperacillin/tazobactam
This compound/TazobactamBacterial burden in BAL fluidSignificant reduction vs. untreated and piperacillin/tazobactam
This compound/TazobactamEmergence of resistanceNone observed
Piperacillin/TazobactamEmergence of resistanceIncreased MIC in some animals
This compound/TazobactamIL-1β levelsSignificantly downregulated vs. other groups

Experimental Workflow

Swine_Pneumonia_Model cluster_setup Model Induction cluster_treatment Treatment cluster_endpoints Endpoints ventilation Mechanical Ventilation inoculation Intrabronchial Inoculation ventilation->inoculation randomization Randomization inoculation->randomization treatment IV Administration of Drugs randomization->treatment bacterial_burden Bacterial Burden (Secretions, BAL, Tissue) treatment->bacterial_burden resistance Resistance Monitoring treatment->resistance inflammation Inflammatory Markers treatment->inflammation

Swine Pneumonia Model Workflow

Neutropenic Murine Thigh Infection Model

This is a standardized model for evaluating the pharmacodynamics (PD) of antimicrobial agents.

Experimental Protocol
  • Animal Specification: Six-week-old, specific-pathogen-free, female ICR/Swiss mice are commonly used.

  • Neutropenia Induction: Render mice neutropenic (<100 neutrophils/mm³) with intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg 4 days prior to infection and 100 mg/kg 1 day prior).

  • Infection Induction: Inject approximately 10⁵-10⁶ CFU of the bacterial strain into the thigh muscle.

  • Therapeutic Intervention: Begin treatment 2 hours post-infection with this compound administered subcutaneously at various dosing regimens.

  • Efficacy Endpoint: After 24 hours of treatment, euthanize the mice, remove and homogenize the thighs, and determine the bacterial load (CFU/thigh).

Quantitative Data Summary
Pharmacokinetic/Pharmacodynamic (PK/PD) IndexCorrelation with Efficacy (R²)Reference
%T>MIC61%
This compound Pharmacokinetic Parameters in Mice
Parameter Value Reference
Half-life12-14 minutes
Peak/Dose1.0-1.4

Experimental Workflow

Thigh_Infection_Model cluster_setup Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint neutropenia Induce Neutropenia infection Intramuscular Thigh Injection neutropenia->infection bacterial_prep Prepare Bacterial Inoculum bacterial_prep->infection treatment Administer this compound infection->treatment bacterial_load Bacterial Load in Thigh treatment->bacterial_load

Neutropenic Thigh Model Workflow

Murine Model of Ascending Urinary Tract Infection (UTI)

This model is relevant for studying the efficacy of this compound in treating complicated UTIs.

Experimental Protocol
  • Animal Specification: Female mice (e.g., BALB/c or C57BL/6) are typically used.

  • Bacterial Preparation: Uropathogenic Escherichia coli (UPEC) or P. aeruginosa are grown under conditions that induce the expression of virulence factors, such as type 1 pili for UPEC.

  • Infection Induction:

    • Anesthetize the mice.

    • Introduce bacteria into the bladder via transurethral catheterization. An inoculum of 1–3 × 10⁷ CFU per mouse is often used for UPEC.

    • For P. aeruginosa models, urethral obstruction for a period (e.g., 6 hours) post-inoculation can enhance infection establishment.

  • Therapeutic Intervention: Initiate treatment with this compound/Tazobactam at a specified time post-infection.

  • Efficacy Endpoints:

    • Bacterial Load: Determine bacterial counts in the bladder and kidneys at various time points post-infection.

    • Histopathology: Examine bladder and kidney tissues for signs of inflammation and tissue damage.

Quantitative Data Summary

While specific quantitative data for this compound in this preclinical model is not detailed in the provided search results, clinical trials have demonstrated the efficacy of this compound/Tazobactam in treating complicated UTIs in humans.

Experimental Workflow

UTI_Model cluster_setup Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Endpoints bacterial_prep Prepare Bacterial Inoculum anesthesia Anesthetize Mice bacterial_prep->anesthesia catheterization Transurethral Catheterization anesthesia->catheterization inoculation Bacterial Inoculation catheterization->inoculation treatment Administer this compound/Tazobactam inoculation->treatment bacterial_load Bacterial Load (Bladder, Kidneys) treatment->bacterial_load histopathology Histopathology

Murine UTI Model Workflow

Pharmacokinetic Parameters of this compound in Animal Models

Understanding the pharmacokinetic profile of this compound in different animal species is crucial for designing effective in vivo studies and for translating preclinical findings to humans.

Animal ModelHalf-life (t½)Volume of Distribution (V)Clearance (CL)Reference
Mice 0.287 h (± 0.031)0.43 L/kgNot specified
Rabbits 0.75 hNot specifiedNot specified
Swine Not specifiedNot specifiedNot specified
Humans (for comparison) ~2.5 h~13.5 L~5.1 L/h

Note: Pharmacokinetic parameters can vary depending on the specific study conditions, including the health status of the animals (e.g., infected vs. healthy). The more rapid elimination of this compound in rabbits compared to humans necessitates more frequent dosing in rabbit models to mimic human exposure.

References

Application of Ceftolozane in Combination Therapy with Other Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane, a novel cephalosporin, is frequently combined with the β-lactamase inhibitor tazobactam. This combination, this compound/tazobactam, exhibits potent activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) Pseudomonas aeruginosa and many Enterobacteriaceae that produce extended-spectrum β-lactamases (ESBLs).[1][2][3][4] The addition of tazobactam protects this compound from degradation by most Class A β-lactamases and ESBLs.[1] However, in the face of increasingly complex resistance mechanisms, particularly in critically ill patients, combination therapy with other antibiotics is often explored to enhance efficacy, broaden the spectrum of activity, and mitigate the development of further resistance.

These application notes provide a summary of key findings from clinical and in vitro studies on this compound combination therapy, along with detailed protocols for relevant experimental procedures.

Clinical Applications and Efficacy

Complicated Intra-Abdominal Infections (cIAI)

This compound/tazobactam in combination with metronidazole is a well-established therapeutic option for complicated intra-abdominal infections (cIAI). Metronidazole is added to provide reliable coverage against anaerobic pathogens. Clinical trials have demonstrated the non-inferiority of this compound/tazobactam plus metronidazole compared to meropenem, a broad-spectrum carbapenem.

Table 1: Clinical Cure Rates in Phase 3 Trials for Complicated Intra-Abdominal Infections (cIAI)

Treatment Group Clinical Cure Rate (MITT Population) Patient Population Comparator Trial
This compound/tazobactam + Metronidazole83.0% (323/389)AdultsMeropenem (87.3%)ASPECT-cIAI
This compound/tazobactam + Metronidazole85.1%Chinese AdultsMeropenem (89.6%)Phase 3 China
This compound/tazobactam + Metronidazole92.0% (81/88)Japanese AdultsN/A (Single-arm)MK-7625A Protocol 013
This compound/tazobactam + Metronidazole80.0%PediatricMeropenem (100.0%)Phase 2 Pediatric

MITT: Microbiologically Modified Intent-to-Treat

Infections Caused by Multidrug-Resistant Pseudomonas aeruginosa

Combination therapy is a critical strategy for treating infections caused by multidrug-resistant P. aeruginosa. In vitro studies have demonstrated synergistic or additive effects of this compound/tazobactam with several other antibiotics against this challenging pathogen. A meta-analysis of non-randomized studies suggested a significant reduction in all-cause mortality for patients receiving this compound/tazobactam combination therapy compared to monotherapy for severe infections, a majority of which were caused by P. aeruginosa.

Table 2: In Vitro Synergy of this compound/Tazobactam Combinations Against P. aeruginosa

Combination Agent Percentage of Isolates Showing Synergy Methodology Isolate Characteristics
Amikacin85.0%Time-kill assayMDR/XDR P. aeruginosa
Amikacin40.0%E-testCarbapenem-resistant P. aeruginosa (CRPA)
Fosfomycin88.9%Gradient diffusion strip crossingMDR P. aeruginosa
Aztreonam18.5%Gradient diffusion strip crossingMDR P. aeruginosa
ColistinAdditive or synergistic effect in 21 of 24 isolatesStatic time-kill assaysExtensively drug-resistant (XDR) P. aeruginosa

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Tazobactam inhibits β-lactamase enzymes, preventing the breakdown of this compound. The synergistic effects observed with other antibiotics are often due to complementary mechanisms of action.

cluster_bacterial_cell Bacterial Cell cluster_other_targets Alternative Targets This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Synergy Synergistic Effect This compound->Synergy Tazobactam Tazobactam Beta_Lactamase β-Lactamase Tazobactam->Beta_Lactamase Inhibits Other_Antibiotic Other Antibiotic (e.g., Aminoglycoside, Colistin) Outer_Membrane Outer Membrane Other_Antibiotic->Outer_Membrane Disrupts (Colistin) Ribosome Ribosome Other_Antibiotic->Ribosome Inhibits Protein Synthesis (Aminoglycoside) Other_Antibiotic->Synergy Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Beta_Lactamase->this compound Degrades Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Inhibition leads to Outer_Membrane->Cell_Death Disruption/Inhibition leads to Ribosome->Cell_Death Disruption/Inhibition leads to Synergy->Cell_Death

Caption: Mechanism of this compound Combination Therapy.

Experimental Protocols

Checkerboard Synergy Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antibiotics.

Materials:

  • This compound/tazobactam and second antibiotic of interest (potency-adjusted powders)

  • Appropriate solvents for each antibiotic

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of this compound/tazobactam along the x-axis in CAMHB.

    • Create serial twofold dilutions of the second antibiotic along the y-axis in CAMHB.

    • Include a row with only this compound/tazobactam dilutions and a column with only the second antibiotic's dilutions to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well with only broth and inoculum.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • Visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

start Start prep_stock Prepare Antibiotic Stock Solutions start->prep_stock prep_dilutions Prepare Serial Dilutions in 96-well Plate prep_stock->prep_dilutions inoculate Inoculate Plate prep_dilutions->inoculate prep_inoculum Prepare and Dilute Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MICs of Individual Antibiotics and Combinations incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Caption: Experimental Workflow for Checkerboard Synergy Assay.

Time-Kill Synergy Assay

Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics over time.

Materials:

  • This compound/tazobactam and second antibiotic of interest

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., CAMHB)

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting

Procedure:

  • Inoculum Preparation: Grow a bacterial culture to the logarithmic phase and dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in multiple flasks.

  • Antibiotic Addition: Add antibiotics to the flasks at desired concentrations (e.g., corresponding to peak and trough plasma concentrations). Include a growth control (no antibiotic) and controls for each antibiotic alone.

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect samples from each flask.

  • Colony Counting: Perform serial dilutions of the samples and plate on appropriate agar. Incubate the plates and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A <2 log10 change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the least active single agent.

Logical Relationships in Clinical Decision-Making

The decision to use this compound in combination therapy should be guided by the clinical context, including the site of infection, local resistance patterns, and patient-specific factors.

start Patient with Suspected Gram-Negative Infection infection_type Identify Infection Type start->infection_type ciai Complicated Intra-Abdominal Infection (cIAI) infection_type->ciai cIAI other_infection Other Severe Infection (e.g., Pneumonia, Bacteremia) infection_type->other_infection Other add_metro Add Metronidazole for Anaerobic Coverage ciai->add_metro assess_resistance Assess Risk for Multidrug Resistance other_infection->assess_resistance add_metro->assess_resistance low_risk Low Risk assess_resistance->low_risk Low high_risk High Risk (e.g., Prior Antibiotic Use, Local Epidemiology) assess_resistance->high_risk High monotherapy This compound/Tazobactam Monotherapy low_risk->monotherapy combination_therapy Consider this compound/Tazobactam Combination Therapy high_risk->combination_therapy select_agent Select Combination Agent Based on Susceptibility and Synergy Data (e.g., Amikacin, Colistin) combination_therapy->select_agent

Caption: Clinical Decision-Making for this compound Combination Therapy.

Conclusion

This compound/tazobactam is a valuable agent in the treatment of serious Gram-negative infections. In the context of complicated intra-abdominal infections, its combination with metronidazole is supported by robust clinical trial data. For infections caused by highly resistant pathogens like MDR P. aeruginosa, combination therapy with agents such as aminoglycosides or polymyxins may offer a synergistic effect, although clinical evidence is still emerging. The decision to employ combination therapy should be based on a careful assessment of the pathogen, infection site, and local resistance patterns, supported by in vitro synergy testing where appropriate.

References

Application Notes & Protocols: Designing Clinical Trials for New Indications of Ceftolozane/tazobactam

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftolozane/tazobactam (C/T) is a potent antibiotic combining a fifth-generation cephalosporin with a β-lactamase inhibitor.[1][2] this compound disrupts bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), leading to cell lysis.[3][4][5] Tazobactam protects this compound from degradation by many common β-lactamase enzymes, thereby broadening its spectrum of activity. This combination is particularly effective against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa.

Currently, this compound/tazobactam is approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of complicated urinary tract infections (cUTIs), complicated intra-abdominal infections (cIAIs) in combination with metronidazole, and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). Its robust activity against difficult-to-treat pathogens provides a strong rationale for exploring its efficacy in other clinical settings where treatment options are limited.

This document provides detailed protocols and application notes for designing clinical trials to investigate new indications for this compound/tazobactam, with a focus on bacteremia, osteomyelitis, and acute pulmonary exacerbations in cystic fibrosis.

Mechanism of Action: this compound/tazobactam Synergy

The synergistic activity of this compound and Tazobactam is critical to its efficacy against resistant pathogens. This compound targets the bacterial cell wall, while Tazobactam acts as a shield against bacterial enzymatic defenses.

cluster_drug C/T Components cluster_bacteria Bacterial Cell C This compound PBP Penicillin-Binding Proteins (PBPs) C->PBP Inhibits T Tazobactam BL β-Lactamase Enzymes T->BL Inhibits CWS Cell Wall Synthesis PBP->CWS Required for BL->C Degrades CL Cell Lysis (Bactericidal Effect) CWS->CL Inhibition leads to

Diagram 1: Mechanism of action for this compound/tazobactam.

Rationale for Investigating New Indications

The potent anti-pseudomonal activity of C/T, including against MDR strains, makes it a valuable candidate for infections where P. aeruginosa is a common and challenging pathogen.

  • Bacteremia: Real-world evidence suggests favorable clinical outcomes when C/T is used for bacteremia, particularly cases caused by MDR Pseudomonas. Clinical trials are underway to formally evaluate its efficacy as both an empirical and directed therapy for bacteremia, including in high-risk hematology patients.

  • Osteomyelitis: Infections of the bone, especially those caused by MDR organisms, are notoriously difficult to treat and often require prolonged antibiotic courses. Case series have reported clinical success with C/T in treating osteomyelitis caused by extensively drug-resistant P. aeruginosa.

  • Cystic Fibrosis (CF): Patients with CF suffer from chronic respiratory infections, frequently with MDR P. aeruginosa. Studies have shown that C/T is effective and well-tolerated for treating acute pulmonary exacerbations in this population.

General Workflow for New Indication Clinical Trials

The pathway from identifying a potential new indication to gaining regulatory approval follows a structured, multi-phase process. This workflow ensures that the safety, efficacy, and optimal dosing are thoroughly evaluated.

A Indication Identification (Preclinical & Real-World Data) B Phase I Trial (Safety, Tolerability, PK/PD) A->B C Phase II Trial (Dose-Ranging & Preliminary Efficacy) B->C D Go/No-Go Decision C->D D->A No-Go E Phase III Confirmatory Trial (Non-inferiority vs. Standard of Care) D->E Go F Data Analysis & Regulatory Submission (sNDA/MAA) E->F G Regulatory Approval F->G

Diagram 2: General workflow for designing a clinical trial for a new indication.

Experimental Protocols and Methodologies

Protocol 1: In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentrations (MICs) of this compound/tazobactam against clinical isolates relevant to the target indication.

Methodology (Broth Microdilution):

  • Isolate Preparation: Culture bacterial isolates from clinical specimens (e.g., blood, bone biopsy, sputum) on appropriate agar plates overnight at 35-37°C.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline or broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Drug Dilution: Prepare serial two-fold dilutions of this compound (with a fixed concentration of 4 µg/mL Tazobactam) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Dilute the standardized bacterial suspension and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Data Analysis: Calculate the MIC₅₀ and MIC₉₀ values, which represent the MICs required to inhibit 50% and 90% of the tested isolates, respectively.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Objective: To characterize the PK profile of C/T in the target patient population and determine the optimal dosing regimen by linking drug exposure to microbiological effect.

Methodology:

  • PK Sampling: In a subset of trial participants, collect serial blood samples at predetermined time points (e.g., pre-dose, mid-infusion, end of infusion, and 1, 2, 4, 6, 8 hours post-infusion). For specific indications, samples from other compartments may be collected (e.g., sputum for CF, bone fragments for osteomyelitis).

  • Drug Concentration Measurement: Analyze plasma (or other matrix) samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine this compound and Tazobactam concentrations.

  • PK Modeling: Use population PK modeling software (e.g., NONMEM) to analyze the concentration-time data. This will determine key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

  • PD Target Attainment: The primary PD index for β-lactams is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).

  • Modeling and Simulation: Use Monte Carlo simulation to integrate the population PK model with the MIC distribution data from relevant pathogens. This will predict the probability of target attainment (PTA) for various dosing regimens and help identify the optimal dose for the Phase III trial.

A Patient Dosing (e.g., 1.5g IV q8h) B Serial Sample Collection (Blood, Sputum, Bone, etc.) A->B C PK Analysis (LC-MS/MS) B->C D Concentration vs. Time Data C->D E Population PK Modeling D->E F PK Parameters (CL, Vd, t½) E->F I PK/PD Modeling & Monte Carlo Simulation F->I G MIC Determination (Protocol 1) H MIC Distribution Data (MIC50, MIC90) G->H H->I J Probability of Target Attainment (%fT > MIC) I->J K Optimal Dose Selection J->K

Diagram 3: Workflow for integrating Pharmacokinetic (PK) and Pharmacodynamic (PD) data.

Phase II/III Clinical Trial Design Protocols for New Indications

The following protocols outline key design elements for pivotal trials. These are templates and should be adapted based on Phase II data and regulatory feedback.

Protocol 3: Trial Design for Bacteremia
  • Title: A Phase III, Randomized, Double-Blind, Multicenter Study to Evaluate the Efficacy and Safety of this compound/tazobactam versus a Carbapenem in the Treatment of Bacteremia Caused by Gram-Negative Pathogens.

  • Study Objectives:

    • Primary: To demonstrate non-inferiority of C/T compared to a carbapenem (e.g., meropenem) in terms of all-cause mortality at Day 28.

    • Secondary: To compare clinical cure rates at the Test-of-Cure (TOC) visit, microbiological eradication rates, and overall safety and tolerability.

  • Patient Population: Adult patients with at least one positive blood culture for a Gram-negative pathogen. Key exclusion criteria would include known resistance to the study drugs and expected mortality within 48 hours.

  • Treatment Regimens:

    • Investigational Arm: this compound/tazobactam 1.5 g IV every 8 hours.

    • Comparator Arm: Meropenem 1 g IV every 8 hours.

    • Duration: 7 to 14 days, guided by clinical response.

  • Endpoints:

    • Primary Efficacy: All-cause mortality at Day 28.

    • Secondary Efficacy: Clinical cure at TOC (7-14 days after end of therapy), defined as resolution of signs and symptoms of bacteremia. Microbiological outcome (eradication, persistence).

  • Statistical Analysis: A non-inferiority margin (e.g., 10%) will be used for the primary endpoint. The analysis will be performed on the Microbiological Intent-to-Treat (MITT) population.

Protocol 4: Trial Design for Osteomyelitis
  • Title: A Phase III, Randomized, Open-Label Study of this compound/tazobactam versus Best Available Therapy for the Treatment of Osteomyelitis due to Pseudomonas aeruginosa.

  • Study Objectives:

    • Primary: To evaluate the clinical cure rate of C/T at the long-term follow-up visit (e.g., 6 weeks post-therapy).

    • Secondary: To assess microbiological success, need for additional surgical intervention, and safety over a prolonged treatment course.

  • Patient Population: Adult patients with a confirmed diagnosis of osteomyelitis (via imaging and culture) with P. aeruginosa isolated from bone or deep tissue.

  • Treatment Regimens:

    • Investigational Arm: this compound/tazobactam 1.5 g (or 3 g for severe cases) IV every 8 hours.

    • Comparator Arm: Best Available Therapy (BAT) selected by the investigator based on susceptibility results (e.g., meropenem, piperacillin/tazobactam, ceftazidime).

    • Duration: 4 to 6 weeks, potentially followed by oral suppressive therapy.

  • Endpoints:

    • Primary Efficacy: Clinical cure at follow-up, defined as resolution of inflammatory signs and symptoms without need for further antibiotic therapy for the initial infection.

    • Secondary Efficacy: Microbiological eradication from follow-up cultures (if obtained). Radiographic improvement.

  • Statistical Analysis: Due to the nature of the indication, a superiority or non-inferiority design could be considered. The primary analysis would focus on the Clinically Evaluable population.

Protocol 5: Trial Design for Cystic Fibrosis (CF) Pulmonary Exacerbations
  • Title: A Phase III, Randomized, Double-Blind Study Comparing this compound/tazobactam to an Anti-pseudomonal Combination Regimen for the Treatment of Acute Pulmonary Exacerbations in Adult Patients with Cystic Fibrosis.

  • Study Objectives:

    • Primary: To demonstrate non-inferiority of C/T in improving lung function as measured by the relative change in percent predicted Forced Expiratory Volume in 1 second (FEV₁).

    • Secondary: To evaluate changes in sputum bacterial density, clinical response scores, time to next exacerbation, and safety.

  • Patient Population: Adult patients with CF, chronic P. aeruginosa lung infection, and presenting with an acute pulmonary exacerbation requiring IV antibiotics.

  • Treatment Regimens:

    • Investigational Arm: this compound/tazobactam 1.5 g IV every 8 hours.

    • Comparator Arm: Tobramycin plus an anti-pseudomonal β-lactam (e.g., meropenem or piperacillin/tazobactam).

    • Duration: 10 to 21 days based on clinical judgment.

  • Endpoints:

    • Primary Efficacy: Relative change in % predicted FEV₁ from baseline to the End-of-Treatment (EOT) visit.

    • Secondary Efficacy: Reduction in P. aeruginosa density in sputum (log₁₀ CFU/g). Improvement in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.

  • Statistical Analysis: A non-inferiority design with a pre-specified margin for the change in FEV₁. Analysis will be performed on the Intent-to-Treat (ITT) population.

Data Presentation

Quantitative data from clinical trials must be presented clearly and concisely. The following tables provide templates for summarizing key trial data.

Table 1: In Vitro Susceptibility of Baseline Pathogens

Organism No. of Isolates This compound/tazobactam MIC₅₀ (µg/mL) This compound/tazobactam MIC₉₀ (µg/mL) Comparator MIC₅₀ (µg/mL) Comparator MIC₉₀ (µg/mL)
P. aeruginosa
E. coli

| K. pneumoniae | | | | | |

Table 2: Summary of Pharmacokinetic Parameters (Steady State)

Parameter This compound Tazobactam
Cₘₐₓ (mg/L)
AUC₀₋₈ (mg·h/L)
t½ (h)
CL (L/h)

| Vss (L) | | |

Table 3: Baseline Demographics and Clinical Characteristics

Characteristic This compound/tazobactam (N=) Comparator (N=) Total (N=)
Age, mean (SD)
Sex, n (%) Male
Primary Diagnosis, n (%)
Key Comorbidity, n (%)

| Baseline Severity Score, mean (SD) | | | |

Table 4: Summary of Efficacy Outcomes (MITT Population)

Outcome This compound/tazobactam (n/N, %) Comparator (n/N, %) Treatment Difference (95% CI)
Primary Endpoint
Clinical Cure at TOC
Secondary Endpoints
Microbiological Eradication

| All-Cause Mortality (Day 28) | | | |

Table 5: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse Event (MedDRA Preferred Term) This compound/tazobactam (N=, %) Comparator (N=, %)
Any TEAE
Nausea
Diarrhea
Headache
Increased Alanine Aminotransferase
Serious TEAEs

| TEAEs leading to discontinuation | | |

References

Application Notes and Protocols for Ceftolozane in Complicated Urinary Tract Infection (cUTI) Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ceftolozane in preclinical research models of complicated urinary tract infections (cUTI). The information is intended to guide researchers in designing and executing robust in vivo and in vitro studies to evaluate the efficacy and pharmacodynamics of this compound against relevant uropathogens.

Application Notes

This compound, a novel cephalosporin, is combined with tazobactam, a well-established β-lactamase inhibitor, to provide a potent therapeutic option against a broad spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. Its primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis, leading to bactericidal activity. The addition of tazobactam protects this compound from degradation by many common β-lactamases.

Preclinical research models are indispensable for understanding the pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound and for predicting its clinical efficacy in treating cUTIs. The most relevant models include the murine cUTI model, which mimics the pathophysiology of human infection, and the in vitro hollow-fiber infection model, which allows for precise simulation of human pharmacokinetic profiles and the study of bacterial killing kinetics and resistance development over time.

The pharmacodynamic index that best correlates with this compound's efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC)[1][2]. Data from neutropenic mouse thigh infection models suggest that a %fT>MIC of 26.7% to 35.3% is required for a 1-log reduction in bacterial count[1]. In vitro studies have further refined these targets, indicating that for E. coli and P. aeruginosa, a %fT>MIC of approximately 25-33% is associated with a static effect or a 1-log drop in inoculum[3][4].

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound/tazobactam.

Table 1: In Vitro Susceptibility of this compound/Tazobactam against Common Uropathogens

OrganismNumber of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Escherichia coli150 (MDR)N/AN/A
Escherichia coli (ESBL-producing)78N/AN/A
Klebsiella pneumoniae (ESBL-producing)18N/AN/A
Pseudomonas aeruginosa8 (MDR)48

Note: MIC values are for this compound in the presence of 4 µg/mL of tazobactam. Data for E. coli and K. pneumoniae from a pooled analysis of clinical trials showed high clinical cure rates. A study on MDR E. coli showed 96% sensitivity to this compound/tazobactam.

Table 2: Pharmacodynamic Targets for this compound/Tazobactam from In Vitro Models

OrganismEndpointRequired %fT>MICReference
Escherichia coliStatic Effect27.8 ± 5.6
Escherichia coli1-log Kill33.0 ± 5.6
Escherichia coli2-log Kill39.6 ± 8.5
Pseudomonas aeruginosaStatic Effect24.9 ± 3.0
Pseudomonas aeruginosa1-log Kill26.6 ± 3.9
Pseudomonas aeruginosa2-log Kill31.2 ± 3.6

Experimental Protocols

In Vivo Murine Model of Complicated Urinary Tract Infection

This protocol describes the induction of cUTI in female mice and subsequent treatment with this compound. This model is useful for evaluating in vivo efficacy, determining effective dosing regimens, and studying host-pathogen interactions.

Materials:

  • 8- to 10-week-old female C3H/HeN or BALB/c mice

  • Uropathogenic Escherichia coli (UPEC) strain (e.g., CFT073)

  • Luria-Bertani (LB) broth and agar

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Sterile, soft polyethylene catheters

  • This compound/tazobactam for injection

  • Sterile 0.9% saline for drug dilution

  • Tissue homogenizer

  • Standard microbiology supplies (pipettes, tubes, plates, etc.)

Protocol:

  • Bacterial Culture Preparation:

    • Streak the UPEC strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into 10 mL of LB broth and incubate statically overnight at 37°C to promote the expression of type 1 pili, which are important for bladder colonization.

    • Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 1-2 x 10⁸ CFU/mL. The exact inoculum can be confirmed by serial dilution and plating.

  • Induction of cUTI:

    • Anesthetize mice using a standard approved protocol.

    • Gently insert a sterile, soft catheter through the urethra into the bladder.

    • Slowly instill 50 µL of the bacterial suspension (containing ~10⁷ CFU) into the bladder.

    • To create a "complicated" UTI model that mimics aspects of urinary obstruction or foreign bodies, a small sterile implant (e.g., a short segment of silicone tubing) can be surgically placed in the bladder prior to infection. Alternatively, infection in mice with specific genetic mutations affecting urinary tract structure or function can be used.

  • This compound Administration:

    • At a predetermined time post-infection (e.g., 24 or 48 hours), begin treatment with this compound/tazobactam.

    • The dosage can be based on PK/PD parameters derived from mouse thigh infection models. A human-like dosing regimen can be simulated. For example, subcutaneous administration of this compound/tazobactam every 8 hours. The exact dose will depend on the specific PK/PD target being investigated.

    • A control group should receive a vehicle control (e.g., sterile saline).

  • Assessment of Bacterial Load:

    • At selected time points during and after treatment, euthanize the mice.

    • Aseptically collect the bladder and both kidneys.

    • Homogenize the tissues separately in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenates and plate on appropriate agar (e.g., LB agar) to determine the number of colony-forming units (CFU) per gram of tissue.

    • Urine can also be collected for CFU determination.

Expected Outcomes:

  • A significant reduction in bacterial load (CFU/g) in the bladder and kidneys of this compound-treated mice compared to the control group.

  • Determination of the this compound/tazobactam exposure required to achieve a specific level of bacterial killing (e.g., 1-log, 2-log, or 3-log reduction).

Murine_cUTI_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculum Prep Inoculum Prep Bacterial Culture->Inoculum Prep Inoculation Inoculation Inoculum Prep->Inoculation Anesthesia Anesthesia Catheterization Catheterization Anesthesia->Catheterization Catheterization->Inoculation Drug Admin This compound/Tazobactam Administration Inoculation->Drug Admin Vehicle Control Vehicle Control Inoculation->Vehicle Control Euthanasia Euthanasia Drug Admin->Euthanasia Vehicle Control->Euthanasia Tissue Harvest Tissue Harvest Euthanasia->Tissue Harvest Homogenization Homogenization Tissue Harvest->Homogenization CFU Plating CFU Plating Homogenization->CFU Plating

Workflow for the murine complicated urinary tract infection model.
In Vitro Hollow-Fiber Infection Model

This protocol describes the use of a hollow-fiber infection model to simulate human pharmacokinetics of this compound/tazobactam and evaluate its activity against uropathogens. This model is particularly useful for studying time-kill kinetics, the effect of different dosing regimens, and the emergence of resistance.

Materials:

  • Hollow-fiber cartridge system

  • Peristaltic pump

  • Bacterial strain of interest (e.g., MDR P. aeruginosa or ESBL-producing E. coli)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound/tazobactam

  • Syringes and sterile tubing

  • Incubator

  • Spectrophotometer

  • Standard microbiology supplies

Protocol:

  • System Setup:

    • Assemble the hollow-fiber system according to the manufacturer's instructions. The system consists of a central reservoir and a hollow-fiber cartridge. Bacteria are inoculated into the extracapillary space of the cartridge and are bathed in circulating media from the central reservoir.

    • Sterilize the entire system.

  • Bacterial Inoculum Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase in CAMHB.

    • Adjust the bacterial suspension to a starting inoculum of approximately 10⁶ CFU/mL.

    • Inoculate the prepared bacterial suspension into the extracapillary space of the hollow-fiber cartridge.

  • Pharmacokinetic Simulation:

    • Simulate the human pharmacokinetic profiles of this compound and tazobactam by infusing the drugs into and diluting them from the central reservoir using a computer-controlled pump system. The half-lives of this compound (approximately 2.5 hours) and tazobactam (approximately 1 hour) should be modeled.

    • Different dosing regimens can be simulated, such as 1.5 g of this compound/tazobactam every 8 hours as a 1-hour infusion.

  • Sampling and Analysis:

    • At regular intervals over the course of the experiment (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), collect samples from the extracapillary space of the cartridge.

    • Perform serial dilutions and plate on both antibiotic-free and antibiotic-containing agar (e.g., with 2-4 times the MIC of this compound/tazobactam) to determine the total bacterial count and the emergence of resistant subpopulations.

    • Samples from the central reservoir can also be collected to confirm the simulated drug concentrations using an appropriate analytical method (e.g., HPLC or LC-MS/MS).

Expected Outcomes:

  • Time-kill curves demonstrating the bactericidal or bacteriostatic activity of this compound/tazobactam over time.

  • Determination of the PK/PD indices associated with efficacy.

  • Assessment of the potential for resistance development under different drug exposures.

Hollow_Fiber_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis System Assembly System Assembly Inoculation Inoculation System Assembly->Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Inoculation PK Simulation Pharmacokinetic Simulation Inoculation->PK Simulation Sampling Sampling PK Simulation->Sampling CFU Plating Total & Resistant CFU Plating Sampling->CFU Plating Drug Concentration Drug Concentration Measurement Sampling->Drug Concentration Data Analysis Data Analysis CFU Plating->Data Analysis Drug Concentration->Data Analysis

Workflow for the in vitro hollow-fiber infection model.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs). Tazobactam does not have significant antibacterial activity on its own but acts as a β-lactamase inhibitor, protecting this compound from enzymatic degradation by many bacterial β-lactamases.

Ceftolozane_MoA cluster_drug Drug Components cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Inhibits Tazobactam Tazobactam Beta-Lactamase β-Lactamase Tazobactam->Beta-Lactamase Inhibits Cell Wall Synthesis Cell Wall Synthesis PBPs->Cell Wall Synthesis Essential for Bacterial Viability Bacterial Viability Cell Wall Synthesis->Bacterial Viability Maintains Beta-Lactamase->this compound Degrades

References

Methodologies for Assessing Ceftolozane Penetration into Specific Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for assessing the penetration of the antibiotic Ceftolozane into specific tissues. The following sections offer summaries of quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this critical area of drug development.

Quantitative Data on this compound Tissue Penetration

The ability of this compound to penetrate various tissues is crucial for its efficacy in treating infections at different body sites. The following tables summarize key pharmacokinetic parameters and tissue penetration ratios from published studies.

TissueAnalyteDosing RegimenCmax (mg/L)AUC0–8h (mg·h/L)Penetration Ratio (AUCtissue/AUCplasma)Reference
Plasma (Total) This compound1.5 g q8h (in patients with DFI)55.2 (40.9–169.3)191.6 (147.1–286.6)-[1]
Tazobactam1.5 g q8h (in patients with DFI)14.2 (7.6–64.2)27.1 (15.0–70.0)-[1]
Plasma (Unbound) This compound3 g q8h (in ventilated pneumonia patients)---[2]
Tazobactam3 g q8h (in ventilated pneumonia patients)---[2]
Subcutaneous Tissue This compound1.5 g q8h (in patients with DFI)--0.75 (0.35–1.02)[1]
Tazobactam1.5 g q8h (in patients with DFI)--1.18 (0.54–1.44)
This compound1.5 g q8h (in healthy volunteers)--0.87 (0.54–2.15)
Tazobactam1.5 g q8h (in healthy volunteers)--0.85 (0.63–2.05)
Epithelial Lining Fluid (ELF) This compound3 g q8h (in ventilated pneumonia patients)--0.50
Tazobactam3 g q8h (in ventilated pneumonia patients)--0.62
Cerebrospinal Fluid (CSF) This compound3 g q8h (in critically ill patients)--0.2 ± 0.2
Tazobactam3 g q8h (in critically ill patients)--0.2 ± 0.26

Data are presented as median (range) or mean ± standard deviation. DFI: Diabetic Foot Infection

Experimental Protocols

This section provides detailed protocols for key methodologies used to assess this compound tissue penetration.

Microdialysis for Subcutaneous Tissue Penetration

Microdialysis is a minimally invasive technique used to measure unbound drug concentrations in the interstitial fluid of tissues.

Protocol:

  • Probe Insertion: A microdialysis catheter (e.g., CMA 60, 20-kDa cutoff) is inserted into the subcutaneous tissue of interest (e.g., near an infection site or in the thigh).

  • Perfusion: The probe is continuously perfused with a sterile physiological solution (e.g., Lactated Ringer's solution) at a low flow rate (e.g., 2 µL/min).

  • Equilibration: Allow the probe to equilibrate in the tissue for a defined period before sample collection begins.

  • Sample Collection: Collect dialysate samples at predetermined intervals (e.g., hourly) into sealed vials.

  • Blood Sampling: Concurrently, collect peripheral blood samples to determine plasma drug concentrations.

  • Probe Calibration (In Vivo Recovery): Determine the in vivo recovery of this compound for each probe to correct the dialysate concentrations to reflect the absolute unbound interstitial fluid concentration. This can be done using the retrodialysis by drug method.

  • Sample Analysis: Analyze the this compound and Tazobactam concentrations in the dialysate and plasma samples using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Data Analysis: Calculate the tissue penetration ratio by comparing the area under the concentration-time curve (AUC) in the tissue interstitial fluid to the unbound AUC in plasma.

Microdialysis_Workflow cluster_invivo In Vivo Procedure cluster_analysis Sample Analysis Probe_Insertion Insert Microdialysis Probe (Subcutaneous Tissue) Perfusion Perfuse with Physiological Solution Probe_Insertion->Perfusion Start Sample_Collection Collect Dialysate & Blood Samples Perfusion->Sample_Collection Continuous Analysis UHPLC-MS/MS Analysis Sample_Collection->Analysis Data_Calculation Calculate Tissue Penetration Ratio Analysis->Data_Calculation BAL_Workflow cluster_procedure Clinical Procedure cluster_lab Laboratory Analysis Bronchoscopy Bronchoscope Insertion Lavage Saline Lavage & Aspiration Bronchoscopy->Lavage Sample_Collection Collect BAL Fluid & Blood Samples Lavage->Sample_Collection Urea_Analysis Urea Measurement (BAL & Plasma) Sample_Collection->Urea_Analysis Drug_Analysis This compound/Tazobactam Quantification (HPLC-MS/MS) Sample_Collection->Drug_Analysis ELF_Calculation Calculate ELF Concentration Urea_Analysis->ELF_Calculation Drug_Analysis->ELF_Calculation Bone_Homogenization_Workflow Bone_Sample Collect Bone Sample Freeze Freeze in Liquid Nitrogen Bone_Sample->Freeze Pulverize Pulverize into Fine Powder Freeze->Pulverize Extraction Add Extraction Solvent Pulverize->Extraction Homogenize Homogenize & Sonicate Extraction->Homogenize Centrifuge1 Centrifuge & Collect Supernatant Homogenize->Centrifuge1 Protein_Precipitation Protein Precipitation Centrifuge1->Protein_Precipitation Centrifuge2 Centrifuge & Collect Final Supernatant Protein_Precipitation->Centrifuge2 Analysis UHPLC-MS/MS Analysis Centrifuge2->Analysis

References

Ceftolozane/Tazobactam Formulation for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane/tazobactam is a combination antibacterial agent consisting of a novel fifth-generation cephalosporin, this compound, and a well-established β-lactamase inhibitor, tazobactam.[1][2] This combination is highly effective against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[1][3] These application notes provide detailed protocols for the preparation and experimental use of this compound/tazobactam in a research setting, covering both in vitro and in vivo applications.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It has a high affinity for essential penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, PBP2, and PBP3 in P. aeruginosa and E. coli. Tazobactam is a β-lactam sulfone that inactivates many class A and some class C β-lactamases, protecting this compound from degradation by these enzymes.

cluster_bacterium Bacterial Cell Bacterial Cell Wall Bacterial Cell Wall PBPs Penicillin-Binding Proteins (PBPs) Bacterial Cell Wall->PBPs Synthesis Beta-lactamases Beta-lactamases This compound This compound Beta-lactamases->this compound This compound->PBPs Inhibits Tazobactam Tazobactam Tazobactam->Beta-lactamases Inhibits

Mechanism of Action of this compound/Tazobactam.

Data Presentation

Table 1: In Vitro Activity of this compound/Tazobactam against Key Gram-Negative Pathogens
OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Pseudomonas aeruginosa0.54
Escherichia coli0.250.5
Klebsiella pneumoniae0.254
ESBL-producing E. coli0.51
ESBL-producing K. pneumoniae416
Table 2: Pharmacokinetic Parameters of this compound/Tazobactam in Healthy Adults
ParameterThis compound (1g)Tazobactam (0.5g)Reference(s)
Cmax (mg/L)74.418
t1/2 (hours)3.12Not specified
Protein Binding~16-21%~30%
EliminationPrimarily renalPrimarily renal
Table 3: Pharmacodynamic Targets for this compound
Efficacy Endpoint%fT>MICReference(s)
Bacteriostasis24.8% - 26.3%
1-log10 kill31.5% - 32.2%

fT>MIC: Percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration.

Experimental Protocols

Protocol 1: Preparation of this compound/Tazobactam Stock Solution for In Vitro Use

This protocol is intended for the preparation of a stock solution for experiments such as Minimum Inhibitory Concentration (MIC) testing and time-kill assays.

Materials:

  • This compound/tazobactam powder (analytical grade)

  • Sterile, deionized water or 0.9% saline

  • Sterile vials or tubes

  • Calibrated balance

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the required amount of powder: Based on the desired stock concentration and final volume. Note that this compound/tazobactam is typically supplied in a 2:1 ratio of this compound to tazobactam.

  • Weigh the powder: Accurately weigh the required amount of this compound/tazobactam powder using a calibrated balance in a sterile environment.

  • Reconstitution: Add a small amount of sterile water or saline to the vial containing the powder and gently swirl to dissolve. Bring the solution to the final desired volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 2-8°C for up to 7 days.

start Start weigh Weigh this compound/ Tazobactam Powder start->weigh reconstitute Reconstitute with Sterile Water/Saline weigh->reconstitute filter Sterile Filter (0.22 µm) reconstitute->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -80°C aliquot->store end End store->end

Workflow for Preparing this compound/Tazobactam Stock Solution.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound/tazobactam stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Plate reader or manual reading

Procedure:

  • Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the this compound/tazobactam stock solution in CAMHB in the 96-well plates. The final volume in each well should be 50 µL. Tazobactam concentration should be kept constant at 4 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound/tazobactam that completely inhibits visible growth of the organism.

Protocol 3: In Vivo Efficacy Assessment in a Neutropenic Mouse Thigh Infection Model

This protocol is a common preclinical model to evaluate the efficacy of antibiotics.

Materials:

  • This compound/tazobactam formulation for injection (prepared as per Protocol 1 and diluted in sterile saline)

  • Female CD-1 mice (or other suitable strain)

  • Cyclophosphamide for inducing neutropenia

  • Bacterial inoculum

  • Sterile saline

  • Syringes and needles

Procedure:

  • Induce Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Two hours before initiating antibiotic therapy, inoculate the mice intramuscularly in the thigh with a standardized bacterial suspension.

  • Drug Administration: Administer this compound/tazobactam subcutaneously or intravenously at various dosing regimens. Dosing frequency can be varied to determine the pharmacodynamic driver of efficacy.

  • Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the thighs, homogenize the tissue, and perform quantitative bacterial counts (CFU/thigh).

  • Data Analysis: Compare the bacterial load in treated mice to that in untreated controls to determine the extent of bacterial killing.

start Start neutropenia Induce Neutropenia in Mice start->neutropenia infection Thigh Infection with Bacterial Inoculum neutropenia->infection treatment Administer this compound/ Tazobactam infection->treatment euthanasia Euthanize Mice (24h post-treatment) treatment->euthanasia homogenization Homogenize Thigh Tissue euthanasia->homogenization cfu_count Perform CFU Counts homogenization->cfu_count analysis Data Analysis cfu_count->analysis end End analysis->end

Workflow for In Vivo Efficacy Testing in Mice.

Conclusion

These application notes and protocols provide a framework for the experimental use of this compound/tazobactam in a research setting. Adherence to these guidelines will facilitate reproducible and reliable data generation for the evaluation of this important antibacterial agent. Researchers should always adhere to local safety guidelines and regulations when handling chemical and biological materials.

References

Application Notes and Protocols for In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Models in Ceftolozane Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for commonly employed in vitro pharmacokinetic/pharmacodynamic (PK/PD) models in the study of Ceftolozane. The information herein is intended to guide researchers in designing and executing robust in vitro studies to evaluate the efficacy of this compound against relevant bacterial pathogens.

Introduction to In Vitro PK/PD Models for this compound

This compound is a cephalosporin antibiotic with potent activity against Gram-negative bacteria, including multi-drug resistant Pseudomonas aeruginosa and Enterobacteriaceae. It is often combined with tazobactam, a β-lactamase inhibitor, to protect it from degradation by bacterial β-lactamases. In vitro PK/PD models are essential tools in the preclinical evaluation of this compound, providing critical data on its antibacterial activity under simulated human pharmacokinetic profiles. These models help in determining optimal dosing regimens, understanding mechanisms of resistance, and predicting clinical efficacy.

The primary PK/PD index for β-lactam antibiotics like this compound is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). In vitro models are designed to simulate this and other PK/PD parameters to assess their impact on bacterial killing and resistance development.

Mechanism of Action of this compound/Tazobactam

This compound exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[1] This inhibition leads to the disruption of peptidoglycan synthesis, resulting in cell lysis and death.[1] Tazobactam is a β-lactamase inhibitor that has little intrinsic antibacterial activity. Its primary role is to bind to and inactivate certain bacterial β-lactamases, thereby protecting this compound from enzymatic degradation and expanding its spectrum of activity.[1]

Mechanism of Action of this compound/Tazobactam cluster_bacteria Bacterial Cell Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis Peptidoglycan Synthesis Peptidoglycan Synthesis->Bacterial Cell Wall builds Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis catalyzes Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis β-lactamase β-lactamase This compound This compound β-lactamase->this compound degrades This compound->Penicillin-Binding Proteins (PBPs) binds to and inhibits This compound->Inhibition of Cell Wall Synthesis leads to Tazobactam Tazobactam Tazobactam->β-lactamase binds to and inactivates Cell Lysis and Death Cell Lysis and Death Inhibition of Cell Wall Synthesis->Cell Lysis and Death

Figure 1: Mechanism of action of this compound/Tazobactam.

Quantitative Data Summary

The following tables summarize key in vitro PK/PD parameters for this compound against Escherichia coli and Pseudomonas aeruginosa derived from various studies.

Table 1: In Vitro PK/PD Parameters for this compound against Escherichia coli

PK/PD ModelBacterial Strain(s)This compound MIC (mg/L)PK/PD Target (%fT>MIC) for Bacteriostatic EffectPK/PD Target (%fT>MIC) for 1-log KillPK/PD Target (%fT>MIC) for 2-log KillReference(s)
One-CompartmentClinical isolates and CTX-M-15 producers0.12 - 0.2527.8 ± 5.633.0 ± 5.639.6 ± 8.5[2][3]
Hollow-FiberIsogenic CTX-M-15 producers4, 16, 64~35 (for tazobactam %Time>threshold)~50 (for tazobactam %Time>threshold)~70 (for tazobactam %Time>threshold)

Table 2: In Vitro PK/PD Parameters for this compound against Pseudomonas aeruginosa

PK/PD ModelBacterial Strain(s)This compound MIC (mg/L)PK/PD Target (%fT>MIC) for Bacteriostatic EffectPK/PD Target (%fT>MIC) for 1-log KillPK/PD Target (%fT>MIC) for 2-log KillReference(s)
One-CompartmentClinical isolates (including OprD overexpression and AmpC producers)0.38 - 824.9 ± 3.026.6 ± 3.931.2 ± 3.6
Hollow-FiberCystic Fibrosis clinical isolates2, 4Not explicitly defined for bacteriostatic/bactericidal endpoints, but various dosing regimens were evaluated for bacterial suppression and resistance emergence.Not explicitly defined for bacteriostatic/bactericidal endpoints, but various dosing regimens were evaluated for bacterial suppression and resistance emergence.Not explicitly defined for bacteriostatic/bactericidal endpoints, but various dosing regimens were evaluated for bacterial suppression and resistance emergence.

Experimental Protocols

Static Time-Kill Assay

The static time-kill assay is a fundamental in vitro method to assess the bactericidal or bacteriostatic activity of an antimicrobial agent at constant concentrations over time.

Static Time-Kill Assay Workflow Bacterial Culture Preparation Bacterial Culture Preparation Inoculum Standardization Inoculum Standardization Bacterial Culture Preparation->Inoculum Standardization Incubation Incubation Inoculum Standardization->Incubation Preparation of this compound Concentrations Preparation of this compound Concentrations Preparation of this compound Concentrations->Incubation Sampling at Time Points Sampling at Time Points Incubation->Sampling at Time Points Serial Dilution and Plating Serial Dilution and Plating Sampling at Time Points->Serial Dilution and Plating Colony Counting and Data Analysis Colony Counting and Data Analysis Serial Dilution and Plating->Colony Counting and Data Analysis

Figure 2: Workflow for a static time-kill assay.

Materials:

  • This compound and Tazobactam analytical powder

  • Target bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, or clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline (0.9% NaCl)

  • Spectrophotometer

  • Incubator (35-37°C)

  • Shaking incubator

  • Sterile test tubes, flasks, and micropipette tips

  • Spiral plater or materials for manual plating

Protocol:

  • Preparation of Media and Reagents:

    • Prepare CAMHB and TSA plates according to the manufacturer's instructions.

    • Prepare stock solutions of this compound and Tazobactam in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a high concentration (e.g., 1280 mg/L). Sterilize by filtration.

  • Bacterial Inoculum Preparation:

    • From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies and inoculate into a flask containing CAMHB.

    • Incubate at 35-37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an optical density at 600 nm [OD600] of 0.4-0.6).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL in the final assay tubes.

  • Assay Setup:

    • Prepare a series of test tubes or flasks for each bacterial strain.

    • Add the appropriate volume of CAMHB to each tube.

    • Add the this compound/Tazobactam stock solution to achieve the desired final concentrations (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC). If using Tazobactam, it is typically added at a fixed concentration (e.g., 4 mg/L).

    • Include a growth control tube containing only CAMHB and the bacterial inoculum.

    • Add the prepared bacterial inoculum to each tube to achieve the target starting density.

  • Incubation and Sampling:

    • Incubate all tubes at 35-37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Bacterial Quantification:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration.

    • Determine the rate and extent of bacterial killing. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

One-Compartment In Vitro Infection Model

This dynamic model simulates the pharmacokinetic profile of a drug in a single compartment, allowing for the evaluation of antimicrobial efficacy under conditions of changing drug concentrations.

One-Compartment In Vitro Infection Model Media Reservoir Media Reservoir Peristaltic Pump (Inflow) Peristaltic Pump (Inflow) Media Reservoir->Peristaltic Pump (Inflow) Central Compartment (Infection Model) Central Compartment (Infection Model) Peristaltic Pump (Inflow)->Central Compartment (Infection Model) Peristaltic Pump (Outflow) Peristaltic Pump (Outflow) Central Compartment (Infection Model)->Peristaltic Pump (Outflow) Waste Reservoir Waste Reservoir Peristaltic Pump (Outflow)->Waste Reservoir Drug Administration Drug Administration Drug Administration->Central Compartment (Infection Model)

Figure 3: Schematic of a one-compartment in vitro infection model.

Materials:

  • One-compartment infection model apparatus (e.g., chemostat)

  • Peristaltic pumps

  • Sterile tubing

  • Central culture vessel with ports for sampling and media exchange

  • Media reservoir

  • Waste reservoir

  • This compound and Tazobactam

  • Target bacterial strains

  • CAMHB

  • TSA plates

Protocol:

  • Model Setup and Sterilization:

    • Assemble the one-compartment model according to the manufacturer's instructions.

    • Sterilize all components that will come into contact with the culture medium.

  • Media and Inoculum Preparation:

    • Fill the media reservoir with sterile CAMHB.

    • Prepare the bacterial inoculum as described for the static time-kill assay to a concentration of approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

  • Model Equilibration and Inoculation:

    • Fill the central culture vessel with fresh CAMHB.

    • Inoculate the central vessel with the prepared bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

    • Allow the bacterial culture to grow to the desired density before initiating the experiment.

  • Simulation of this compound Pharmacokinetics:

    • Administer a bolus dose of this compound/Tazobactam directly into the central vessel to achieve the desired peak concentration (Cmax).

    • Simultaneously, start the peristaltic pumps to infuse fresh CAMHB from the media reservoir into the central vessel and remove the culture medium to the waste reservoir at a constant rate.

    • The rate of media exchange is calculated to simulate the desired elimination half-life (t1/2) of this compound.

  • Sampling and Analysis:

    • At regular intervals (e.g., every 1-2 hours for the first 8 hours, then less frequently), collect samples from the central vessel for bacterial quantification and drug concentration analysis.

    • Determine the CFU/mL as described for the static time-kill assay.

    • Measure the this compound concentration in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Data Analysis:

    • Plot the bacterial density (log10 CFU/mL) and drug concentration versus time.

    • Correlate the observed bacterial killing with the achieved PK/PD parameters, particularly %fT>MIC.

Hollow-Fiber Infection Model (HFIM)

The HFIM is a more sophisticated two-compartment dynamic model that allows for the long-term study of antimicrobial efficacy and the emergence of resistance.

Hollow-Fiber Infection Model (HFIM) Central Reservoir Central Reservoir Recirculation Pump Recirculation Pump Central Reservoir->Recirculation Pump Recirculation Loop Elimination Pump Elimination Pump Central Reservoir->Elimination Pump Hollow-Fiber Cartridge (Peripheral Compartment) Hollow-Fiber Cartridge (Peripheral Compartment) Hollow-Fiber Cartridge (Peripheral Compartment)->Central Reservoir Recirculation Loop Recirculation Pump->Hollow-Fiber Cartridge (Peripheral Compartment) Recirculation Loop Media Reservoir Media Reservoir Media Reservoir->Central Reservoir Drug Infusion Pump Drug Infusion Pump Drug Infusion Pump->Central Reservoir Waste Waste Elimination Pump->Waste

Figure 4: Schematic of a Hollow-Fiber Infection Model.

Materials:

  • Hollow-fiber cartridge (e.g., polysulfone or cellulose acetate)

  • HFIM apparatus, including a central reservoir, pumps, and tubing

  • This compound and Tazobactam

  • Target bacterial strains

  • CAMHB

  • TSA plates

Protocol:

  • System Assembly and Preparation:

    • Assemble the HFIM circuit, including the central reservoir, hollow-fiber cartridge, and tubing, in a sterile environment.

    • Prime the system with sterile water followed by CAMHB to remove any residual sterilants and to ensure the system is bubble-free.

  • Bacterial Inoculation:

    • Prepare a high-density bacterial inoculum (e.g., 10^8 - 10^9 CFU/mL) in CAMHB.

    • Inject the inoculum into the extracapillary space (peripheral compartment) of the hollow-fiber cartridge.

  • Simulation of Human Pharmacokinetics:

    • Fill the central reservoir with a known volume of CAMHB.

    • Simulate the desired human pharmacokinetic profile of this compound/Tazobactam by infusing the drug into the central reservoir and simultaneously removing media at rates calculated to mimic absorption, distribution, and elimination.

    • The drug diffuses from the central reservoir across the semi-permeable hollow fibers into the peripheral compartment containing the bacteria.

  • Sampling:

    • Collect samples from both the central reservoir (for drug concentration analysis) and the peripheral compartment (for bacterial quantification) at regular intervals over the course of the experiment (which can last for several days).

  • Analysis:

    • Determine the drug concentration and bacterial density in the collected samples as previously described.

    • Assess the emergence of resistant subpopulations by plating samples on agar containing various concentrations of this compound.

  • Data Interpretation:

    • Model the pharmacokinetic and pharmacodynamic data to determine the PK/PD indices associated with maximal bacterial killing and suppression of resistance.

Conclusion

In vitro PK/PD models are indispensable for the preclinical development and optimization of dosing regimens for this compound. The static time-kill assay provides fundamental information on the concentration- and time-dependent killing characteristics of the drug. The one-compartment and hollow-fiber infection models allow for the evaluation of this compound's efficacy under dynamic conditions that mimic human pharmacokinetics. By carefully designing and executing these experiments, researchers can gain valuable insights into the therapeutic potential of this compound and inform its effective clinical use.

References

Application of Ceftolozane in Studies of Biofilm-Forming Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane, a novel cephalosporin antibiotic, is combined with the β-lactamase inhibitor tazobactam to effectively combat a wide range of Gram-negative bacteria. This combination, known as this compound/tazobactam, has demonstrated significant efficacy against multidrug-resistant (MDR) pathogens, including those notorious for forming biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotic therapies. The study of this compound's activity against biofilm-forming bacteria is crucial for developing effective treatments for persistent and chronic infections. These application notes provide an overview of this compound's utility in this field, supported by quantitative data and detailed experimental protocols.

This compound/tazobactam is a valuable therapeutic option for treating infections caused by MDR Pseudomonas aeruginosa, a pathogen well-known for its ability to form biofilms that complicate treatment.[1] Studies have shown its superior activity compared to other antipseudomonal β-lactams.[1] The addition of tazobactam extends its spectrum to include ESBL-producing Enterobacterales.[1]

Mechanism of Action Against Biofilms

This compound primarily exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. Specifically, this compound has a high affinity for PBP3 in Pseudomonas aeruginosa.[1][2] Inhibition of PBP3 leads to the formation of filamentous bacterial cells and ultimately cell lysis. This disruption of cell morphology can compromise the integrity of the biofilm structure.

While highly effective against planktonic (free-floating) bacteria, the efficacy of this compound/tazobactam against established biofilms can be more variable and dependent on the experimental conditions and bacterial strains.

Quantitative Data on this compound/Tazobactam Efficacy Against P. aeruginosa Biofilms

The following tables summarize the quantitative data from various studies on the efficacy of this compound/tazobactam against P. aeruginosa biofilms.

Table 1: Efficacy of this compound/Tazobactam against Static P. aeruginosa Biofilms

Isolate TypeThis compound/Tazobactam Concentration (mg/L)Biofilm Reduction (log cfu/cm²)Outcome
18 Clinical Isolates & PAO14/2VariableActive against 15/18 clinical isolates and PAO1. Bacteriostatic against one and bactericidal against two isolates.
18 Clinical Isolates & PAO190/45Significant decreaseBactericidal activity against 14/18 isolates.
18 Clinical Isolates & PAO1140/70Significant decreaseBactericidal activity against 15/18 isolates.
54 Clinical Isolates≤4/4 (MIC)N/AAll 54 isolates were susceptible in their planktonic state.
54 Clinical Isolates≥16/4 (MBIC)N/A51 out of 54 isolates had a Minimum Biofilm Inhibitory Concentration (MBIC) at or above this level.
54 Clinical Isolates>32 (MBBC)N/AAll 54 isolates had a Minimum Biofilm Bactericidal Concentration (MBBC) greater than this concentration.

A bactericidal effect is defined as a ≥3 log reduction in cfu/cm². An active effect is defined as a ≥1 log reduction.

Table 2: Efficacy of this compound/Tazobactam against Dynamically Grown P. aeruginosa Biofilms

IsolateThis compound/Tazobactam ConcentrationBiofilm Reduction (log cfu/cm²) at 24hOutcome
MR-2Simulated human plasma concentrations2.6Active
MS-6Simulated human plasma concentrations1.2Active
MI-2Simulated human plasma concentrations0.8Less susceptible

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's effect on biofilms. Below are protocols for key experiments.

Protocol 1: Static Biofilm Formation and Susceptibility Testing

This protocol is adapted from methodologies used to assess biofilm susceptibility to antibiotics on surfaces.

Objective: To determine the efficacy of this compound/tazobactam against mature, static biofilms.

Materials:

  • Bacterial isolates (e.g., P. aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile silicone coupons

  • Sterile 12- or 24-well plates

  • This compound/tazobactam stock solution

  • Phosphate-buffered saline (PBS)

  • Plate reader, sonicator, and equipment for colony-forming unit (CFU) counting

Procedure:

  • Inoculum Preparation: Culture bacteria overnight in TSB at 37°C. Dilute the culture to the desired concentration (e.g., ~10⁸ cfu/mL) in fresh media.

  • Biofilm Formation: Place sterile silicone coupons into the wells of a microtiter plate. Add the bacterial inoculum to each well, ensuring the coupons are fully submerged. Incubate for 24 hours at 37°C with gentle agitation to allow for biofilm formation.

  • Washing: Gently wash the coupons with PBS to remove planktonic bacteria.

  • Antibiotic Treatment: Transfer the coupons to a new plate containing fresh media with varying concentrations of this compound/tazobactam (e.g., 4/2, 90/45, and 140/70 mg/L). Include an untreated control. Incubate for 24 hours at 37°C with mild agitation.

  • Biofilm Quantification:

    • Wash the coupons again with PBS.

    • Place each coupon in a tube with a known volume of PBS or sterile saline.

    • Sonicate the tubes to dislodge the biofilm bacteria.

    • Perform serial dilutions of the resulting bacterial suspension and plate on agar plates to determine the number of viable cells (CFU/cm²).

Protocol 2: Dynamic Biofilm Model using a CDC Biofilm Reactor

This protocol simulates more physiologically relevant conditions of flow and shear stress.

Objective: To evaluate the efficacy of this compound/tazobactam against biofilms grown under dynamic flow conditions.

Materials:

  • CDC Biofilm Reactor (CBR)

  • Bacterial isolates

  • Growth medium

  • Peristaltic pump

  • This compound/tazobactam solution

  • Silicone coupons

Procedure:

  • Reactor Assembly and Sterilization: Assemble the CBR with silicone coupons and sterilize it.

  • Inoculation: Inoculate the reactor with a bacterial culture and allow for a "batch" phase where the bacteria can attach to the coupons without flow (e.g., 24 hours).

  • Continuous Flow: Start a continuous flow of fresh medium through the reactor using a peristaltic pump to allow for mature biofilm development (e.g., 24-48 hours).

  • Pharmacokinetic Simulation: Introduce this compound/tazobactam into the system to simulate human plasma pharmacokinetic profiles. This can be achieved by infusing the antibiotic at specific intervals (e.g., over 1 hour at 0, 8, and 16 hours).

  • Sampling and Analysis: At various time points (e.g., 0, 8, 16, 24 hours), remove coupons from the reactor. Quantify the biofilm bacteria as described in Protocol 1 (step 5).

Protocol 3: Minimum Biofilm Inhibitory and Bactericidal Concentration (MBIC/MBBC) Assay

This high-throughput method is useful for screening the effectiveness of various antibiotic concentrations against biofilms.

Objective: To determine the minimum concentration of this compound/tazobactam required to inhibit or kill bacteria within a biofilm.

Materials:

  • MBEC Assay Kit (e.g., Calgary Biofilm Device) or similar pegged-lid 96-well plate system

  • Bacterial isolates

  • Growth medium (e.g., CAMHB)

  • This compound/tazobactam serial dilutions

  • Resazurin or other viability indicators (optional for MBIC)

  • Growth recovery plates

Procedure:

  • Biofilm Formation: Inoculate the wells of a 96-well plate with the bacterial culture. Place the pegged lid onto the plate, allowing biofilms to form on the pegs. Incubate for a specified time (e.g., 24 hours) at 37°C.

  • Antibiotic Challenge: Rinse the pegged lid in saline to remove planktonic cells. Transfer the lid to a new 96-well plate containing serial dilutions of this compound/tazobactam. Incubate for 24 hours.

  • MBIC Determination: After incubation, the MBIC can be determined. This is the lowest concentration of the antibiotic that prevents visible growth in the wells after the pegs are removed and fresh medium is added, or by using a viability dye.

  • MBBC Determination: To determine the MBBC, place the pegged lid in a "growth recovery" plate containing fresh, antibiotic-free medium. After sonication to dislodge the biofilm, incubate the recovery plate. The MBBC is the lowest concentration of antibiotic that results in no bacterial growth in the recovery plate.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_0 This compound/Tazobactam Action cluster_1 Bacterial Cell cluster_2 Cellular and Biofilm Effects This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Inhibits Tazobactam Tazobactam BetaLactamase β-Lactamase Tazobactam->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP3->CellWall Essential for Filamentation Filamentation PBP3->Filamentation Inhibition leads to BetaLactamase->this compound Degrades CellLysis Cell Lysis Filamentation->CellLysis BiofilmDisruption Biofilm Disruption CellLysis->BiofilmDisruption

Experimental Workflow: Static Biofilm Assay

G A 1. Inoculum Preparation (e.g., P. aeruginosa ~10⁸ cfu/mL) B 2. Biofilm Formation (24h on silicone coupons) A->B C 3. Washing (Remove planktonic cells) B->C D 4. Antibiotic Treatment (24h with this compound/Tazobactam) C->D E 5. Biofilm Dislodgement (Sonication) D->E F 6. Quantification (Serial dilution and CFU counting) E->F

Logical Relationship: Planktonic vs. Biofilm Susceptibility

G Planktonic Planktonic Bacteria MIC Low MIC (e.g., ≤4/4 µg/mL) Planktonic->MIC Generally Susceptible Biofilm Biofilm Bacteria MBIC_MBBC High MBIC/MBBC (e.g., ≥16/4 µg/mL) Biofilm->MBIC_MBBC Increased Resistance

Conclusion

This compound/tazobactam is a potent antibiotic combination with significant activity against biofilm-forming bacteria, particularly P. aeruginosa. Its mechanism of action, targeting PBP3, leads to morphological changes that can disrupt biofilm integrity. While highly effective against planktonic cells, its efficacy against mature biofilms can be concentration-dependent and influenced by the experimental model (static vs. dynamic). The provided protocols offer standardized methods for researchers to evaluate the anti-biofilm properties of this compound/tazobactam and other novel antimicrobial agents. This information is critical for the development of new therapeutic strategies to combat chronic, biofilm-associated infections.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ceftolozane Resistance in P. aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating ceftolozane resistance in clinical isolates of Pseudomonas aeruginosa. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound/tazobactam in P. aeruginosa?

A1: Resistance to this compound/tazobactam (C/T) in P. aeruginosa is primarily driven by enzymatic degradation of this compound. The most common mechanisms include:

  • Structural Modifications of AmpC: Amino acid substitutions, insertions, or deletions in the chromosomal AmpC β-lactamase can enhance its ability to hydrolyze this compound.[1] These modifications often occur in or near the Ω-loop of the enzyme.[1]

  • Overexpression of AmpC: Mutations in regulatory genes like ampD, ampR, and dacB can lead to the hyperproduction of the chromosomal AmpC cephalosporinase.[2][3][4] While this compound is more stable against wild-type AmpC than other cephalosporins, significant overexpression can contribute to resistance.

  • Acquisition of β-Lactamases: The presence of horizontally acquired extended-spectrum β-lactamases (ESBLs) such as OXA, GES, and PER types, or carbapenemases like VIM, IMP, and KPC, can confer high-level resistance as they can effectively hydrolyze this compound. Tazobactam does not inhibit these carbapenemases.

Q2: My P. aeruginosa isolate is resistant to C/T. Does this imply cross-resistance to other new β-lactam/β-lactamase inhibitor combinations?

A2: Yes, cross-resistance is a significant concern. Resistance to C/T due to structural modifications in AmpC is often associated with cross-resistance to ceftazidime/avibactam. This is due to the structural similarities between this compound and ceftazidime. However, resistance mechanisms can be specific. For instance, resistance to imipenem/relebactam is more commonly associated with the loss of the OprD porin and efflux pump overexpression, which may not affect C/T susceptibility to the same degree. Therefore, susceptibility testing for each agent is crucial.

Q3: What are the most promising strategies to overcome C/T resistance in a clinical isolate?

A3: The most explored strategy is combination therapy. Combining C/T with other antimicrobial agents can create synergistic effects, restoring its efficacy. Promising combinations include:

  • C/T + Aminoglycosides (e.g., Amikacin, Tobramycin): Synergy has been observed between C/T and amikacin against carbapenem-resistant P. aeruginosa (CRPA). Combination therapy with tobramycin has also shown success in clinical settings against highly resistant isolates.

  • C/T + Colistin: For extensively drug-resistant (XDR) strains, the combination of C/T and colistin has demonstrated efficacy in in vitro pharmacodynamic models. It is essential to perform in vitro synergy testing to confirm the effectiveness of a combination against a specific isolate before considering its therapeutic use.

Q4: Can C/T resistance develop during the course of therapy?

A4: Yes, the emergence of C/T resistance during treatment is a documented concern. This often occurs through the selection of de novo mutations in the ampC gene, leading to structural modifications that increase this compound hydrolysis. The development of high-level resistance may require multiple mutations, particularly in mutator strains of P. aeruginosa.

Troubleshooting Guide

Problem / ObservationPossible Cause(s)Suggested Solution(s)
High C/T MIC (≥8 µg/mL) in a clinical isolate. 1. Production of a carbapenemase (e.g., VIM, IMP, KPC).2. Presence of an ESBL (e.g., OXA, GES).3. Significant structural modification and/or overexpression of chromosomal AmpC.1. Perform a carbapenemase detection test (e.g., Carba NP) and molecular screening (PCR) for common carbapenemase and ESBL genes.2. Sequence the ampC gene and its regulatory elements (ampD, ampR) to identify mutations.3. Quantify ampC expression using RT-qPCR.
Synergy testing (e.g., checkerboard) shows no interaction or antagonism. 1. The isolate's resistance mechanism is not overcome by the partner agent.2. Suboptimal antibiotic concentrations were used in the assay.3. Incorrect interpretation of the Fractional Inhibitory Concentration (FIC) index.1. Try a different class of antibiotic for the combination (e.g., if an aminoglycoside fails, try a polymyxin).2. Ensure the concentration range tested brackets the MIC of each individual drug.3. Re-calculate the FIC index. An FIC index of ≤0.5 indicates synergy.
RT-qPCR results show no significant overexpression of ampC, but the isolate is resistant. 1. The primary resistance mechanism is a structural change in AmpC, not overexpression.2. Resistance is mediated by an acquired β-lactamase, not AmpC.3. The reference (housekeeping) gene used for normalization is unstable under the experimental conditions.1. Sequence the ampC gene to check for mutations leading to an altered protein structure.2. Screen for a broad range of ESBL and carbapenemase genes via PCR or whole-genome sequencing (WGS).3. Validate your housekeeping gene or test an alternative one.
Inconsistent MIC results between different testing methods (e.g., broth microdilution vs. gradient strips). 1. Inherent variability between methods. Gradient strips can sometimes overestimate MICs compared to the reference broth microdilution method.2. Inoculum preparation was inconsistent.3. Different media or incubation conditions were used.1. Always rely on the reference standard method, broth microdilution, for confirmation of resistance.2. Strictly adhere to CLSI/EUCAST guidelines for preparing a 0.5 McFarland standard inoculum.3. Ensure identical Mueller-Hinton broth/agar and incubation parameters (35°C, 16-20 hours) are used for all tests being compared.

Data Summaries

Table 1: Common Mechanisms of this compound/Tazobactam Resistance in P. aeruginosa
Resistance MechanismGenetic BasisEffect on C/T MICKey References
AmpC Structural Modification Point mutations, deletions (e.g., E247K, G183D) in ampCModerate to High Increase,,
AmpC Overexpression Mutations in ampD, ampR, dacBLow to Moderate Increase,
Acquired Carbapenemases Presence of blaVIM, blaIMP, blaKPC, blaNDMHigh-Level Resistance,
Acquired ESBLs Presence of blaGES, blaPER, blaOXAModerate to High Increase,
Table 2: In Vitro Susceptibility of P. aeruginosa to this compound/Tazobactam and Comparators
Study PopulationC/T Susceptibility (%)C/T MIC₅₀ (µg/mL)C/T MIC₉₀ (µg/mL)Comparator Susceptibility (%)Reference
Carbapenem-Resistant (Non-Carbapenemase-Producing) Isolates (n=42)95.2%--Ceftazidime-Avibactam: 71.4%
Carbapenem-Resistant Isolates (n=66)86.4%0.7524-
Ceftazidime/Imipenem Non-Susceptible Isolates (n=420)90.0%--Amikacin: 81.7%, Ceftazidime-Avibactam: 80.7%
General Clinical Isolates (n=48)91.7%0.5>32-

Visualizations

Experimental & Logical Workflows

G cluster_input Initial Finding cluster_pheno Phenotypic Analysis cluster_geno Genotypic Analysis cluster_expr Expression Analysis cluster_conclusion Mechanism Identification start P. aeruginosa Isolate with C/T MIC > 4 µg/mL pheno_test Perform Carbapenemase Detection Test (e.g., Carba NP) start->pheno_test pcr PCR for Carbapenemase & ESBL genes (VIM, IMP, KPC, OXA) pheno_test->pcr Positive wgs Whole Genome Sequencing (WGS) of ampC, ampD, ampR, dacB pheno_test->wgs Negative mech1 Acquired β-Lactamase pcr->mech1 rt_qpcr RT-qPCR for ampC Gene Expression wgs->rt_qpcr mech2 AmpC Structural Modification wgs->mech2 mech3 AmpC Overexpression rt_qpcr->mech3

Caption: Workflow for investigating this compound/tazobactam resistance mechanisms.

G AmpC Regulation & this compound Resistance Pathway cluster_regulation Normal AmpC Regulation cluster_resistance Resistance Development AmpR_active AmpR (Activator) AmpC_gene ampC gene AmpR_active->AmpC_gene Activates AmpD AmpD PG_frags Peptidoglycan Fragments AmpD->PG_frags Degrades PG_frags->AmpR_active Induction AmpC_basal Basal AmpC Expression AmpC_gene->AmpC_basal AmpC_over AmpC Overexpression AmpC_mod Structurally Modified AmpC AmpD_mut Mutated/Inactive AmpD AmpD_mut->PG_frags Cannot Degrade AmpC_mut Mutated ampC gene AmpC_mut->AmpC_mod Cefto_hydrolysis Increased this compound Hydrolysis AmpC_over->Cefto_hydrolysis AmpC_mod->Cefto_hydrolysis

Caption: Simplified pathway of AmpC regulation and resistance development.

Key Experimental Protocols

Protocol 1: MIC Determination by Broth Microdilution

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro. It is the gold standard for antimicrobial susceptibility testing.

Materials:

  • 96-well microtiter plates

  • This compound/tazobactam (with tazobactam at a fixed concentration of 4 µg/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • P. aeruginosa isolate, cultured overnight on a non-selective agar plate

  • P. aeruginosa ATCC 27853 (for quality control)

  • Sterile saline or water

  • Spectrophotometer or McFarland standard (0.5)

  • Microplate reader or incubator

Procedure:

  • Prepare Antibiotic Dilutions: Create a serial two-fold dilution of this compound (e.g., from 128 µg/mL to 0.125 µg/mL) in CAMHB. Ensure each dilution also contains 4 µg/mL of tazobactam. Dispense 50 µL of each dilution into the wells of a 96-well plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Inoculum: Suspend isolated colonies of the P. aeruginosa test strain in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plate: Add 50 µL of the final bacterial suspension to each well (except the sterility control). This brings the total volume to 100 µL per well.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound/tazobactam that completely inhibits visible growth, as observed by the naked eye.

Interpretation (CLSI M100):

  • Susceptible: ≤ 4/4 µg/mL

  • Intermediate: 8/4 µg/mL

  • Resistant: ≥ 16/4 µg/mL

Protocol 2: Synergy Testing by Checkerboard Assay

Principle: The checkerboard method assesses the in vitro interaction between two antimicrobial agents. By testing various concentrations of both drugs, a Fractional Inhibitory Concentration (FIC) index can be calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.

Materials:

  • 96-well microtiter plates

  • Stock solutions of this compound/tazobactam (C/T) and the partner drug (e.g., Amikacin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • P. aeruginosa isolate prepared as described in Protocol 1.

Procedure:

  • Plate Setup: Orient a 96-well plate. Drug A (e.g., C/T) will be diluted horizontally, and Drug B (e.g., Amikacin) will be diluted vertically.

  • Prepare Drug Dilutions:

    • In each well of a single row (e.g., row H), create serial dilutions of Drug A at 2x the final desired concentration.

    • In each well of a single column (e.g., column 12), create serial dilutions of Drug B at 2x the final desired concentration.

  • Dispense Drugs:

    • Dispense 50 µL of CAMHB into all wells except those in row H and column 12.

    • Dispense 25 µL of each 2x Drug A concentration horizontally across the plate (columns 1-11).

    • Dispense 25 µL of each 2x Drug B concentration vertically down the plate (rows A-G).

    • This creates a grid where each well has a unique combination of the two drugs at 1x concentration.

  • Inoculate and Incubate: Add 50 µL of the standardized bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL) to each well. Incubate as described for MIC testing.

  • Read Results: After incubation, identify the MIC of each drug alone and the MIC of each drug when in combination in each well showing no growth.

Interpretation:

  • Calculate the FIC for each drug: FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone). FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone).

  • Calculate the FIC Index (FICI) for each combination: FICI = FIC A + FIC B.

  • Determine the nature of the interaction:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Protocol 3: Gene Expression Analysis of ampC by RT-qPCR

Principle: Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the amount of a specific RNA. This protocol quantifies the expression level of the ampC gene relative to a stable housekeeping gene to determine if it is overexpressed in a resistant isolate compared to a susceptible control.

Materials:

  • P. aeruginosa resistant isolate and a susceptible control strain (e.g., PAO1)

  • RNA extraction kit (e.g., QIAGEN RNeasy)

  • DNase I

  • cDNA synthesis kit (Reverse Transcriptase)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ampC and a housekeeping gene (e.g., rpoD, gyrB)

  • qPCR instrument

Procedure:

  • Culture and RNA Extraction: Grow the test and control strains to the mid-logarithmic phase in broth. Extract total RNA from a standardized number of cells using a commercial kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit. Include a no-reverse-transcriptase control (NRT) to check for DNA contamination.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample (test and control) and each gene (ampC and housekeeping). Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.

  • Run qPCR: Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the change in Cq (ΔCq) for each sample: ΔCq = Cq(ampC) - Cq(housekeeping gene).

    • Calculate the ΔΔCq: ΔΔCq = ΔCq(resistant isolate) - ΔCq(susceptible control).

    • The fold change in expression is calculated as 2-ΔΔCq.

Interpretation: A fold change significantly greater than 2 (e.g., >4-fold) in the resistant isolate compared to the control is typically considered overexpression.

References

Technical Support Center: Optimizing Ceftolozane Dosage Regimens in Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ceftolozane/tazobactam dosage regimens for patients with renal impairment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for adjusting this compound/tazobactam dosage in patients with renal impairment?

This compound and tazobactam are primarily eliminated from the body by the kidneys.[1] In patients with impaired renal function, the clearance of these drugs is reduced, leading to increased plasma exposure.[2][3][4] Specifically, as renal function declines, the area under the concentration-time curve (AUC) for both this compound and tazobactam increases significantly.[2] Dosage adjustments are therefore necessary to prevent drug accumulation, which could lead to potential toxicity, while ensuring that therapeutic exposures are maintained to achieve clinical efficacy.

Q2: What are the standard dosage adjustments for this compound/tazobactam based on creatinine clearance (CrCl)?

Dosage adjustments for this compound/tazobactam are based on the patient's estimated creatinine clearance (CrCl) and the indication for treatment. The standard dosing for patients with normal renal function (CrCl >50 mL/min) is 1.5 g (1 g this compound / 0.5 g tazobactam) every 8 hours for complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI), and 3 g (2 g this compound / 1 g tazobactam) every 8 hours for hospital-acquired or ventilator-associated pneumonia (HABP/VABP). Recommended dosage adjustments for patients with renal impairment are summarized in the tables below.

Q3: How should this compound/tazobactam be dosed in patients with end-stage renal disease (ESRD) on hemodialysis?

For adult patients with ESRD on intermittent hemodialysis, a specific dosing regimen consisting of a loading dose followed by a maintenance dose is recommended. For cIAI and cUTI, a single loading dose of 750 mg (500 mg this compound / 250 mg tazobactam) is followed by a maintenance dose of 150 mg (100 mg this compound / 50 mg tazobactam) every 8 hours. For HABP/VABP, a single loading dose of 2.25 g (1.5 g this compound / 0.75 g tazobactam) is followed by a 450 mg (300 mg this compound / 150 mg tazobactam) maintenance dose every 8 hours. On hemodialysis days, the dose should be administered at the earliest possible time after the completion of dialysis. Hemodialysis has been shown to reduce the overall exposure of this compound and tazobactam by approximately 66% and 56%, respectively.

Q4: Are there dosage recommendations for pediatric patients with renal impairment?

Data on this compound/tazobactam dosing in pediatric patients with renal impairment is limited. One study in critically ill children suggests potential dosage adjustments based on the severity of acute kidney injury (AKI). For children with normal renal function, a dose of 35-40 mg/kg every 8 hours is suggested. In cases of severe AKI, a reduced dose of 10 mg/kg every 8 hours may be considered. For children on continuous renal replacement therapy (CRRT) with high effluent rates, a dose of 30 mg/kg every 8 hours has been proposed. However, dosage adjustments for pediatric patients with an estimated glomerular filtration rate (eGFR) of 50 mL/min/1.73 m² or less have not been definitively established, and the use of Zerbaxa® is not recommended in this population.

Q5: What is the pharmacokinetic profile of this compound/tazobactam in patients with normal renal function?

In individuals with normal renal function, the pharmacokinetics of this compound/tazobactam are linear across a wide range of doses. The terminal elimination half-life is approximately 2.5 hours for this compound and 1 hour for tazobactam. Both compounds have low protein binding (around 20% for this compound and 30% for tazobactam) and are primarily excreted unchanged in the urine, indicating minimal metabolism.

Troubleshooting Guide for Experimental Studies

Issue 1: High variability in pharmacokinetic (PK) data from subjects with renal impairment.

  • Possible Cause: Inaccurate estimation of renal function.

    • Troubleshooting Step: Ensure that creatinine clearance is estimated accurately using a consistent method, such as the Cockcroft-Gault equation, and that serum creatinine levels are stable. For patients with changing renal function, it is recommended to monitor CrCl at least daily.

  • Possible Cause: Presence of co-morbidities affecting drug distribution and elimination.

    • Troubleshooting Step: Document and analyze the impact of co-morbidities in your study population. A population pharmacokinetic (PopPK) model can be developed to identify and quantify the sources of variability. Body weight has been identified as a covariate affecting the volume of distribution of this compound.

Issue 2: Difficulty in establishing a therapeutic window in patients on continuous renal replacement therapy (CRRT).

  • Possible Cause: Variable drug clearance due to different CRRT modalities and settings.

    • Troubleshooting Step: The clearance of this compound/tazobactam during CRRT is dependent on the effluent flow rate. It is crucial to document the specific CRRT modality (e.g., CVVHD, CVVHDF), filter type, blood flow rate, and effluent flow rate for each patient. Therapeutic drug monitoring (TDM) can be a valuable tool to ensure adequate drug exposure in this patient population.

  • Possible Cause: Standard dosing regimens may lead to underdosing in high-intensity CRRT.

    • Troubleshooting Step: Studies suggest that higher doses or continuous/extended infusions may be necessary for patients undergoing high-intensity CRRT to achieve optimal pharmacokinetic/pharmacodynamic (PK/PD) targets. Consider implementing TDM to individualize dosing regimens.

Issue 3: Observed clinical failure in a subset of patients with moderate renal impairment despite recommended dose adjustments.

  • Possible Cause: Suboptimal drug exposure at the site of infection.

    • Troubleshooting Step: In a clinical trial for complicated intra-abdominal infections, lower clinical cure rates were observed in patients with a baseline CrCl of 30 to ≤50 mL/min treated with this compound/tazobactam compared to meropenem. This highlights the importance of carefully evaluating clinical outcomes in this specific patient population and considering the severity and site of infection.

  • Possible Cause: Presence of less susceptible pathogens.

    • Troubleshooting Step: Ensure that the infecting pathogen's minimum inhibitory concentration (MIC) for this compound/tazobactam is determined. The therapeutic efficacy of cephalosporins is correlated with the percentage of time that the plasma drug concentration exceeds the MIC (%T>MIC).

Data Presentation

Table 1: Recommended Dosage of this compound/Tazobactam in Adult Patients with Renal Impairment for Complicated Intra-Abdominal Infections (cIAI) and Complicated Urinary Tract Infections (cUTI).

Creatinine Clearance (mL/min)Recommended DoseFrequency
>501.5 g (1 g / 0.5 g)Every 8 hours
30 to 50750 mg (500 mg / 250 mg)Every 8 hours
15 to 29375 mg (250 mg / 125 mg)Every 8 hours
End-Stage Renal Disease (ESRD) on Hemodialysis750 mg (500 mg / 250 mg) loading dose, then 150 mg (100 mg / 50 mg) maintenance doseEvery 8 hours

Data sourced from multiple references.

Table 2: Recommended Dosage of this compound/Tazobactam in Adult Patients with Renal Impairment for Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP).

Creatinine Clearance (mL/min)Recommended DoseFrequency
>503 g (2 g / 1 g)Every 8 hours
30 to 501.5 g (1 g / 0.5 g)Every 8 hours
15 to 29750 mg (500 mg / 250 mg)Every 8 hours
End-Stage Renal Disease (ESRD) on Hemodialysis2.25 g (1.5 g / 0.75 g) loading dose, then 450 mg (300 mg / 150 mg) maintenance doseEvery 8 hours

Data sourced from multiple references.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in Subjects with Varying Degrees of Renal Function

This protocol is based on the methodology of phase I, open-label studies investigating the pharmacokinetics of this compound/tazobactam.

  • Subject Recruitment:

    • Enroll healthy volunteers and subjects with mild, moderate, and severe renal impairment, and subjects with ESRD on hemodialysis.

    • Categorize renal function based on estimated creatinine clearance (e.g., using the Cockcroft-Gault formula).

  • Drug Administration:

    • Administer a single intravenous infusion of this compound/tazobactam over 1 hour. The dose may be adjusted based on the degree of renal impairment (e.g., 1000 mg/500 mg for normal to moderate impairment, 500 mg/250 mg for severe impairment).

    • For ESRD subjects, administer the dose both before and after hemodialysis.

  • Sample Collection:

    • Collect serial blood samples at predefined time points (e.g., pre-dose, during infusion, and at multiple time points post-infusion) to characterize the plasma concentration-time profile.

  • Bioanalytical Method:

    • Quantify this compound and tazobactam concentrations in plasma using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis:

    • Determine pharmacokinetic parameters using noncompartmental methods. Key parameters include:

      • Maximum plasma concentration (Cmax)

      • Area under the plasma concentration-time curve (AUC)

      • Terminal elimination half-life (t½)

      • Total plasma clearance (CL)

      • Volume of distribution (Vd)

  • Safety Monitoring:

    • Monitor subjects for adverse events (AEs) throughout the study. Collect data on vital signs, physical examinations, electrocardiograms (ECGs), and clinical laboratory evaluations.

Visualizations

experimental_workflow cluster_study_setup Study Setup cluster_execution Execution cluster_analysis Analysis subject_recruitment Subject Recruitment (Categorized by CrCl) drug_administration IV Infusion (1 hour) subject_recruitment->drug_administration dose_preparation Dose Preparation (Adjusted for Renal Function) dose_preparation->drug_administration sample_collection Serial Blood Sampling drug_administration->sample_collection safety_assessment Safety Assessment drug_administration->safety_assessment bioanalysis HPLC Analysis sample_collection->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (NCA) bioanalysis->pk_analysis

Caption: Experimental workflow for a pharmacokinetic study of this compound in renal impairment.

dosage_adjustment_logic node_action node_action node_start node_start start Patient Assessment crcl CrCl > 50 mL/min? start->crcl indication Indication: HABP/VABP? crcl->indication Yes crcl_moderate CrCl 30-50 mL/min? crcl->crcl_moderate No dose_normal_standard 1.5 g q8h indication->dose_normal_standard No (cIAI/cUTI) dose_normal_habp 3 g q8h indication->dose_normal_habp Yes crcl_severe CrCl 15-29 mL/min? crcl_moderate->crcl_severe No indication_mod indication_mod crcl_moderate->indication_mod Indication: HABP/VABP? esrd ESRD on HD? crcl_severe->esrd No indication_sev indication_sev crcl_severe->indication_sev Indication: HABP/VABP? indication_esrd indication_esrd esrd->indication_esrd Indication: HABP/VABP? dose_moderate_standard 750 mg q8h dose_moderate_habp 1.5 g q8h dose_severe_standard 375 mg q8h dose_severe_habp 750 mg q8h dose_esrd_standard 750 mg LD 150 mg MD q8h dose_esrd_habp 2.25 g LD 450 mg MD q8h indication_mod->dose_moderate_standard No (cIAI/cUTI) indication_mod->dose_moderate_habp Yes indication_sev->dose_severe_standard No (cIAI/cUTI) indication_sev->dose_severe_habp Yes indication_esrd->dose_esrd_standard No (cIAI/cUTI) indication_esrd->dose_esrd_habp Yes

Caption: Logic diagram for this compound/tazobactam dosage adjustment in adults.

signaling_pathway cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) cell_wall Cell Wall Synthesis PBP->cell_wall beta_lactamase β-lactamase lysis Cell Lysis cell_wall->lysis This compound This compound This compound->PBP Inhibits This compound->beta_lactamase Hydrolyzed by tazobactam Tazobactam tazobactam->beta_lactamase Inhibits renal_impairment Renal Impairment increased_exposure Increased Drug Exposure (AUC) renal_impairment->increased_exposure

References

Improving the stability of Ceftolozane in different laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Ceftolozane in various laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability in solution?

A1: The stability of this compound in solution is primarily influenced by temperature, pH, the type of diluent used, and the storage container. Elevated temperatures are a key driver of degradation.[1][2] While this compound is relatively stable at refrigerated temperatures (2-8°C), its degradation accelerates significantly at room temperature and even more so at physiological temperatures (32-37°C).[1][3][4] The choice of diluent also plays a role, with studies showing stability in both 0.9% sodium chloride and 5% dextrose solutions. The pH of the solution is another critical factor, with extreme pH values potentially leading to increased degradation.

Q2: What are the recommended storage conditions for reconstituted this compound solutions?

A2: For short-term storage, reconstituted this compound solution can be held for 1 hour at room temperature before further dilution. After dilution in a suitable infusion bag (e.g., with 0.9% sodium chloride or 5% dextrose), the solution is stable for up to 24 hours at room temperature and for up to 7 days when refrigerated at 2 to 8°C (36 to 46°F). It is crucial to avoid freezing constituted or diluted this compound solutions. For longer-term storage, studies have shown that this compound can be stable for up to 10 days at 5°C in elastomeric pumps and polyvinylchloride (PVC) bags with greater than 93% recovery.

Q3: How does pH impact the stability of this compound?

A3: While one study suggests that acidic pH (pH 5) does not significantly impact the chemical stability of this compound itself, it can negatively affect its antibacterial activity. The pH of reconstituted this compound solutions typically falls within a range of 5.26 to 5.95. It is important to note that significant changes in pH during storage can be an indicator of degradation. However, in some stability studies, no notable changes in pH were observed over the study period.

Q4: Is this compound compatible with other intravenous drugs?

A4: this compound has been shown to be physically compatible with a wide range of intravenous drugs when administered through a Y-site. In one study, it was found to be compatible with 86 out of 95 tested drugs in both 0.9% sodium chloride and 5% dextrose diluents. However, it is incompatible with albumin, amphotericin B, caspofungin, cyclosporine, nicardipine, phenytoin sodium, and propofol. It is always recommended to consult compatibility studies before co-administering this compound with other medications.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound at room temperature.

  • Question: My this compound solution is losing potency much faster than expected when stored at room temperature. What could be the cause and how can I mitigate this?

  • Answer: this compound degradation is highly temperature-dependent. Storing solutions at room temperature, especially for extended periods, will lead to significant degradation. To minimize degradation, prepare solutions fresh whenever possible. If short-term storage is necessary, refrigerate the solution at 2-8°C immediately after preparation. Studies have consistently shown that refrigerated storage significantly preserves the stability of this compound compared to ambient temperatures.

Issue 2: Inconsistent results in stability studies.

  • Question: I am observing variable stability results for this compound across different experiments. What are the potential sources of this inconsistency?

  • Answer: Inconsistent results in stability studies can arise from several factors. Ensure that the temperature is precisely controlled and monitored throughout the experiment, as minor temperature fluctuations can impact degradation rates. The pH of the solution should be consistent across all samples. Variations in the initial pH or changes during the experiment can affect stability. The type and even the material of the storage container (e.g., different types of elastomeric pumps or PVC bags) can also influence stability. Finally, ensure your analytical method, such as HPLC, is validated and consistently performing to accurately quantify this compound and its degradation products.

Issue 3: Precipitation or visual changes in the this compound solution.

  • Question: I have observed cloudiness or a color change in my this compound solution. What does this indicate?

  • Answer: Visual changes such as precipitation, cloudiness, or a change in color from colorless to slightly yellow can be signs of physical or chemical instability. While slight color variations within the clear to slightly yellow range may not affect potency, any particulate matter or significant discoloration is a strong indicator of degradation or incompatibility. In such cases, the solution should be discarded. This can be caused by improper storage conditions, contamination, or incompatibility with other components in the solution.

Data on this compound Stability

Table 1: Stability of this compound/Tazobactam in Different Diluents and Temperatures

ConcentrationDiluentTemperatureDurationPercent RemainingReference
1500 mg / 100 mL0.9% NaCl5°C (±3°C)10 days>93%
150 mg / 100 mL0.9% NaCl5°C (±3°C)10 days>93%
1500 mg / 100 mL0.9% NaClRoom Temp24 hoursStable
1500 mg / 100 mL5% DextroseRoom Temp24 hoursStable
5 mg/mL & 20 mg/mL0.9% NaCl32°C18 hours<95%
Various0.9% NaCl37°C24 hours>90%

Table 2: Recommended Storage Durations for this compound Solutions

ConditionReconstituted SolutionDiluted SolutionReference
Room Temperature1 hour24 hours
Refrigerated (2-8°C)-7 days

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., Synergi 4 µm Max-RP 80 A, 75 mm × 2 mm).

  • Mobile Phase: A gradient of two mobile phases is typically used. For example:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with the same acidic modifier.

  • Gradient Program: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute this compound and its degradation products.

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Detection Wavelength: 210 nm is a suitable wavelength for detecting this compound and its degradation products.

  • Sample Preparation: Dilute the this compound solution to be tested with the initial mobile phase to an appropriate concentration within the calibration curve range.

  • Validation: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to standard guidelines. The specificity is crucial to ensure that degradation products do not interfere with the quantification of the parent drug.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Reconstitute this compound prep2 Dilute to Target Concentration (e.g., in 0.9% NaCl or 5% Dextrose) prep1->prep2 storage1 Refrigerated (2-8°C) prep2->storage1 Incubate samples storage2 Room Temperature (20-25°C) prep2->storage2 Incubate samples storage3 Elevated Temperature (e.g., 32°C) prep2->storage3 Incubate samples analysis1 Sample at Predetermined Time Points storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 HPLC Analysis analysis1->analysis2 analysis3 Quantify this compound Concentration analysis2->analysis3 data_analysis Data Analysis and Stability Assessment analysis3->data_analysis Calculate % Remaining

Workflow for assessing this compound stability.

troubleshooting_workflow Troubleshooting this compound Degradation start Unexpected this compound Degradation Observed q1 Is the storage temperature elevated? start->q1 a1_yes Action: Store at 2-8°C. Prepare fresh solutions. q1->a1_yes Yes a1_no Check pH of the solution. q1->a1_no No a2_yes Is pH outside expected range (5.2-6.0)? a1_no->a2_yes a2_no Review diluent and container compatibility. a2_yes->a2_no No a3_yes Action: Adjust buffer or use recommended pH range. a2_yes->a3_yes Yes a4_yes Is there known incompatibility? a2_no->a4_yes a4_no Verify analytical method performance. a4_yes->a4_no No a5_yes Action: Use compatible materials (e.g., 0.9% NaCl, 5% Dextrose). a4_yes->a5_yes Yes

Decision tree for troubleshooting this compound degradation.

References

Technical Support Center: Troubleshooting In Vitro Ceftolozane Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ceftolozane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected results encountered during in vitro experiments.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your in vitro studies with this compound.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values

Question: We are observing unexpectedly high MIC values for this compound/tazobactam against our bacterial isolates, particularly Pseudomonas aeruginosa. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to elevated this compound/tazobactam MIC values. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inoculum Preparation Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. An inoculum that is too dense can lead to falsely elevated MICs.
Media Composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines. Variations in cation concentrations (Ca2+ and Mg2+) can affect the activity of this compound.
Tazobactam Concentration Confirm that the tazobactam concentration is fixed at 4 µg/mL in your assays.[1] Inadequate concentrations of tazobactam may not sufficiently inhibit β-lactamases, leading to this compound degradation.
Bacterial Resistance The isolate may have developed resistance. Consider investigating common resistance mechanisms such as the overexpression of the AmpC β-lactamase or mutations in penicillin-binding proteins (PBPs).[2][3]
Quality Control Test a reference strain, such as P. aeruginosa ATCC® 27853, in parallel. The MIC for this strain should fall within the expected quality control range (0.5/4 – 2/4 µg/mL).[4]

Issue 2: Variability in MIC Results Between Experiments

Question: Our laboratory is experiencing significant variability in this compound/tazobactam MIC results for the same isolate across different experimental runs. How can we improve reproducibility?

Answer:

Inconsistent MIC results can stem from minor variations in experimental procedure. Strict adherence to standardized protocols is crucial for reproducibility.

Troubleshooting Steps for Improving Reproducibility:

FactorRecommendation
Standardized Inoculum Prepare a fresh inoculum for each experiment and standardize it precisely to a 0.5 McFarland standard.
Consistent Incubation Incubate microdilution plates at 35°C ± 2°C for 16-20 hours.[5] Ensure consistent incubation conditions across all experiments.
Pipetting Accuracy Use calibrated pipettes and ensure accurate dispensing of media, antibiotic dilutions, and inoculum.
Reading MICs Read MICs at a consistent time point and under the same lighting conditions. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Reagent Quality Use fresh, properly stored reagents. This compound and tazobactam solutions should be prepared fresh for each experiment.

Frequently Asked Questions (FAQs)

Question: What are the primary mechanisms of resistance to this compound in Pseudomonas aeruginosa?

Answer:

Resistance to this compound in P. aeruginosa is often multifactorial. The most common mechanisms include:

  • AmpC β-Lactamase Modifications: Overexpression of the chromosomal AmpC β-lactamase is a primary driver of resistance. Additionally, specific mutations within the ampC gene can alter the enzyme's structure, leading to increased hydrolysis of this compound.

  • Mutations in Penicillin-Binding Proteins (PBPs): this compound's primary targets are PBPs. Alterations in these proteins can reduce the binding affinity of the drug, leading to decreased susceptibility.

  • Efflux Pumps: While this compound is generally stable against many efflux pumps, overexpression of certain systems can contribute to reduced intracellular concentrations of the drug.

Question: What are the CLSI and EUCAST MIC breakpoints for this compound/tazobactam against Pseudomonas aeruginosa?

Answer:

The interpretive criteria for this compound/tazobactam MICs against P. aeruginosa are as follows:

OrganizationSusceptibleIntermediateResistant
CLSI ≤ 4/4 µg/mL8/4 µg/mL≥ 16/4 µg/mL
EUCAST ≤ 4/4 µg/mL-> 4/4 µg/mL

Experimental Protocols

1. Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound/tazobactam using the broth microdilution method, consistent with CLSI guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and tazobactam powders

  • Sterile 96-well microtiter plates

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare a stock solution of this compound and a separate stock solution of tazobactam.

  • Prepare Antibiotic Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve the desired concentration range. Add tazobactam to each well to a final fixed concentration of 4 µg/mL.

  • Prepare Inoculum: From a fresh 18-24 hour culture plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound (in the presence of 4 µg/mL tazobactam) that shows no visible bacterial growth.

2. Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound/tazobactam over time.

Materials:

  • CAMHB

  • This compound/tazobactam

  • Bacterial isolate

  • Sterile culture tubes

  • Shaking incubator (35°C ± 2°C)

  • Agar plates for colony counting

  • Sterile saline for serial dilutions

Procedure:

  • Prepare Inoculum: Prepare an inoculum as described for the MIC assay, adjusting to a final starting concentration of approximately 5 x 10^5 CFU/mL in the test tubes.

  • Set up Test Tubes: Prepare tubes with CAMHB containing various concentrations of this compound/tazobactam (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without any antibiotic.

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate the tubes in a shaking incubator at 35°C ± 2°C.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.

  • Incubation and Analysis: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies (CFU/mL) on each plate. Plot the log10 CFU/mL versus time for each antibiotic concentration to generate a time-kill curve.

Visualizations

This compound Mechanism of Action and Resistance

Ceftolozane_Pathway This compound Mechanism of Action and Resistance in P. aeruginosa cluster_cell Pseudomonas aeruginosa Cell cluster_resistance Resistance Mechanisms This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits AmpC AmpC β-lactamase This compound->AmpC Hydrolyzed by Efflux Efflux Pump This compound->Efflux Exported by Tazobactam Tazobactam Tazobactam->AmpC Inhibits (partially) CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to Resistance Resistance AmpC->Resistance Efflux->Resistance AmpC_mutation AmpC Overexpression/ Mutation AmpC_mutation->AmpC Enhances PBP_mutation PBP Mutation PBP_mutation->PBP Alters target PBP_mutation->Resistance Efflux_upregulation Efflux Pump Upregulation Efflux_upregulation->Efflux Increases

Caption: Mechanism of action of this compound and key resistance pathways in P. aeruginosa.

General Troubleshooting Workflow for Unexpected MIC Results

Troubleshooting_Workflow Troubleshooting Unexpected MIC Results Start Unexpected MIC Result Check_QC Check Quality Control Strain (e.g., P. aeruginosa ATCC 27853) Start->Check_QC QC_InRange QC within range? Check_QC->QC_InRange Review_Protocol Review Experimental Protocol QC_InRange->Review_Protocol Yes Consult_Guidelines Consult CLSI/EUCAST Guidelines QC_InRange->Consult_Guidelines No Check_Inoculum Verify Inoculum Density (0.5 McFarland) Review_Protocol->Check_Inoculum Check_Media Confirm Correct Media (CAMHB) Check_Inoculum->Check_Media Check_Reagents Check Reagent Preparation and Storage Check_Media->Check_Reagents Repeat_Experiment Repeat Experiment with Strict Protocol Adherence Check_Reagents->Repeat_Experiment Investigate_Resistance Investigate Potential Resistance (e.g., AmpC, PBPs) Investigate_Resistance->Consult_Guidelines Result_OK Result Consistent and Validated Repeat_Experiment->Result_OK Consistent Result_NotOK Result Still Unexpected Repeat_Experiment->Result_NotOK Inconsistent Result_NotOK->Investigate_Resistance

Caption: A stepwise workflow for troubleshooting unexpected MIC results in this compound experiments.

References

Strategies to minimize the emergence of Ceftolozane resistance during long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies involving Ceftolozane. The focus is on strategies to minimize the emergence of antimicrobial resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound, particularly in Pseudomonas aeruginosa?

A1: The primary mechanisms of resistance to this compound, a novel cephalosporin combined with the β-lactamase inhibitor tazobactam, predominantly involve enzymatic degradation and target site modifications. In Pseudomonas aeruginosa, a key pathogen, resistance is primarily driven by the AmpC β-lactamase.[1][2][3][4][5] Resistance can emerge through:

  • Overexpression of chromosomal AmpC: Mutations in regulatory genes such as ampD, ampR, and dacB can lead to the constitutive high-level production of the AmpC enzyme, which can hydrolyze this compound.

  • Structural modifications of AmpC: Amino acid substitutions within the AmpC β-lactamase can enhance its hydrolytic activity against this compound.

  • Acquisition of extended-spectrum β-lactamases (ESBLs) and carbapenemases: The presence of ESBLs (e.g., OXA, GES, PER series) and carbapenemases (e.g., VIM, GES, IMP series) can confer resistance to this compound/tazobactam.

  • Mutations in Penicillin-Binding Proteins (PBPs): Alterations in PBP3, the primary target of this compound, can reduce binding affinity and contribute to resistance.

  • Efflux pump overexpression: While this compound is generally a poor substrate for many efflux pumps, their overexpression in combination with other resistance mechanisms can contribute to reduced susceptibility.

Q2: What strategies can be employed in long-term studies to minimize the emergence of this compound resistance?

A2: Minimizing the emergence of resistance during long-term studies requires a multi-faceted approach that can be investigated through various experimental models. Key strategies include:

  • Combination Therapy: Combining this compound/tazobactam with another antimicrobial agent with a different mechanism of action can create synergistic effects and reduce the selection pressure for resistance to either drug alone. Potential combinations to investigate include aminoglycosides, fluoroquinolones, or polymyxins.

  • Optimized Dosing Regimens: Utilizing pharmacokinetic/pharmacodynamic (PK/PD) modeling to design dosing schedules that maintain drug concentrations above the minimum inhibitory concentration (MIC) for an optimal duration can suppress the growth of resistant subpopulations. Continuous infusion models can be particularly effective.

  • Cycling or Rotating Antibiotics: Although more relevant in clinical settings, laboratory models can be designed to simulate the effects of cycling this compound with other antibiotics over time to reduce continuous selective pressure.

  • Use of Adjuvants: Investigating the use of non-antibiotic compounds that can inhibit specific resistance mechanisms, such as efflux pump inhibitors or compounds that interfere with bacterial signaling pathways involved in resistance development.

Q3: How can I monitor for the emergence of this compound resistance during my long-term experiment?

A3: Regular monitoring is critical. A combination of phenotypic and genotypic methods should be employed:

  • Phenotypic Monitoring:

    • Minimum Inhibitory Concentration (MIC) Testing: Perform regular MIC testing (e.g., broth microdilution or agar dilution) of bacterial isolates sampled from the experiment. A significant increase in the MIC is a key indicator of emerging resistance.

    • Population Analysis Profiles (PAPs): This method can detect the presence of heteroresistant subpopulations by plating a large bacterial inoculum on a range of antibiotic concentrations.

  • Genotypic Monitoring:

    • Whole-Genome Sequencing (WGS): WGS of isolates at different time points can identify mutations in known resistance genes (e.g., ampC, ampR, ftsI) and discover novel resistance mechanisms.

    • Targeted Gene Sequencing: If specific mechanisms are suspected, PCR amplification and sequencing of genes like ampC can be a more rapid and cost-effective approach.

Troubleshooting Guides

Issue 1: Rapid and high-level resistance to this compound is observed early in the experiment.

Potential Cause Troubleshooting Step
Presence of a hypermutator strain: Screen the baseline bacterial strain for a hypermutator phenotype (e.g., by determining the mutation frequency to rifampicin resistance). If a hypermutator is being used, consider its appropriateness for the study's objectives, as it may not reflect typical clinical scenarios.
Suboptimal antibiotic concentration: Review the antibiotic concentrations being used. If they are too low, they may be selecting for resistant mutants. Ensure that the concentrations are based on accurate MIC measurements and relevant PK/PD parameters.
Pre-existing resistant subpopulation: Before initiating the long-term study, perform a population analysis profile on the initial inoculum to check for any pre-existing resistant subpopulations.
Contamination: Verify the purity of the bacterial culture to rule out contamination with a more resistant organism.

Issue 2: MIC values for this compound show slight but consistent increases over time.

Potential Cause Troubleshooting Step
Stepwise accumulation of mutations: This is an expected outcome in resistance evolution studies. Isolate bacteria at various time points and perform whole-genome sequencing to identify the genetic changes correlating with the MIC increase. This provides valuable data on the evolutionary trajectory of resistance.
Induction of AmpC expression: The experimental conditions (e.g., presence of certain β-lactams in the media) might be inducing the expression of AmpC. Quantify ampC gene expression using RT-qPCR to assess this possibility.
Biofilm formation: Bacteria within biofilms can exhibit increased tolerance to antibiotics. Visually inspect the culture vessel for biofilm formation. If present, consider incorporating anti-biofilm strategies or using models that account for biofilm growth.

Issue 3: Difficulty in identifying the genetic basis of observed resistance.

Potential Cause Troubleshooting Step
Novel resistance mechanism: If sequencing of known resistance genes does not reveal any mutations, the resistance may be due to a novel mechanism. Perform RNA sequencing (RNA-seq) to compare the transcriptomes of the resistant and susceptible isolates, which can provide clues about differentially expressed genes (e.g., efflux pumps, metabolic pathways).
Mutations in regulatory regions: Mutations conferring resistance may not be within the coding sequence of a gene but in its promoter or other regulatory regions. Ensure that sequencing analysis includes these regions.
Epigenetic modifications: Consider the possibility of epigenetic changes affecting gene expression. While more complex to investigate, this can be a factor in some cases of antimicrobial resistance.

Data Presentation

Table 1: Common Mutations Associated with this compound Resistance in P. aeruginosa

Gene Function Common Alterations Impact on Resistance
ampCEncodes Pseudomonas-derived cephalosporinase (PDC)Structural mutations (e.g., E247K, T96I, G183D)Increased hydrolysis of this compound
ampRTranscriptional regulator of ampCMutations leading to AmpC overexpression (e.g., G154R, D135N)High-level, constitutive AmpC production
ampDNegative regulator of ampCInactivating mutations (e.g., frameshifts, premature stop codons)Derepression of ampC expression
dacB (PBP4)Penicillin-binding protein 4Inactivating mutationsCan contribute to ampC derepression
ftsI (PBP3)Penicillin-binding protein 3Amino acid substitutionsReduced binding affinity for this compound
blaOXA, blaGES, blaPERExtended-spectrum β-lactamasesAcquisition of these genesHydrolysis of this compound
blaVIM, blaIMPMetallo-β-lactamasesAcquisition of these genesBroad-spectrum β-lactam hydrolysis, including carbapenems and this compound

Experimental Protocols

Protocol 1: In Vitro Serial Passage Experiment to Study Resistance Development

Objective: To simulate long-term exposure to an antibiotic and select for resistant mutants in a controlled laboratory setting.

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound/tazobactam analytical powder

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile culture tubes

Methodology:

  • Baseline MIC Determination: Determine the baseline MIC of this compound/tazobactam for the bacterial strain using the broth microdilution method according to CLSI guidelines.

  • Serial Passage Setup: a. Prepare a series of culture tubes with CAMHB containing increasing concentrations of this compound/tazobactam, typically ranging from 0.125x to 64x the baseline MIC. b. Inoculate the tubes with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). c. Incubate the tubes at 37°C for 24 hours.

  • Daily Passages: a. After 24 hours, identify the tube with the highest antibiotic concentration that shows visible bacterial growth. This is the sub-MIC for the next passage. b. Inoculate a fresh series of tubes containing increasing concentrations of the antibiotic with a small volume of the culture from the sub-MIC tube of the previous day. c. Repeat this process for a predetermined number of days (e.g., 15-30 days).

  • Monitoring and Analysis: a. At regular intervals (e.g., every 5 days), plate the culture from the highest-growth tube onto antibiotic-free agar to isolate single colonies. b. Determine the MIC of the isolated colonies to track the evolution of resistance. c. Store isolates at -80°C for future genotypic analysis (e.g., WGS).

Mandatory Visualization

experimental_workflow Experimental Workflow for Studying this compound Resistance cluster_setup Phase 1: Experiment Setup cluster_passage Phase 2: Serial Passage cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Outcome start Start: Isolate Bacterial Strain mic_initial Determine Baseline MIC start->mic_initial passage Inoculate in Graded this compound Concentrations mic_initial->passage incubate Incubate for 24h passage->incubate select Select Highest Concentration with Growth incubate->select repeat_passage Repeat for 15-30 Days select->repeat_passage Daily Transfer repeat_passage->passage isolate Isolate Colonies Periodically repeat_passage->isolate mic_final Determine MIC of Isolates isolate->mic_final wgs Whole Genome Sequencing isolate->wgs analyze Identify Resistance Mutations mic_final->analyze wgs->analyze end Correlate Genotype with Phenotype analyze->end

Caption: Workflow for an in vitro serial passage experiment.

signaling_pathway AmpC Regulation and this compound Resistance Pathway cluster_cell Bacterial Cell cluster_regulation AmpC Regulation This compound This compound/Tazobactam pbp3 PBP3 (Target) This compound->pbp3 Binds to & inhibits hydrolysis Hydrolysis This compound->hydrolysis Target of inhibition Inhibition pbp3->inhibition ampR AmpR (Activator) ampC_gene ampC gene ampR->ampC_gene Activates transcription ampD AmpD (Repressor) ampD->ampR Inhibits ampC_protein AmpC β-lactamase ampC_gene->ampC_protein Expression ampC_protein->hydrolysis resistance Resistance hydrolysis->resistance mut_ampD Mutation in ampD leads to AmpR activation mut_ampD->ampD mut_ampR Mutation in ampR leads to constitutive activation mut_ampR->ampR mut_ampC Structural mutation in AmpC enhances hydrolysis mut_ampC->ampC_protein

Caption: Key pathways in AmpC-mediated this compound resistance.

References

Technical Support Center: Refinement of Animal Models for Ceftolozane Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to test the efficacy of Ceftolozane.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: High variability in bacterial burden (CFU counts) within the same treatment group.

  • Question: We are observing significant differences in bacterial colony-forming unit (CFU) counts in the thighs of mice within the same this compound treatment group in our neutropenic thigh infection model. What could be causing this variability and how can we minimize it?

  • Answer: High variability in CFU counts can undermine the statistical power of your study. Several factors can contribute to this issue:

    • Inoculum Preparation and Administration: Inconsistent bacterial inoculum size is a primary cause of variability. Ensure the bacterial suspension is homogenous and accurately quantified before injection. Use a consistent injection technique and volume for each animal.

    • Neutropenia Induction: The degree of neutropenia can vary between animals. It is crucial to have a standardized protocol for cyclophosphamide administration to induce neutropenia consistently.[1][2] Consider verifying the neutropenic state in a subset of animals before infection.

    • Animal Health and Stress: The overall health and stress levels of the animals can impact the immune response and bacterial clearance. Ensure proper housing, handling, and acclimatization of the animals before the experiment.

    • Tissue Homogenization: Incomplete or inconsistent homogenization of the thigh tissue can lead to inaccurate CFU counts. Standardize the homogenization procedure, including the duration and intensity.

    • Dosing Accuracy: Ensure precise and consistent administration of this compound. Calibrate equipment and use appropriate techniques for the chosen route of administration (e.g., subcutaneous).

Issue 2: Unexpectedly low or no efficacy of this compound in our animal model.

  • Question: Our in vivo results are showing poor efficacy of this compound against a bacterial strain that is susceptible in vitro. What are the potential reasons for this discrepancy?

  • Answer: A disconnect between in vitro susceptibility and in vivo efficacy is a common challenge. Here are several factors to investigate:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The dosing regimen used may not be achieving the necessary PK/PD targets for efficacy. For this compound, the primary PK/PD index driving efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[1][3] Review your dosing schedule and consider conducting pharmacokinetic studies in your animal model to ensure adequate drug exposure. The required %fT>MIC for stasis or a 1-log kill can range from 24% to over 35%, depending on the pathogen.[3]

    • Emergence of Resistance: Resistance to this compound can develop in vivo, even during short-term experiments. This can be driven by mutations in genes like ampC and ampD, leading to overexpression of β-lactamases. Consider performing susceptibility testing on bacteria isolated from treated animals at the end of the experiment to check for changes in MIC.

    • Inoculum Effect: A high bacterial inoculum in the animal model can sometimes lead to reduced antibiotic efficacy, a phenomenon known as the inoculum effect. This can be particularly relevant for infections with high bacterial densities.

    • Host Factors: In immunocompetent models, the host immune response plays a significant role. If using an immunocompetent model, consider the interplay between the antibiotic and the host's immune system. In neutropenic models, the lack of neutrophils is a critical factor that must be consistently maintained.

    • Drug Stability and Formulation: Ensure the this compound formulation is stable and prepared correctly. Improper storage or preparation can lead to reduced potency.

Issue 3: Difficulty in establishing a reproducible lung infection in a swine pneumonia model.

  • Question: We are struggling to achieve a consistent and severe pneumonia in our swine model for this compound efficacy testing. What are the key considerations for refining this model?

  • Answer: The swine pneumonia model is more complex than the murine thigh model but offers a more clinically relevant setting for respiratory infections. Key factors for reproducibility include:

    • Bacterial Strain and Inoculum: The choice of bacterial strain and the inoculum size are critical. Use a well-characterized strain known to cause pneumonia in swine. The inoculum should be delivered directly to the lungs, for example, via bronchoscopy, to ensure consistent infection.

    • Animal Health and Anatomy: Use healthy pigs of a consistent age and weight. Anatomical variations can affect the distribution of the inoculum. A standardized delivery method is crucial.

    • Ventilation and Supportive Care: In models of severe pneumonia, mechanical ventilation and supportive care are often necessary. Standardize these protocols to minimize variability in animal physiology.

    • Confirmation of Pneumonia: Establish clear criteria for confirming the development of pneumonia before initiating treatment. This can include clinical signs, imaging (e.g., chest X-rays), and analysis of bronchoalveolar lavage (BAL) fluid.

Frequently Asked Questions (FAQs)

Q1: What is the most common animal model for this compound efficacy testing and why?

A1: The neutropenic murine thigh infection model is the most widely used and well-standardized in vivo model for the preclinical evaluation of antibiotics like this compound. Its advantages include simplicity, high reproducibility, and the ability to control the host immune response by inducing neutropenia. This allows for a direct assessment of the antimicrobial agent's activity against the pathogen. The model is particularly useful for determining the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy.

Q2: How do I select the appropriate dose of this compound for my animal model?

A2: The dose of this compound should be selected to achieve a clinically relevant drug exposure in the animal model. This is typically determined by identifying the target pharmacokinetic/pharmacodynamic (PK/PD) index, which for this compound is the percentage of time the free drug concentration is above the MIC (%fT>MIC). You will need to:

  • Determine the MIC of this compound against your test organism.

  • Conduct pharmacokinetic studies in your specific animal model to understand the drug's absorption, distribution, metabolism, and excretion.

  • Use the PK data to model different dosing regimens and select a dose that achieves the desired %fT>MIC target. For P. aeruginosa and Enterobacteriaceae, a %fT>MIC of 30-40% is often targeted for a 1-log reduction in bacterial load.

Q3: What are the key mechanisms of resistance to this compound that I should be aware of when designing my experiments?

A3: The primary mechanisms of resistance to this compound in Gram-negative bacteria, particularly P. aeruginosa, involve β-lactamases. Key mechanisms include:

  • Overexpression of chromosomal AmpC β-lactamase: Mutations in genes like ampR, ampD, and dacB can lead to the derepression and overexpression of the AmpC enzyme, which can hydrolyze this compound.

  • Structural modifications of AmpC: Amino acid substitutions in the Ω-loop of the AmpC enzyme can increase its hydrolytic activity against this compound.

  • Acquisition of extended-spectrum β-lactamases (ESBLs) and carbapenemases: While tazobactam protects this compound from many ESBLs, some, like PER and GES, can still confer resistance. Carbapenemases such as KPC, VIM, IMP, and NDM also lead to resistance.

  • Efflux pumps: While this compound is generally a poor substrate for many efflux pumps, overexpression of some systems can contribute to reduced susceptibility.

Q4: Can I use an immunocompetent animal model for this compound efficacy testing?

A4: Yes, immunocompetent models can be used and may provide a more complete picture of how the drug will perform in patients with a functional immune system. However, the results can be more variable due to the complex interplay between the drug, the pathogen, and the host immune response. For initial efficacy and PK/PD characterization, the neutropenic model is often preferred due to its higher degree of standardization and reduced variability.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Neutropenic Murine Thigh Infection Model

Dose (mg/kg)Peak Concentration (Cmax; mg/L)Half-life (t1/2; min)
2525 - 3512 - 14
100100 - 14012 - 14
400400 - 56012 - 14

Source: Data compiled from studies using a neutropenic murine thigh infection model.

Table 2: this compound/Tazobactam Efficacy (%fT>MIC) in Neutropenic Murine Thigh Model

PathogenEndpointRequired %fT>MIC (Mean ± SD)
Wild-type EnterobacteriaceaeStasis26.3 ± 2.1
Wild-type Enterobacteriaceae1-log kill31.6 ± 1.6
ESBL-producing EnterobacteriaceaeStasis31.1 ± 4.9
ESBL-producing Enterobacteriaceae1-log kill34.8 ± 4.4
P. aeruginosaStasis24.0 ± 3.3
P. aeruginosa1-log kill31.5 ± 3.9

Source: Efficacy data from neutropenic murine thigh infection models.

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

  • Animal Preparation: Use specific-pathogen-free, female ICR/Swiss mice (6 weeks old, 23-27 g).

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia (neutrophil count <100/mm³).

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test bacterial strain. Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 10⁶ - 10⁷ CFU/mL).

  • Infection: Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment: Two hours post-infection, begin treatment with this compound/tazobactam administered subcutaneously at the desired dosing regimen.

  • Endpoint Analysis: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/thigh).

Mandatory Visualizations

Ceftolozane_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibition Tazobactam Tazobactam BetaLactamase β-lactamase Tazobactam->BetaLactamase Inhibition CellWall Cell Wall Synthesis Lysis Cell Lysis PBP->Lysis Disruption leads to BetaLactamase->this compound Hydrolysis (Inactivation)

Caption: Mechanism of action of this compound/tazobactam.

Ceftolozane_Resistance_Pathway cluster_resistance Mechanisms of this compound Resistance cluster_ampc AmpC β-lactamase Mediated cluster_other Other Mechanisms Ceftolozane_Tazobactam This compound/Tazobactam Target Penicillin-Binding Proteins (PBPs) Ceftolozane_Tazobactam->Target Binds to Susceptible Bacterial Cell Death Target->Susceptible Inhibition leads to Resistant Bacterial Survival AmpC_overexpression ampC Overexpression (mutations in ampR, ampD, dacB) AmpC_overexpression->Ceftolozane_Tazobactam Hydrolyzes this compound AmpC_overexpression->Resistant AmpC_modification Structural Modification of AmpC (Ω-loop mutations) AmpC_modification->Ceftolozane_Tazobactam Increases hydrolysis AmpC_modification->Resistant ESBL_Carbapenemase Acquired ESBLs/Carbapenemases (e.g., PER, GES, KPC, VIM) ESBL_Carbapenemase->Ceftolozane_Tazobactam Hydrolyzes this compound ESBL_Carbapenemase->Resistant Efflux Efflux Pump Overexpression Efflux->Ceftolozane_Tazobactam Pumps out drug Efflux->Resistant

Caption: Key pathways leading to this compound resistance.

Experimental_Workflow start Start: Select Bacterial Strain and Animal Model neutropenia Induce Neutropenia (if using neutropenic model) start->neutropenia infection Infect Animals (e.g., thigh or lung) neutropenia->infection treatment Administer this compound/Tazobactam (defined dosing regimen) infection->treatment endpoint Endpoint Assessment (e.g., CFU count, survival) treatment->endpoint pkpd Pharmacokinetic/Pharmacodynamic Analysis endpoint->pkpd resistance_check Assess for Resistance Development endpoint->resistance_check end End: Evaluate Efficacy pkpd->end resistance_check->end

Caption: General experimental workflow for this compound efficacy testing.

References

Technical Support Center: Optimization of Ceftolozane/Tazobactam for Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the ceftolozane/tazobactam ratio for synergistic effects.

Frequently Asked Questions (FAQs)

Q1: What is the established ratio of this compound to tazobactam and why is it used?

A1: The clinically approved and most commonly studied ratio of this compound to tazobactam is 2:1.[1][2] This fixed ratio has demonstrated synergistic effects against susceptible bacterial strains.[1] this compound is a cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] Tazobactam is a β-lactamase inhibitor that protects this compound from degradation by many common β-lactamase enzymes produced by resistant bacteria.[3] The 2:1 ratio has been shown to be effective in various clinical trials for treating complicated urinary tract infections, intra-abdominal infections, and pneumonia.

Q2: What are the primary mechanisms of synergy between this compound and tazobactam?

A2: The synergy between this compound and tazobactam is primarily based on the "guardian" effect of tazobactam. This compound is susceptible to hydrolysis by certain β-lactamases, particularly extended-spectrum β-lactamases (ESBLs). Tazobactam irreversibly inhibits many of these enzymes, preventing the breakdown of this compound and allowing it to reach its target PBPs. This combination broadens the spectrum of activity of this compound to include many β-lactamase-producing bacteria that would otherwise be resistant.

Q3: Is it possible to optimize the this compound/tazobactam ratio for specific bacterial strains or resistance mechanisms?

A3: While the 2:1 ratio is clinically established, in vitro studies have explored other ratios. For instance, in a study on Enterobacteriaceae with ESBLs, a 2:1 ratio of this compound to tazobactam was found to be more potent than 4:1 or 8:1 ratios in reducing the minimum inhibitory concentration (MIC). The optimal ratio may theoretically depend on the specific β-lactamase profile and expression levels of the target organism. However, extensive clinical data supporting alternative ratios is lacking. Researchers investigating novel applications or highly resistant strains might consider exploring different ratios in preclinical models.

Q4: What are the common mechanisms of resistance to this compound/tazobactam?

A4: Resistance to this compound/tazobactam can emerge through various mechanisms, primarily in Pseudomonas aeruginosa. These include:

  • Modifications of the AmpC β-lactamase: Structural changes in the chromosomal AmpC enzyme can lead to increased hydrolysis of this compound.

  • Overexpression of AmpC: Mutations in regulatory genes can lead to the overproduction of AmpC, overwhelming the inhibitory effect of tazobactam.

  • Acquisition of carbapenemases: These enzymes are not effectively inhibited by tazobactam and can degrade this compound.

  • Alterations in Penicillin-Binding Proteins (PBPs): Changes in the target PBPs can reduce the binding affinity of this compound.

Troubleshooting Guides

Problem 1: Inconsistent or no synergistic effect observed in checkerboard assays.

  • Possible Cause 1: Incorrect antibiotic concentrations.

    • Solution: Ensure that the stock solutions of this compound and tazobactam are accurately prepared and that the serial dilutions in the checkerboard plate cover a clinically relevant range around the expected MIC of the test organism.

  • Possible Cause 2: Bacterial inoculum is too high or too low.

    • Solution: Prepare the bacterial inoculum to the standard 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10^8 CFU/mL, and then dilute it to the final desired concentration as per the protocol (e.g., 5 x 10^5 CFU/mL).

  • Possible Cause 3: The test organism is not a suitable candidate for synergy.

    • Solution: The synergistic effect of tazobactam is most pronounced against bacteria that produce β-lactamases susceptible to its inhibition. If the organism's primary resistance mechanism is not a tazobactam-inhibitable β-lactamase (e.g., carbapenemase production, efflux pumps, or target modification), synergy may not be observed. Characterize the resistance mechanism of your isolate.

  • Possible Cause 4: Inappropriate incubation time or conditions.

    • Solution: Incubate the checkerboard plates at 35-37°C for 16-20 hours. Longer incubation times may lead to drug degradation or the emergence of resistant subpopulations.

Problem 2: High variability in time-kill assay results.

  • Possible Cause 1: Inaccurate starting inoculum.

    • Solution: Precisely quantify the starting inoculum by plating serial dilutions at the beginning of the experiment. A typical starting inoculum for time-kill assays is around 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Possible Cause 2: Antibiotic carryover during plating.

    • Solution: Ensure that samples taken from the time-kill tubes are sufficiently diluted before plating to minimize antibiotic carryover, which can inhibit growth on the agar plates. If necessary, use techniques like membrane filtration and washing to remove the antibiotic.

  • Possible Cause 3: Emergence of resistant subpopulations.

    • Solution: Plate samples at later time points (e.g., 24 hours) on antibiotic-containing agar to screen for the growth of resistant mutants. This can provide valuable information on the stability of the antimicrobial effect.

Data Presentation

Table 1: In Vitro Synergy of this compound/Tazobactam in Combination with Other Antibiotics against Gram-Negative Bacteria

Bacterial SpeciesCombination AgentSynergy Rate (%)Additive/Indifference Rate (%)Antagonism Rate (%)Reference
P. aeruginosa (Carbapenem-Resistant)Amikacin403030
P. aeruginosa (MDR)TobramycinSynergistic effect observedNot specifiedNot specified
P. aeruginosa (MDR)Fosfomycin88.9Not specified0
P. aeruginosa (MDR)Aztreonam18.5Not specified0
E. coli & K. pneumoniaeAztreonam, Amikacin, Tigecycline, MeropenemSynergistic effects in some strainsNot specified0

Table 2: In Vivo Efficacy of Different this compound/Tazobactam Ratios against ESBL-producing Enterobacteriaceae in a Murine Thigh Infection Model

This compound:Tazobactam RatioMIC Reduction FactorEfficacyReference
2:18- to 16-foldMost potent combination
4:1~4-foldLess potent than 2:1
8:1~4-foldLess potent than 2:1

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol is adapted from standard checkerboard methodologies.

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound and tazobactam in combination against a bacterial isolate.

Materials:

  • This compound and tazobactam powders

  • Appropriate solvents for stock solutions

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and tazobactam in their respective solvents.

  • Prepare Drug Dilutions:

    • In a 96-well plate, serially dilute this compound along the x-axis (e.g., columns 1-10) in CAMHB.

    • Serially dilute tazobactam along the y-axis (e.g., rows A-G) in CAMHB.

    • The final plate should contain a grid of wells with varying concentrations of both drugs. Include a row and a column with each drug alone for MIC determination, and a well with no drugs as a growth control.

  • Prepare Inoculum:

    • Culture the bacterial isolate on an appropriate agar plate overnight.

    • Suspend several colonies in saline or broth and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate Plate: Add the prepared bacterial inoculum to all wells of the 96-well plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Read Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug that inhibits visible growth.

    • Determine the MIC of each drug alone and in combination.

  • Calculate Fractional Inhibitory Concentration (FIC) Index:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Tazobactam = (MIC of Tazobactam in combination) / (MIC of Tazobactam alone)

    • FIC Index (FICI) = FIC of this compound + FIC of Tazobactam

  • Interpret Results:

    • Synergy: FICI ≤ 0.5

    • Indifference/Additive: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

This protocol is based on standard time-kill methodologies.

Objective: To assess the bactericidal or bacteriostatic activity of this compound/tazobactam over time.

Materials:

  • This compound and tazobactam

  • CAMHB

  • Bacterial isolate

  • Shaking incubator (35-37°C)

  • Sterile tubes or flasks

  • Spectrophotometer

  • Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)

Procedure:

  • Prepare Inoculum: Grow the bacterial isolate to the early to mid-logarithmic phase in CAMHB. Dilute the culture to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing fresh CAMHB.

  • Add Antibiotics: Add this compound and tazobactam to the test flasks at the desired concentrations (e.g., based on MIC values). Include a growth control flask with no antibiotic.

  • Incubation and Sampling:

    • Incubate the flasks in a shaking incubator at 35-37°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantify Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

  • Incubate and Count Colonies: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Analyze Data:

    • Plot the log10 CFU/mL versus time for each antibiotic concentration and the control.

    • Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is defined as a < 3-log10 reduction in CFU/mL.

Mandatory Visualizations

Synergy_Mechanism beta_lactamase β-Lactamase (e.g., ESBL) This compound This compound beta_lactamase->this compound Hydrolyzes pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibits tazobactam Tazobactam tazobactam->beta_lactamase Inhibits cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Required for lysis Cell Lysis cell_wall->lysis Inhibition leads to

Caption: Mechanism of synergistic action between this compound and tazobactam.

Checkerboard_Workflow start Start prep_stocks Prepare this compound & Tazobactam Stocks start->prep_stocks serial_dilute Serial Dilute Drugs in 96-well Plate prep_stocks->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FIC Index read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

Resistance_Mechanisms ct_combo This compound/ Tazobactam resistance Resistance ct_combo->resistance ampc_mod AmpC Modification resistance->ampc_mod due to ampc_over AmpC Overexpression resistance->ampc_over due to carbapenemase Carbapenemase Production resistance->carbapenemase due to pbp_alt PBP Alteration resistance->pbp_alt due to

References

Technical Support Center: Ceftolozane Pharmaceutical Compositions - Impurity Identification and Minimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ceftolozane Pharmaceutical Compositions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and minimization of impurities in this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound pharmaceutical compositions?

A1: Impurities in this compound can be broadly categorized as:

  • Process-related impurities: These arise during the synthesis of the this compound drug substance. A number of potential related substances have been identified, resulting from the fermentation and chemical synthesis steps. Regulatory bodies like the TGA in Australia have noted that nine of these are controlled as specified impurities in the drug substance.[1] One identified process-related impurity is a dimeric impurity, which has been structurally elucidated using LC/HRMS and 2D-NMR.

  • Degradation products: this compound is susceptible to degradation, particularly in solution. The primary degradation pathway involves the hydrolysis of the β-lactam ring. Degradation is influenced by temperature, pH, and storage duration. This compound has been shown to be less stable than its common combination partner, tazobactam, especially at elevated temperatures.

  • Formulation-related impurities: These can arise from interactions between this compound and excipients used in the formulation.

Q2: What are the key factors that influence the stability of this compound and lead to impurity formation?

A2: The stability of this compound is primarily influenced by:

  • Temperature: this compound is more stable at refrigerated temperatures (2-8°C).[2] At higher temperatures, such as room temperature or 32°C, degradation occurs more rapidly.

  • pH: The pH of the formulation can impact the rate of degradation. While one study noted that low pH did not impact the stability of this compound, it did reduce its antibacterial activity in urine.[3] The formulation of Zerbaxa (this compound/tazobactam) includes L-arginine for pH adjustment to approximately 6.

  • Storage Time: The longer this compound is stored in solution, the greater the potential for degradation and the formation of impurities.

  • Lyophilization Process: Compositions formed by lyophilizing this compound and tazobactam together have shown a significant increase in total this compound-related substance impurities over time.

Q3: What are the regulatory expectations for controlling impurities in this compound?

A3: Regulatory agencies require a thorough understanding and control of impurities in pharmaceutical products. For this compound, this includes:

  • Impurity Profiling: A detailed impurity profile of all clinical, registration, and commercial batches is expected. Any new impurity that appears in commercial batches must be qualified.

  • Specified Impurities: A number of potential related substances are identified and controlled as specified impurities in the drug substance. For this compound, nine such impurities are controlled.[1]

  • Acceptance Criteria: The levels of impurities are controlled by acceptance criteria, which are based on safety and clinical study data. According to ICH Q3A guidelines, the qualification threshold for impurities is dependent on the maximum daily dose.

Troubleshooting Guides

HPLC Analysis of this compound and Impurities

Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.

Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase The basic nature of this compound can lead to interactions with residual silanols on C18 columns, causing peak tailing. Ensure the mobile phase pH is appropriately controlled (e.g., around 2.7-3.0) to suppress silanol ionization. Consider using a column with a highly inert stationary phase or end-capping.
Column Overload Inject a smaller volume or a more dilute sample to see if peak shape improves.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.

Problem 2: Co-elution of this compound with an impurity or with Tazobactam.

Possible Cause Troubleshooting Step
Insufficient Resolution Optimize the mobile phase composition. A slight change in the organic modifier (e.g., acetonitrile vs. methanol) or the buffer concentration can alter selectivity. A gradient elution method may be necessary to separate all components effectively.
Inappropriate Column Chemistry If using a standard C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
Temperature Effects Changes in column temperature can affect the elution order. One study noted that temperatures above 35°C caused a reversal of the peak elution order between the internal standard and this compound, increasing the risk of co-elution.

Problem 3: Drifting retention times.

Possible Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis, especially when using buffered mobile phases or after a change in mobile phase composition.
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Temperature Fluctuations Use a column oven to maintain a consistent temperature throughout the analysis.

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Stability of this compound/Tazobactam in Solution

ConcentrationStorage ConditionDurationPercent Recovery of this compoundReference
1500 mg / 150 mg in PVC bags5°C (±3°C)10 days> 93%[4]
1500 mg / 150 mg in Elastomeric Pumps5°C (±3°C)10 days> 93%
5 mg/mL and 20 mg/mL in Elastomeric Devices2-8°C8 daysRelatively stable
5 mg/mL and 20 mg/mL in Elastomeric Devices32°C (in-use)18 hours< 95%
5 mg/mL and 20 mg/mL in Elastomeric Devices32°C (in-use)24 hoursBelow 95% for all combinations

Table 2: Specified Impurities and their Limits (Illustrative based on ICH Guidelines)

Note: The specific limits for this compound impurities are proprietary to the manufacturer. The following is an illustrative example based on ICH Q3A guidelines for a drug with a maximum daily dose between 1g and 2g.

ImpurityReporting ThresholdIdentification ThresholdQualification Threshold
Any Unspecified Impurity≥ 0.05%≥ 0.10%≥ 0.15%
Total Impurities--Typically ≤ 1.0%

Experimental Protocols

Protocol 1: HPLC-UV Method for the Analysis of this compound and Tazobactam

This protocol is a representative example based on published methods.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, 0.01 M phosphate buffer and 9.1% methanol, with the pH adjusted to 2.7.

  • Flow Rate: 1.1 mL/min.

  • Detection Wavelength: 260 nm for this compound and 220 nm for Tazobactam. A programmable detector can be used to switch wavelengths during the run.

  • Column Temperature: 30°C.

  • Internal Standard: Cefepime can be used as an internal standard.

  • Sample Preparation: Samples are typically prepared by deproteinization followed by dilution in the mobile phase.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method to separate the degradation products from the parent drug.

Minimizing Impurities in this compound Compositions

  • Control of Synthesis: A well-controlled and optimized synthetic process is the first line of defense against process-related impurities. This includes careful selection and qualification of starting materials and intermediates.

  • Optimized Formulation:

    • pH Control: Maintaining an optimal pH of the formulation is crucial for minimizing hydrolytic degradation. The use of buffering agents like L-arginine can help maintain the desired pH.

    • Excipient Compatibility: Conduct thorough excipient compatibility studies to ensure that the chosen excipients do not promote the degradation of this compound.

  • Lyophilization Cycle Optimization:

    • A well-designed lyophilization cycle can enhance the stability of the final product. This involves optimizing the freezing rate, primary drying temperature and pressure, and secondary drying parameters.

    • Consider a "split-fill" approach where this compound and tazobactam are filled into the vial as separate powders to minimize their interaction and the formation of related substances before reconstitution.

  • Storage and Handling:

    • Temperature Control: Store this compound drug substance and drug product at the recommended refrigerated temperatures (2-8°C) to minimize degradation.

    • Reconstitution: Reconstitute the lyophilized powder immediately before use and adhere to the recommended in-use storage times and temperatures.

Visualizations

experimental_workflow cluster_synthesis Drug Substance Synthesis cluster_formulation Drug Product Formulation cluster_analysis Impurity Analysis & Control start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification synthesis->purification api This compound API purification->api compounding Compounding api->compounding hplc HPLC/LC-MS Analysis api->hplc excipients Excipient Selection & Compatibility excipients->compounding lyophilization Lyophilization compounding->lyophilization final_product Final Drug Product lyophilization->final_product final_product->hplc impurity_id Impurity Identification hplc->impurity_id forced_degradation Forced Degradation Studies forced_degradation->impurity_id spec_setting Specification Setting impurity_id->spec_setting

Caption: Experimental workflow for this compound impurity management.

degradation_pathway cluster_degradation Degradation Pathways This compound This compound hydrolysis Hydrolysis of β-lactam ring This compound->hydrolysis H₂O, pH, Temp dimerization Dimerization This compound->dimerization Process Conditions other Other Degradation Products (e.g., from oxidation, photolysis) This compound->other Stress Conditions hydrolysis_product Inactive Open-Ring Degradant hydrolysis->hydrolysis_product dimeric_impurity Dimeric Impurity dimerization->dimeric_impurity

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

Comparative Efficacy of Ceftolozane/Tazobactam Against Other Antipseudomonal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Ceftolozane/tazobactam (C/T) is a novel antibacterial combination agent comprising a potent antipseudomonal cephalosporin and a well-established β-lactamase inhibitor.[1] It has demonstrated significant efficacy in treating complicated infections caused by multidrug-resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa and Enterobacterales.[2][3] This guide provides a comparative analysis of the clinical and in-vitro efficacy of this compound/tazobactam against other commonly used antipseudomonal agents, supported by data from clinical trials and laboratory studies.

Clinical Efficacy

This compound/tazobactam has been evaluated in several Phase 3 clinical trials for various indications, demonstrating non-inferiority to comparator agents in the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1]

Complicated Intra-abdominal Infections (cIAI)

In the ASPECT-cIAI trial, this compound/tazobactam in combination with metronidazole was compared to meropenem. The clinical cure rates were similar between the two treatment groups, establishing the non-inferiority of this compound/tazobactam.[3]

Table 1: Clinical Cure Rates in Complicated Intra-abdominal Infections (ASPECT-cIAI Trial)

Population This compound/Tazobactam + Metronidazole Meropenem Weighted Difference (95% CI)
Microbiological Intent-to-Treat (mMITT) 83.0% (323/389) 87.3% (364/417) -4.2% (-8.91 to 0.54)

| Microbiologically Evaluable (ME) | 94.2% (259/275) | 94.7% (304/321) | -1.0% (-4.52 to 2.59) |

Source: Adapted from results of the ASPECT-cIAI trial.

For patients with cIAI specifically involving P. aeruginosa, a subgroup analysis of the phase 3 trial showed a clinical cure rate of 100% (26/26) for this compound/tazobactam plus metronidazole, compared to 93.1% (27/29) for meropenem in the microbiologically evaluable population.

Complicated Urinary Tract Infections (cUTI)

In the ASPECT-cUTI trial, this compound/tazobactam was found to be non-inferior and statistically superior to levofloxacin for the composite outcome of microbiological eradication and clinical cure in patients with cUTI, including acute pyelonephritis.

Table 2: Clinical and Microbiological Outcomes in Complicated Urinary Tract Infections (ASPECT-cUTI Trial)

Outcome This compound/Tazobactam Levofloxacin Treatment Difference (95% CI)
Composite Cure Rate (mMITT) 76.9% 68.4% 8.5% (2.3 to 14.6)

| Microbiological Eradication (mMITT) | 80.4% | 72.1% | 8.3% (2.4 to 14.0) |

Source: Adapted from results of the ASPECT-cUTI trial.

Hospital-Acquired and Ventilator-Associated Bacterial Pneumonia (HABP/VABP)

The ASPECT-NP trial, a phase 3, randomized, controlled study, demonstrated the non-inferiority of this compound/tazobactam compared to meropenem for the treatment of ventilated HABP and VABP. The primary endpoint was 28-day all-cause mortality.

Table 3: Outcomes in Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (ASPECT-NP Trial)

Outcome This compound/Tazobactam Meropenem Difference (95% CI)
28-day All-Cause Mortality (ITT) 24.2% 37.0% -12.8% (0.2 to 24.8)

| Clinical Cure Rate (ITT) | 50.5% | 44.4% | 6.1% (-7.4 to 19.3) |

Source: Adapted from results of the ASPECT-NP trial.

In-Vitro Activity

This compound/tazobactam exhibits potent in-vitro activity against a broad range of Gram-negative bacteria, including multidrug-resistant P. aeruginosa and most extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. Its activity is often superior to other antipseudomonal agents.

cluster_CT This compound/Tazobactam cluster_Comparators Comparator Agents cluster_PA Pseudomonas aeruginosa CT This compound/ Tazobactam PA P. aeruginosa (including MDR/XDR) CT->PA Superior Activity (MIC90: 2-4 mg/L) Meropenem Meropenem Meropenem->PA Lower Activity (MIC90: 8 mg/L) PipTaz Piperacillin/ Tazobactam PipTaz->PA Lower Activity (MIC90: 64 mg/L) Cefepime Cefepime Cefepime->PA Lower Activity (MIC90: 16 mg/L) Ceftazidime Ceftazidime Ceftazidime->PA Lower Activity (MIC90: 16 mg/L)

Caption: In-vitro activity of this compound/Tazobactam vs. comparators against P. aeruginosa.

Activity against Pseudomonas aeruginosa

Numerous studies have highlighted the superior in-vitro performance of this compound/tazobactam against P. aeruginosa, including strains resistant to other β-lactams.

Table 4: Comparative In-Vitro Activity (MIC50/MIC90 in mg/L) against P. aeruginosa

Antimicrobial Agent All Isolates Meropenem-Nonsusceptible Isolates Piperacillin/Tazobactam-Nonsusceptible Isolates
This compound/Tazobactam 0.5 / 2 Active against 70% 86-90% Susceptible
Piperacillin/Tazobactam 8 / 64 - -
Ceftazidime 2 / 16 - 15-35% Susceptible
Cefepime 2 / 16 - 15-35% Susceptible

| Meropenem | 0.5 / 8 | - | 39-45% Susceptible |

Sources: Various in-vitro surveillance studies.

A study of 1,257 nonurine P. aeruginosa isolates from U.S. hospitals showed an overall susceptibility rate of 97% to this compound/tazobactam, compared to 72-76% for cefepime, ceftazidime, piperacillin-tazobactam, and meropenem. Importantly, 80% of isolates that were nonsusceptible to all four comparator β-lactams remained susceptible to this compound/tazobactam.

Activity against Enterobacterales

This compound/tazobactam is also active against many Enterobacterales, including ESBL-producing strains.

Table 5: Comparative In-Vitro Activity (MIC50/MIC90 in mg/L) against E. coli and K. pneumoniae

Organism This compound/Tazobactam Piperacillin/Tazobactam Ceftazidime Meropenem
E. coli 0.25 / 0.5 2 / 8 0.25 / 8 ≤0.03 / ≤0.03

| K. pneumoniae | 0.25 / 1 | 2 / 16 | 0.12 / 8 | ≤0.03 / ≤0.03 |

Source: German surveillance study.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were predominantly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol: Broth Microdilution

  • Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared from a pure culture, with the turbidity adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

  • Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted antimicrobial agents.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

start Start inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension inoculum->inoculate dilution Prepare Serial Twofold Dilutions of Antibiotic in Microtiter Plate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

Protocol: Time-Kill Assay

  • Culture Preparation: A standardized bacterial suspension (e.g., 10^6 CFU/mL) is prepared in a suitable broth medium.

  • Antibiotic Addition: The antimicrobial agent is added to the bacterial suspension at a specific concentration (e.g., 4x MIC).

  • Incubation and Sampling: The culture is incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Count: Serial dilutions of the collected aliquots are plated on agar plates. After incubation, the number of viable bacteria (CFU/mL) is determined by colony counting.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_culture Prepare Bacterial Culture (e.g., 10^6 CFU/mL) add_antibiotic Add Antibiotic (e.g., 4x MIC) prep_culture->add_antibiotic incubate Incubate at 37°C add_antibiotic->incubate sample_0h Sample at 0h incubate->sample_0h sample_2h Sample at 2h incubate->sample_2h sample_4h Sample at 4h incubate->sample_4h sample_24h Sample at 24h incubate->sample_24h plate_dilutions Plate Serial Dilutions sample_0h->plate_dilutions sample_2h->plate_dilutions sample_4h->plate_dilutions sample_24h->plate_dilutions count_colonies Count Colonies (CFU/mL) plate_dilutions->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Conceptual workflow of a time-kill assay.

Conclusion

This compound/tazobactam has demonstrated clinical efficacy comparable to carbapenems in treating complicated intra-abdominal and hospital-acquired/ventilator-associated pneumonia, and superior efficacy to levofloxacin in complicated urinary tract infections. Its primary advantage lies in its potent in-vitro activity against P. aeruginosa, including many multidrug-resistant strains that are not susceptible to other commonly used antipseudomonal β-lactams. This makes this compound/tazobactam a valuable therapeutic option in the management of infections caused by these challenging pathogens.

References

Navigating the Landscape of β-Lactam Resistance: A Comparative Analysis of Ceftolozane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. This guide provides an objective comparison of ceftolozane's performance against other β-lactam antibiotics, supported by experimental data, to elucidate its role in combating challenging Gram-negative pathogens.

This compound, often combined with the β-lactamase inhibitor tazobactam, has emerged as a critical tool in the fight against multidrug-resistant (MDR) bacteria, particularly Pseudomonas aeruginosa and Enterobacterales. Its unique structure confers stability against many of the β-lactamase enzymes that render other cephalosporins ineffective. This analysis delves into the cross-resistance patterns between this compound and other β-lactams, offering insights into its spectrum of activity and the mechanisms that can lead to resistance.

Comparative In Vitro Activity

The in vitro efficacy of this compound/tazobactam against clinical isolates, especially those with defined resistance phenotypes, is a key indicator of its potential clinical utility. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various studies, comparing this compound/tazobactam with other commonly used β-lactam antibiotics.

Pseudomonas aeruginosa

P. aeruginosa is a notoriously difficult-to-treat pathogen due to its intrinsic and acquired resistance mechanisms. This compound has demonstrated potent activity against many strains that are resistant to other anti-pseudomonal β-lactams.

AntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
This compound/tazobactam 0.5 - 14 - 1684.9 - 93
Ceftazidime4 - 8>32~30.6
Cefepime4 - 8>32~38.2
Piperacillin/tazobactam16 - 32>128~24.3
Meropenem2 - 8>1620.7 - 77.3
Imipenem4 - 8>16~26.3

Table 1: Comparative in vitro activity of this compound/tazobactam and other β-lactams against Pseudomonas aeruginosa clinical isolates. Data compiled from multiple surveillance studies.

Enterobacterales

Against Enterobacterales, the addition of tazobactam extends this compound's spectrum to cover many strains producing extended-spectrum β-lactamases (ESBLs). However, its activity against carbapenemase-producing isolates is limited.

OrganismAntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
Escherichia coli This compound/tazobactam 0.250.5 - 193.2 - 99.4
Piperacillin/tazobactam≤48~91.7
Meropenem≤0.06≤0.06~97.2
Klebsiella pneumoniae This compound/tazobactam 0.25 - 14 - >3240.4 - 71.5
Piperacillin/tazobactam≤4>64~60
Meropenem≤0.060.12~93.9
Enterobacter cloacae complex This compound/tazobactam 0.5 - 18 - 3262.5 - 70.4
Piperacillin/tazobactam≤4>64~50
Meropenem≤0.060.12~90

Table 2: Comparative in vitro activity of this compound/tazobactam and other β-lactams against common Enterobacterales species.

Understanding Cross-Resistance

Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to other, often structurally related, antibiotics. In the context of this compound, cross-resistance is primarily dictated by the specific resistance mechanisms present in the bacteria.

A significant proportion of P. aeruginosa isolates that are non-susceptible to one novel β-lactam/β-lactamase inhibitor combination may remain susceptible to another. For instance, among this compound/tazobactam-non-susceptible isolates, a considerable percentage may still be susceptible to imipenem/relebactam or ceftazidime/avibactam, highlighting the importance of susceptibility testing for individual agents.

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed using standardized laboratory methods. The following is a detailed overview of the typical experimental protocol.

Broth Microdilution Method (CLSI/EUCAST Guidelines)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for performing this assay.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of each antibiotic are prepared at a high concentration in a suitable solvent.

  • Serial two-fold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.

  • Several well-isolated colonies are used to create a bacterial suspension in a sterile saline or broth solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • The prepared microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.

  • A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included on each plate.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the plates are visually inspected for bacterial growth.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mechanisms of Resistance and Cross-Resistance

The development of resistance to this compound, and consequently cross-resistance to other β-lactams, is often a multifactorial process. The following diagrams illustrate key resistance mechanisms.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes This compound This compound This compound->PBP Inhibition Lysis Cell Lysis Other_BL Other β-lactams Other_BL->PBP Inhibition Cell_Wall->Lysis Disruption leads to

Mechanism of Action of β-Lactam Antibiotics.

β-lactam antibiotics, including this compound, exert their bactericidal effect by inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. This disruption leads to cell lysis and death.

cluster_1 Mechanisms of this compound/Tazobactam Resistance AmpC AmpC β-lactamase (Chromosomal) Ceftolozane_Tazobactam This compound/ Tazobactam AmpC->Ceftolozane_Tazobactam Hydrolysis (Primary mechanism in P. aeruginosa) ESBL Acquired ESBLs (e.g., CTX-M, SHV, TEM) ESBL->Ceftolozane_Tazobactam Hydrolysis (Tazobactam may inhibit some) Carbapenemase Carbapenemases (e.g., KPC, NDM, VIM) Carbapenemase->Ceftolozane_Tazobactam Potent Hydrolysis (Major cause of resistance) PBP_mod PBP Alterations PBP_mod->Ceftolozane_Tazobactam Reduced Binding Affinity Efflux Efflux Pumps (e.g., MexAB-OprM) Porin_loss Porin Loss (e.g., OprD) Porin_loss->Ceftolozane_Tazobactam Reduced Entry (Less significant for this compound) Ceftolozane_Tazobactam->Efflux Substrate for some pumps (Less significant for this compound)

Key Resistance Mechanisms Affecting this compound.

The primary mechanism of resistance to this compound in P. aeruginosa is the overexpression and mutation of the chromosomal AmpC β-lactamase. While tazobactam can inhibit some ESBLs, it is not effective against carbapenemases, which can readily hydrolyze this compound.

cluster_2 AmpC Regulation Pathway in P. aeruginosa cluster_3 Mutations Leading to AmpC Overexpression AmpR AmpR (Transcriptional Regulator) AmpC_gene ampC gene AmpR->AmpC_gene Induces/Represses AmpC_protein AmpC β-lactamase AmpC_gene->AmpC_protein Expression AmpD AmpD (Amidase) Muropeptides Peptidoglycan Fragments (Muropeptides) AmpD->Muropeptides Degrades Muropeptides->AmpR Activates AmpD_mut ampD mutation (Loss of function) AmpD_mut->Muropeptides Accumulation of Inducing Muropeptides AmpR_mut ampR mutation (Constitutive activation) AmpR_mut->AmpC_gene Constitutive High-Level Expression DacB_mut dacB mutation (PBP4 alteration) DacB_mut->Muropeptides Altered Muropeptide Pool

Simplified AmpC Regulation and Derepression.

In wild-type P. aeruginosa, AmpC expression is inducible. However, mutations in regulatory genes such as ampD, ampR, and dacB can lead to constitutive overexpression of AmpC, resulting in resistance to this compound and other cephalosporins.

Comparative pharmacodynamic profiling of Ceftolozane and ceftazidime

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacodynamic properties of ceftolozane and ceftazidime, two cephalosporin antibiotics critical in the management of infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. The addition of β-lactamase inhibitors, tazobactam to this compound and avibactam to ceftazidime, significantly broadens their spectrum of activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

In Vitro Activity: A Head-to-Head Comparison

The in vitro potency of this compound, often combined with tazobactam (C/T), is consistently demonstrated to be superior to ceftazidime, particularly against challenging isolates of P. aeruginosa. This compound's structural design, featuring a heavier side-chain, provides enhanced stability against hydrolysis by AmpC β-lactamases, a common resistance mechanism in P. aeruginosa.[1] Furthermore, its efficacy is less affected by the loss of porin channels, another mechanism that can reduce the susceptibility to ceftazidime.[1]

Numerous studies highlight that C/T exhibits greater in vitro activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) P. aeruginosa compared to ceftazidime/avibactam (CZA).[2] Against β-lactam-resistant P. aeruginosa, C/T has shown higher susceptibility rates than CZA (72.5% vs. 61.8%).[3] Notably, a significant portion of CZA-resistant isolates remain susceptible to C/T.[3]

However, the activity of CZA is noteworthy against isolates producing certain β-lactamases, such as Klebsiella pneumoniae carbapenemases (KPCs) and OXA-48, where it generally shows better activity than C/T. Against extended-spectrum β-lactamase (ESBL)-producing isolates, both combinations show high susceptibility, though CZA may have slightly lower minimum inhibitory concentrations (MICs).

Table 1: Comparative In Vitro Activity against Pseudomonas aeruginosa
Antibiotic CombinationIsolate PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference
This compound/Tazobactam Multidrug-Resistant0.5495
Ceftazidime/Avibactam Multidrug-Resistant1.5-94
This compound/Tazobactam Meropenem-Resistant--92
Ceftazidime/Avibactam Meropenem-Resistant--92
This compound/Tazobactam Beta-Lactam-Resistant--72.5
Ceftazidime/Avibactam Beta-Lactam-Resistant--61.8
Table 2: Comparative In Vitro Activity against Enterobacteriaceae
Antibiotic CombinationOrganism GroupMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference
This compound/Tazobactam ESBL-producing isolates0.38-96.6
Ceftazidime/Avibactam ESBL-producing isolates0.125-100
This compound/Tazobactam Carbapenem-Resistant Enterobacteriaceae (CRE)≥256-10
Ceftazidime/Avibactam Carbapenem-Resistant Enterobacteriaceae (CRE)≥256-45

In Vivo Efficacy: Animal Model Data

Animal infection models are crucial for evaluating the in vivo pharmacodynamics of antimicrobial agents and for predicting their clinical success. A rabbit pneumonia model was utilized to compare the efficacy of this compound with ceftazidime and other β-lactams against P. aeruginosa. In this model, this compound demonstrated dose-dependent efficacy. A higher dose of this compound (2g three times daily) resulted in a significantly greater reduction in pulmonary bacterial load compared to a lower dose (1g three times daily) and was more effective than ceftazidime. At the 1g dose, this compound showed efficacy equivalent to that of ceftazidime.

Table 3: In Vivo Efficacy in a Rabbit Pneumonia Model against P. aeruginosa
Treatment GroupMean Pulmonary Bacterial Load (log₁₀ CFU/g of lung)Reference
Control6.3 ± 0.9
This compound (1g)4.9 ± 0.3
This compound (2g)3.6 ± 0.3
Ceftazidime4.8 ± 0.2
Imipenem3.9 ± 0.3
Piperacillin/Tazobactam5.5 ± 0.8

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

The primary PK/PD index associated with the efficacy of β-lactam antibiotics is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). For critically ill patients, a target of 100% fT > MIC is often suggested. Both this compound/tazobactam and ceftazidime/avibactam are primarily eliminated by the kidneys, necessitating dose adjustments in patients with renal impairment. Pharmacokinetic simulations are employed to optimize dosing regimens to achieve the desired PK/PD targets.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacodynamic studies. Below are standardized protocols for key experiments cited in the comparison of this compound and ceftazidime.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and ceftazidime (with their respective β-lactamase inhibitors at a fixed concentration, e.g., 4 µg/mL) are prepared. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. Etest:

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: A sterile cotton swab is dipped into the suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Application of Etest Strips: Etest strips, which have a predefined gradient of the antibiotic, are placed on the agar surface.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Reading Results: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Time-Kill Assay
  • Preparation: Log-phase bacterial cultures (approximately 106 CFU/mL) are prepared in CAMHB.

  • Antibiotic Exposure: Antibiotics are added at concentrations corresponding to their free peak physiological levels.

  • Sampling: Aliquots are removed from the cultures at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in bacterial count over time is plotted. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in the initial bacterial inoculum.

Animal Infection Model (Neutropenic Murine Thigh Infection Model)
  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide prior to infection. This minimizes the confounding effects of the host immune system.

  • Infection: A standardized inoculum of the test organism (e.g., 106 - 107 CFU) is injected into the thigh muscle of the mice.

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection. Different dosing regimens are administered to different groups of animals.

  • Efficacy Assessment: At the end of the treatment period (e.g., 24 or 48 hours), the mice are euthanized, and the thighs are excised and homogenized. The number of viable bacteria in the thigh tissue is quantified by plating serial dilutions.

  • PK/PD Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug. The relationship between drug exposure (e.g., %fT > MIC) and the observed antibacterial effect (reduction in bacterial load) is then modeled.

Visualizing Experimental Workflows

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay Isolate Bacterial Isolate Culture Overnight Culture Isolate->Culture Growth Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Standardization Broth Broth Microdilution Inoculum->Broth Inoculation Etest Etest Inoculum->Etest Inoculation Exposure Antibiotic Exposure Inoculum->Exposure Inoculation MIC_Result MIC Value Broth->MIC_Result Incubation & Reading Etest->MIC_Result Incubation & Reading Sampling Time-course Sampling Exposure->Sampling Analysis Plating Viable Cell Count Sampling->Plating Analysis TK_Result Time-Kill Curve Plating->TK_Result Analysis

Experimental_Workflow_In_Vivo cluster_prep Animal Preparation cluster_infection Infection & Treatment cluster_analysis Efficacy & PK/PD Analysis Animals Mice/Rabbits Neutropenia Induce Neutropenia (optional) Animals->Neutropenia Infection Bacterial Inoculation (e.g., Thigh, Lung) Neutropenia->Infection Treatment Administer Antibiotics Infection->Treatment Efficacy Determine Bacterial Load in Target Tissue Treatment->Efficacy PK Pharmacokinetic Sampling Treatment->PK PKPD PK/PD Modeling Efficacy->PKPD PK->PKPD Result In Vivo Efficacy Data (e.g., log CFU reduction) PKPD->Result

References

Benchmarking the activity of Ceftolozane against newly emerging resistant pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a continuous evaluation of novel therapeutic agents. This guide provides a comprehensive benchmark of Ceftolozane/tazobactam (C/T), a fifth-generation cephalosporin combined with a β-lactamase inhibitor, against newly emerging resistant Gram-negative pathogens. Through a synthesis of recent in-vitro studies and clinical trial data, this document offers an objective comparison of C/T's performance against other key antibiotics, supported by detailed experimental methodologies and visual pathways to elucidate mechanisms of action and resistance.

In-Vitro Activity: A Quantitative Comparison

The in-vitro efficacy of this compound/tazobactam has been rigorously evaluated against a spectrum of multidrug-resistant (MDR) pathogens, particularly Pseudomonas aeruginosa and various Enterobacterales. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a direct comparison of C/T's potency against other broad-spectrum antibiotics.

Pseudomonas aeruginosa

This compound/tazobactam has demonstrated superior in-vitro activity against P. aeruginosa, including strains resistant to other antipseudomonal agents.

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound/tazobactam 0.5 - 1 2 - 8
Piperacillin/tazobactam864
Ceftazidime216
Cefepime416
Meropenem0.58

Data compiled from multiple surveillance studies.

Against MDR P. aeruginosa, this compound/tazobactam maintained notable activity, with a susceptibility rate of 72.0%, comparable to ceftazidime/avibactam (73.6%) and significantly higher than carbapenems, piperacillin/tazobactam, and other cephalosporins[1].

Enterobacterales

This compound/tazobactam also exhibits potent activity against many Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs).

OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli This compound/tazobactam ≤0.5 2
Piperacillin/tazobactam28
Meropenem≤0.03≤0.03
Klebsiella pneumoniae This compound/tazobactam 2 >64
Piperacillin/tazobactam216
Meropenem≤0.03≤0.03

Data from recent surveillance studies indicate that C/T shows good in vitro activity against E. coli and P. mirabilis, with susceptibility rates of 90.5% and 93.8% respectively. However, its activity against K. pneumoniae is lower, with a susceptibility rate of 52.7%[2].

Clinical Efficacy: Insights from Recent Trials

Recent clinical studies provide real-world evidence of this compound/tazobactam's effectiveness in treating infections caused by resistant Gram-negative bacteria.

A 2024 multicenter prospective study comparing C/T to ceftazidime-avibactam for difficult-to-treat resistant P. aeruginosa infections found similar 30-day mortality rates between the two drugs (21% for C/T vs. 17% for ceftazidime-avibactam)[3]. However, the emergence of resistance was numerically higher in the C/T group (38% vs. 25%), although this difference was not statistically significant[3].

Another recent multicenter comparative effectiveness study concluded that for invasive infections caused by MDR P. aeruginosa, treatment with this compound-tazobactam resulted in higher rates of clinical success compared to ceftazidime-avibactam, particularly in patients with pneumonia[4].

Furthermore, in a randomized clinical trial for pneumonia, the 28-day mortality in patients with ESBL-producing Enterobacterales pneumonia was similar for those receiving this compound-tazobactam (21%) and meropenem (29%).

Experimental Protocols

The data presented in this guide are predominantly derived from studies adhering to standardized antimicrobial susceptibility testing protocols.

Broth Microdilution Method (CLSI/EUCAST)

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of in-vitro antibiotic activity assessment. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the most common procedure.

Workflow for Broth Microdilution:

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Bacterial Isolate (e.g., P. aeruginosa) inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum inoculation Inoculate Microtiter Plate Wells with Bacterial Suspension inoculum->inoculation serial_dilution Prepare Serial Dilutions of Antibiotics in Cation-Adjusted Mueller-Hinton Broth serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Visually Inspect for Bacterial Growth incubation->read_mic determine_mic Determine MIC: Lowest Concentration Inhibiting Visible Growth read_mic->determine_mic

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanisms of Action and Resistance

Understanding the molecular interactions of this compound/tazobactam and the corresponding resistance pathways is critical for its effective clinical use.

Mechanism of Action

This compound, the cephalosporin component, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Tazobactam is a β-lactamase inhibitor that protects this compound from degradation by many common β-lactamase enzymes, thereby extending its spectrum of activity.

Key Resistance Pathway: AmpC Hyperproduction in P. aeruginosa

A primary mechanism of resistance to β-lactam antibiotics in P. aeruginosa is the hyperproduction of the chromosomal AmpC β-lactamase. This process is intricately regulated by a signaling pathway involving peptidoglycan recycling products.

cluster_cell Pseudomonas aeruginosa Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) Muropeptides Muropeptides (Cell Wall Fragments) PBP->Muropeptides Cell wall turnover AmpC_p AmpC β-lactamase AmpC_p->PBP Hydrolyzes β-lactams targeting PBPs AmpG AmpG (Permease) Muropeptides->AmpG Transport anh_Muropeptides anh-Muropeptides (Activators) AmpG->anh_Muropeptides AmpD AmpD (Amidase) AmpD->anh_Muropeptides Hydrolysis AmpR AmpR (Transcriptional Regulator) ampC_gene ampC gene AmpR->ampC_gene Regulates Transcription ampC_gene->AmpC_p Expression UDP_NAM_penta UDP-NAM-pentapeptide (Repressor) UDP_NAM_penta->AmpR Binds & Represses anh_Muropeptides->AmpR Binds & Activates

Caption: Signaling pathway of AmpC β-lactamase hyperproduction in P. aeruginosa.

In the presence of certain β-lactam antibiotics or through mutations in regulatory genes like ampD, the balance shifts towards the accumulation of activator muropeptides, leading to increased ampC transcription and subsequent resistance. This compound is designed to be more stable against hydrolysis by AmpC compared to many other cephalosporins. However, very high levels of AmpC expression or alterations in the enzyme's structure can still lead to resistance.

Conclusion

This compound/tazobactam represents a significant advancement in the therapeutic arsenal against multidrug-resistant Gram-negative pathogens, particularly P. aeruginosa. Its potent in-vitro activity, supported by favorable clinical outcomes, positions it as a valuable treatment option. However, the emergence of resistance remains a concern, underscoring the importance of continued surveillance, prudent antimicrobial stewardship, and further research into resistance mechanisms. This guide provides a foundational dataset and conceptual framework for researchers and clinicians to benchmark the activity of this important antibiotic in the ongoing battle against antimicrobial resistance.

References

The Uncharted Territory: A Comparative Analysis of Ceftolozane's Presumed Impact on Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the effects of Ceftolozane on the delicate ecosystem of the human gut is hampered by a significant lack of direct scientific evidence. To date, no published clinical trials or dedicated research studies have specifically investigated the impact of this compound/tazobactam on the intestinal flora. This guide, therefore, provides a comparative analysis based on available data for other cephalosporins and alternative antibiotic classes, offering a predictive insight into this compound's potential effects for researchers, scientists, and drug development professionals.

While this compound, a fifth-generation cephalosporin combined with the β-lactamase inhibitor tazobactam, is a potent weapon against multidrug-resistant Gram-negative bacteria, its collateral damage on the gut microbiome remains an area of speculation.[1] Insights from related compounds and other broad-spectrum antibiotics, however, suggest that its impact is likely to be significant.

Comparative Impact of Antibiotics on Gut Microbiota Diversity

The disruption of the gut microbiota, often termed dysbiosis, is a common consequence of antibiotic therapy.[2] This disruption can lead to a reduction in microbial diversity, changes in the abundance of beneficial and pathogenic bacteria, and alterations in metabolic functions.[2][3] The extent and duration of these changes vary considerably between different antibiotic classes.

A study comparing several intravenous antibiotics in healthy volunteers provides a valuable framework for understanding these differences.[4] The study measured the change in the Shannon diversity index, a common metric for alpha diversity, over time.

Antibiotic ClassAntibioticDosageMaximum Reduction in Shannon Diversity Index (Median)Time to Recovery of Diversity (Median)Key Changes in Bacterial Taxa
Cephalosporin Ceftriaxone1g once a day for 5 daysSignificant and prolonged reductionEffects still present at day 37Marked and lasting disruption of bacterial interactions.
Cephalosporin + β-lactamase inhibitor Ceftazidime/avibactam2g/0.5g every 8 hours for 5 daysSignificant reductionRecovery by day 37Decrease in E. coli and other Enterobacteriaceae, Lactobacilli, Bifidobacteria, Clostridia, and Bacteroides spp.; Increase in Enterococci.
Penicillin + β-lactamase inhibitor Piperacillin/tazobactam4g/0.5g every 8 hours for 5 daysSignificant reductionRecovery by day 37Decrease in anaerobic organisms such as Bifidobacteria, Eubacteria, and Lactobacilli.
Fluoroquinolone Moxifloxacin400mg once a day for 5 daysHighest global impact on diversityProlonged time for fecal concentrations to decreaseSignificant decreases in fecal concentrations of Enterobacteriaceae.

Disclaimer: Data for this compound is not available. The information presented for Ceftriaxone and Ceftazidime/avibactam, as fellow cephalosporins, may offer the closest available proxy for the potential effects of this compound.

Experimental Protocols

The analysis of antibiotic-induced changes in the gut microbiota typically involves the following key experimental methodologies.

16S rRNA Gene Sequencing

This targeted sequencing approach is widely used for profiling bacterial and archaeal communities.

a. Sample Collection and DNA Extraction: Fecal samples are collected from subjects before, during, and after antibiotic administration. Total genomic DNA is then extracted from these samples using commercial kits, often incorporating a bead-beating step to ensure lysis of both Gram-positive and Gram-negative bacteria.

b. PCR Amplification and Library Preparation: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers. These primers are often tagged with adaptors and barcodes for multiplexed sequencing on a next-generation sequencing platform.

c. Sequencing and Data Analysis: The amplified DNA is sequenced, and the resulting data undergoes quality filtering and processing. Sequences are then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned taxonomic classifications by comparing them against a reference database (e.g., Greengenes, SILVA). Downstream analysis includes calculation of alpha and beta diversity, and identification of differentially abundant taxa.

Shotgun Metagenomic Sequencing

This method provides a more comprehensive view of the gut microbiome by sequencing the entire genomic content of all microorganisms in a sample.

a. Sample Collection and DNA Extraction: Similar to 16S rRNA sequencing, high-quality total genomic DNA is extracted from fecal samples.

b. Library Preparation and Sequencing: The extracted DNA is fragmented, and sequencing libraries are prepared. These libraries are then sequenced to a high depth to capture the genomic information of a wide range of microorganisms.

c. Data Analysis: The resulting sequencing reads are assembled into contigs, and genes are predicted. Taxonomic profiling is performed by aligning reads or assembled contigs to reference genomes. Functional analysis involves annotating predicted genes against functional databases (e.g., KEGG, COG) to understand the metabolic potential of the microbiome.

Visualizing the Impact: Workflows and Pathways

To better understand the processes involved in studying and the consequences of antibiotic-induced gut dysbiosis, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected.

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_sequencing Sequencing cluster_analysis Data Analysis Sample_Collection Fecal Sample Collection (Pre-, During, Post-Antibiotic) DNA_Extraction Genomic DNA Extraction Sample_Collection->DNA_Extraction Library_Prep 16S rRNA or Shotgun Library Preparation DNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Processing (Quality Control, OTU/ASV picking) Sequencing->Bioinformatics Statistical_Analysis Statistical Analysis (Alpha/Beta Diversity, Differential Abundance) Bioinformatics->Statistical_Analysis

Figure 1: Experimental workflow for gut microbiota analysis.

Signaling_Pathway cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_inflammation Systemic Circulation Antibiotics Broad-Spectrum Antibiotics Gut_Microbiota Gut Microbiota Antibiotics->Gut_Microbiota disrupts Dysbiosis Dysbiosis (Reduced Diversity) SCFA Reduced Short-Chain Fatty Acids (e.g., Butyrate) Gut_Microbiota->SCFA produces Dysbiosis->SCFA leads to Inflammation Increased Pro-inflammatory Cytokines (e.g., TNF) Dysbiosis->Inflammation can lead to Treg_Cells Regulatory T cells (Tregs) SCFA->Treg_Cells promotes differentiation Treg_Cells->Inflammation suppresses

Figure 2: Impact of antibiotic-induced dysbiosis on SCFA-mediated immune regulation.

Putative Signaling Pathways Affected

Antibiotic-induced dysbiosis can disrupt crucial signaling pathways that link the gut microbiota to host physiology. A key mechanism involves the alteration of microbial metabolites, particularly short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate.

Butyrate, for instance, is a primary energy source for colonocytes and plays a vital role in maintaining the integrity of the intestinal barrier. It also has potent immunomodulatory effects, including the promotion of regulatory T cell (Treg) differentiation. A reduction in butyrate-producing bacteria due to antibiotic treatment can, therefore, lead to a compromised gut barrier and a pro-inflammatory state, potentially increasing the production of cytokines like TNF. This dysregulation of the immune system is a critical consideration in the long-term consequences of antibiotic use.

Conclusion

The absence of direct research on the impact of this compound on the gut microbiota represents a significant knowledge gap. Based on evidence from other cephalosporins and broad-spectrum antibiotics, it is reasonable to hypothesize that this compound administration leads to a significant, though potentially recoverable, disruption of the gut microbial community. This disruption likely entails a reduction in microbial diversity and alterations in the abundance of key bacterial taxa, with consequent effects on host-microbe signaling pathways.

For researchers and drug development professionals, this highlights an urgent need for dedicated studies to characterize the specific effects of this compound on the gut microbiome. Such research is crucial for a comprehensive understanding of its safety profile and for the development of strategies, such as co-administration of probiotics or prebiotics, to mitigate potential adverse effects on this vital microbial organ. Until then, the impact of this important antibiotic on the gut microbiota remains in the realm of educated inference.

References

The Economic Calculus of Combating Resistance: Ceftolozane's Cost-Effectiveness Compared to Older Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In an era where antimicrobial resistance poses a significant threat to global health, the introduction of novel antibiotics like ceftolozane/tazobactam offers a critical tool for clinicians. However, the higher acquisition cost of these newer agents necessitates a thorough evaluation of their cost-effectiveness compared to established, older antibiotics. This guide provides a comprehensive comparison of the economic value of this compound/tazobactam across various indications, supported by data from key studies for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The cost-effectiveness of this compound/tazobactam has been evaluated in several key indications, primarily complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired or ventilator-associated bacterial pneumonia (HABP/VABP). The following tables summarize the quantitative findings from various economic modeling studies.

Complicated Intra-Abdominal Infections (cIAI)
Comparison Region Incremental Cost Incremental QALYs ICER Conclusion Citation
This compound/tazobactam + Metronidazole vs. Piperacillin/tazobactamUnited States-$585 per patient+0.15Dominant (lower costs, higher QALYs)This compound/tazobactam + metronidazole is the dominant choice.[1]
This compound/tazobactam + Metronidazole vs. Piperacillin/tazobactamUnited Kingdom£408 per patient0.10£4,350/QALYCost-effective.[2]
This compound/tazobactam + Metronidazole vs. MeropenemColombia--Dominated by meropenem (in base case)Not cost-effective in the base case, but cost-effective or dominant when only P. aeruginosa isolates were considered.[3][4]
Complicated Urinary Tract Infections (cUTI)
Comparison Region Incremental Cost Incremental QALYs ICER Conclusion Citation
This compound/tazobactam vs. Piperacillin/tazobactamUnited States$385 per patient0.06$6,128/QALYCost-effective at a willingness-to-pay threshold of $100,000/QALY.[5]
This compound/tazobactam vs. Piperacillin/tazobactamTaiwan$604.25 per patient0.02$32,521.08/QALYCost-effective.
This compound/tazobactam vs. Various Comparators*Colombia--Below Colombian cost-effectiveness thresholdA cost-effective option.

*Comparators included cefepime, ceftazidime, ciprofloxacin, levofloxacin, piperacillin/tazobactam, doripenem, and imipenem/cilastatin.

Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)
Comparison Region Incremental Cost Incremental QALYs ICER Conclusion Citation
This compound/tazobactam vs. Meropenem (Early/Empiric Treatment)United States--$4,775/QALYHighly cost-effective.
This compound/tazobactam vs. Meropenem (Confirmed/Directed Therapy)United States--$12,126/QALYHighly cost-effective.
This compound/tazobactam vs. MeropenemItaly--€1,913/QALY (Empiric, NHS perspective)A valid therapeutic solution from an economic and efficacy standpoint.
This compound/tazobactam vs. MeropenemColombia$281 per patient0.01$27,869/cured patientNot cost-effective at the Colombian willingness-to-pay threshold.
This compound/tazobactam vs. Ceftazidime/avibactam (MDR P. aeruginosa Pneumonia)United StatesLower total antibiotic costs ($5,052 vs. $8,099)--This compound/tazobactam may offer cost benefits.

Experimental Protocols

The majority of the cited studies utilize decision-analytic models to simulate the clinical and economic outcomes of treating infections with this compound/tazobactam versus comparator antibiotics. These models are typically constructed as either decision trees for short-term outcomes or more complex Markov models to project long-term consequences such as mortality and quality of life.

Key Methodological Components:
  • Model Structure: A common approach involves a decision tree that models the initial phase of treatment, including the probability of the initial antibiotic therapy being appropriate based on pathogen susceptibility. This is often followed by a Markov model to simulate long-term outcomes for the cohort.

  • Data Sources for Clinical Inputs:

    • Pathogen Distribution and Susceptibility: Data is frequently drawn from large-scale surveillance programs, such as the Program to Assess this compound/Tazobactam Susceptibility (PACTS). This provides real-world data on the prevalence of various pathogens and their susceptibility patterns to the antibiotics being compared.

    • Clinical Efficacy: Clinical trial data, such as from the ASPECT-NP trial for HABP/VABP, is used to inform parameters like clinical cure rates and mortality.

  • Cost Inputs: Costs considered in the models typically include drug acquisition costs, hospitalization costs (including ICU stay), and sometimes costs associated with adverse events or treatment failure. These are sourced from local or national databases.

  • Health Outcomes: The primary health outcome measured is often the Quality-Adjusted Life Year (QALY), which accounts for both the length and quality of life.

  • Analysis Perspective: The analyses are generally conducted from a healthcare payer perspective, considering the direct costs to the healthcare system.

Visualizing the Methodologies

The following diagrams illustrate the typical workflows and logical relationships within the cost-effectiveness models described in the literature.

G cluster_0 Model Inputs cluster_1 Decision-Analytic Model cluster_2 Model Outputs cluster_3 Analysis Clinical_Data Clinical Trial Data (e.g., ASPECT-NP) Model Decision Tree / Markov Model Clinical_Data->Model Surveillance_Data Surveillance Data (e.g., PACTS) Surveillance_Data->Model Cost_Data Economic Data (Drug, Hospitalization) Cost_Data->Model QoL_Data Quality of Life (Utility Values) QoL_Data->Model Costs Total Costs Model->Costs QALYs Total QALYs Model->QALYs ICER ICER Calculation Costs->ICER QALYs->ICER Sensitivity Sensitivity Analyses ICER->Sensitivity

Caption: A generalized workflow for cost-effectiveness analysis of antibiotics.

G cluster_treatment Empiric Treatment cluster_outcome Initial Outcome cluster_final Final Pathway start Patient with Suspected Infection (e.g., cUTI, cIAI) This compound This compound/Tazobactam start->this compound Comparator Older Antibiotic (e.g., Piperacillin/Tazobactam) start->Comparator C_Appropriate Appropriate Therapy? This compound->C_Appropriate Comp_Appropriate Appropriate Therapy? Comparator->Comp_Appropriate C_Cure Clinical Cure C_Appropriate->C_Cure Yes C_Fail Treatment Failure (Escalation) C_Appropriate->C_Fail No Comp_Cure Clinical Cure Comp_Appropriate->Comp_Cure Yes Comp_Fail Treatment Failure (Escalation) Comp_Appropriate->Comp_Fail No

Caption: A simplified decision tree for empiric antibiotic therapy.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Ceftolozane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of ceftolozane, a cephalosporin antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for pharmaceutical waste management prevents the release of active pharmaceutical ingredients (APIs) into ecosystems and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound.

Core Principles of this compound Disposal

The primary principle governing the disposal of this compound is the prevention of environmental contamination. Unused or expired this compound should be managed as pharmaceutical waste, in accordance with local, national, and institutional regulations. The Safety Data Sheet (SDS) for this compound/Tazobactam explicitly advises to "Dispose of contents and container to an approved waste disposal plant" and emphasizes that "Local or national regulations may apply".[1] It is crucial to prevent the release of this compound into the sewer system or municipal trash.

This compound is not classified as a controlled substance, therefore, the specific, stringent disposal protocols for controlled substances are not applicable.

Recommended Disposal Procedures

There are two primary recommended methods for the proper disposal of this compound from a laboratory setting:

  • Disposal via a Licensed Pharmaceutical Waste Management Service: This is the most secure and compliant method for disposing of bulk quantities of this compound, as well as contaminated labware.

  • In-Lab Chemical Inactivation: For small quantities of this compound solutions, chemical degradation to inactivate the beta-lactam ring can be a viable on-site disposal prelude.

Experimental Protocol: In-Lab Chemical Inactivation of this compound

For laboratories that handle this compound and wish to perform on-site inactivation of small quantities of waste solutions, a chemical degradation method has been shown to be effective. This procedure focuses on the hydrolysis of the beta-lactam ring, which is key to its antibacterial activity.

Objective: To chemically degrade the this compound molecule, rendering it inactive before final disposal.

Methodology:

A study on the decontamination of this compound identified an effective method for degrading the β-lactam ring.[2]

Reagents:

  • Potassium hydroxide (KOH) solution (2.5 N)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Aqueous solution (50% aqueous MeOH or 50% aqueous EtOH)

Procedure:

  • Prepare a 2.5 N solution of potassium hydroxide in a 50% aqueous solution of either methanol or ethanol.

  • Add the this compound waste solution to the prepared KOH solution. The final concentration of this compound should not exceed 100 mg/mL to ensure efficient degradation.

  • Allow the reaction to proceed for a minimum of 15 minutes. This duration has been shown to be sufficient for the complete degradation of the β-lactam ring.[2]

  • Following inactivation, the resulting solution should be neutralized and disposed of as chemical waste in accordance with institutional and local regulations.

Note: This method has also been demonstrated to be effective for 12 other commercially available β-lactam antibiotics.[2]

Considerations for Autoclaving

While autoclaving is a common method for sterilizing laboratory waste, its effectiveness for the chemical degradation of all pharmaceuticals is not guaranteed. Some antibiotics are heat-stable and may not be fully inactivated by standard autoclave cycles.

Studies on the thermal stability of this compound in solution have shown degradation at temperatures of 32°C and 37°C. While this suggests that the higher temperatures of an autoclave (typically 121°C) would likely lead to significant degradation, there is no direct study confirming complete inactivation of this compound by autoclaving.

Therefore, while autoclaving may reduce the activity of this compound, it should not be solely relied upon for the disposal of this compound waste without verification of its effectiveness. If autoclaving is considered, it should be followed by disposal through a licensed waste management service.

Quantitative Data on this compound Stability

The stability of this compound is influenced by temperature and the solution it is in. The following table summarizes key stability data for this compound in solution.

Concentration of this compound/TazobactamDiluentStorage TemperatureDurationPercent Remaining
5 mg/mL and 20 mg/mL0.9% Sodium Chloride32°C18 hours<95%
5 mg/mL and 20 mg/mL0.9% Sodium Chloride32°C24 hours<95%
5 mg/mL and 20 mg/mL0.9% Sodium Chloride2-8°C8 days>95%

This data is derived from a study on the stability of this compound/tazobactam in elastomeric devices and highlights the degradation of this compound at elevated temperatures.

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following logical workflow diagram is provided.

Ceftolozane_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type (Bulk solid, liquid, contaminated labware) start->waste_type is_bulk Bulk Solid or Liquid? waste_type->is_bulk is_small_liquid Small Volume Liquid Waste? waste_type->is_small_liquid contaminated_labware Contaminated Labware (e.g., vials, pipette tips) waste_type->contaminated_labware is_bulk->is_small_liquid disposal_service Dispose via Licensed Pharmaceutical Waste Management Service is_bulk->disposal_service Yes inactivation In-Lab Chemical Inactivation (e.g., with KOH/alcohol solution) is_small_liquid->inactivation Yes is_small_liquid->contaminated_labware neutralize_dispose Neutralize and Dispose as Chemical Waste per Institutional Guidelines inactivation->neutralize_dispose contaminated_labware->disposal_service

Caption: Logical workflow for the proper disposal of this compound waste.

By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Safeguarding Your Research: A Guide to Handling Ceftolozane

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the laboratory handling of Ceftolozane, ensuring the protection of researchers and the integrity of experiments.

For researchers, scientists, and professionals in drug development, the proper handling of chemical compounds is paramount. This guide provides detailed procedural information for the safe use of this compound in a laboratory setting, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols.

Personal Protective Equipment (PPE) for this compound

When handling this compound, particularly in its powder form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Glasses with Side Shields or GogglesShould be worn at all times in the laboratory. If there is a risk of dust, mists, or aerosols, goggles are required.[1] A face shield may be necessary if direct facial contact is possible.[1]
Hand Protection Chemical-resistant GlovesImpervious gloves, such as nitrile, are recommended for skin contact protection.[2] For operations with a higher risk of contamination, double-gloving is advised.[3][4] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contaminated or damaged.
Body Protection Laboratory Coat or Work UniformA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended to protect clothing and skin.
Respiratory Protection RespiratorUse a suitable respirator if ventilation is inadequate or if dust is generated. For potential uncontrolled releases or unknown exposure levels, a positive pressure air-supplied respirator is recommended. Individuals with pre-existing respiratory conditions should consult a physician before working with respiratory irritants.

Operational and Disposal Plans

A structured workflow is critical for the safe handling and disposal of this compound. This includes proper procedures for donning and doffing PPE, as well as managing waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for researchers handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_start Start: Prepare to Handle this compound assess_risk Assess Risk of Exposure (e.g., dust, aerosol generation) prep_start->assess_risk select_ppe Select Appropriate PPE (See Table 1) assess_risk->select_ppe don_ppe Don PPE in Correct Sequence 1. Gown 2. Mask/Respirator 3. Goggles/Face Shield 4. Gloves select_ppe->don_ppe handle_ceft Handle this compound (e.g., weighing, preparing solutions) don_ppe->handle_ceft dispose_waste Dispose of Contaminated Waste (gloves, vials, etc.) in designated hazardous waste containers handle_ceft->dispose_waste doff_ppe Doff PPE in Correct Sequence 1. Gloves 2. Goggles/Face Shield 3. Gown 4. Mask/Respirator dispose_waste->doff_ppe decontaminate Decontaminate Work Area doff_ppe->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands end_process End of Process wash_hands->end_process

Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and potential health risks.

  • Chemical Waste : Unused or expired this compound, as well as stock solutions, should be treated as hazardous chemical waste. These materials should be collected in clearly labeled, approved chemical waste containers for disposal according to institutional and local regulations.

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, gowns, and pipette tips, should be disposed of as trace chemical waste. These items should be placed in designated, sealed containers.

  • "Empty" Containers : Vials that have contained this compound should be managed as hazardous waste. To be considered "empty" and disposed of in regular trash (if institutional policy allows), they must be thoroughly rinsed, with the rinsate collected as hazardous waste. It is recommended to remove or deface the label on empty containers before disposal.

  • Spill Management : In the event of a spill, evacuate the area and ensure adequate ventilation. Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection. Absorb spills with an inert material and place it in a sealed container for disposal as hazardous waste.

By adhering to these safety protocols and operational plans, research professionals can mitigate the risks associated with handling this compound, fostering a secure and productive laboratory environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。